p-Benzoquinone-d4
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,3,5,6-tetradeuteriocyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O2/c7-5-1-2-6(8)4-3-5/h1-4H/i1D,2D,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZQWKYJCGOJGHM-RHQRLBAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)C=CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=O)C(=C(C1=O)[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50480171 | |
| Record name | p-Benzoquinone-d4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50480171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2237-14-1 | |
| Record name | p-Benzoquinone-d4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50480171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2237-14-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
p-Benzoquinone-d4 chemical properties and structure
An In-depth Technical Guide to p-Benzoquinone-d4: Properties, Synthesis, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound (1,4-Benzoquinone-2,3,5,6-d4), a deuterated analog of the highly reactive organic compound p-benzoquinone. Designed for researchers, analytical chemists, and drug development professionals, this document delves into the molecule's core chemical properties, structural features, synthesis considerations, and critical applications, with a focus on its role as an internal standard in quantitative mass spectrometry.
Introduction: The Significance of Isotopic Labeling
p-Benzoquinone is a fundamental six-membered ring compound, the oxidized derivative of 1,4-hydroquinone, known for its role as an oxidant, dienophile in Diels-Alder reactions, and dehydrogenation reagent in organic synthesis.[1] Its deuterated counterpart, this compound, shares these fundamental chemical reactivities but possesses a key distinction: the substitution of four hydrogen atoms with deuterium. This isotopic labeling imparts a higher molecular weight (M+4) without significantly altering its physicochemical properties, such as polarity, solubility, and chromatographic retention time.
This subtle modification makes this compound an invaluable tool in analytical chemistry, particularly in isotope dilution mass spectrometry (IDMS). It serves as a superior internal standard for the accurate quantification of its non-labeled analog in complex matrices, mitigating issues of ion suppression and extraction variability that can compromise analytical results.[2] This guide will explore the technical details that underpin its utility and provide practical insights for its application.
Molecular Structure and Physicochemical Properties
The foundational characteristics of this compound define its behavior in chemical and analytical systems. The molecule is a planar cyclohexa-2,5-diene-1,4-dione where the four vinyl protons are replaced by deuterium atoms.
Molecular Structure Diagram
Caption: Molecular structure of this compound.
Table of Physicochemical Properties
The key quantitative data for this compound are summarized below for easy reference and comparison.
| Property | Value | Source(s) |
| Chemical Formula | C₆D₄O₂ | [3] |
| Molecular Weight | 112.12 g/mol | [3] |
| CAS Number | 2237-14-1 | [3] |
| Appearance | Yellow solid | [1] |
| Melting Point | 113-115 °C | [] |
| Boiling Point | Sublimes | [1] |
| Isotopic Purity | ≥98 atom % D | |
| Chemical Purity (Assay) | ≥99% (CP) | |
| Solubility | Soluble in acetone, ethanol; slightly soluble in petroleum ether. Water solubility: 11 g/L (for C₆H₄O₂) | [1] |
| InChI Key | AZQWKYJCGOJGHM-RHQRLBAQSA-N | |
| SMILES | [2H]C1=C([2H])C(=O)C([2H])=C([2H])C1=O |
Synthesis and Isotopic Purity Considerations
The synthesis of p-benzoquinone is typically achieved through the oxidation of hydroquinone.[5][6] Common oxidizing agents include manganese dioxide, chromium trioxide, and hydrogen peroxide in the presence of an iodine catalyst.[6][7][8] The synthesis of this compound follows the same principle, starting with the corresponding deuterated precursor, hydroquinone-d4.
The quality of a deuterated standard is paramount for its use in quantitative analysis. Two key parameters must be considered:
-
Chemical Purity: This refers to the percentage of the desired compound relative to any non-isotopic impurities. A high chemical purity (typically >99%) ensures that observed signals are not from contaminants.
-
Isotopic Purity (atom % D): This measures the degree of deuterium incorporation at the specified positions. A high isotopic purity (e.g., 98 atom % D) is crucial to minimize "crosstalk" — the contribution of the internal standard's signal to the analyte's signal channel in mass spectrometry.[2] Even minor isotopic impurities can lead to significant inaccuracies, especially when quantifying low levels of the analyte.[2]
Purification of the final product can be achieved via sublimation or recrystallization to yield the bright yellow crystals characteristic of pure p-benzoquinone.[8][9]
Analytical Characterization
Confirming the identity and purity of this compound involves standard analytical techniques, each providing unique structural information.
-
Mass Spectrometry (MS): In ESI-MS, this compound is expected to show a molecular ion peak (or adducts, e.g., [M+H]⁺) that is 4 Da higher than its unlabeled counterpart. This mass shift is the basis of its use in IDMS. The isotopic distribution in the mass spectrum is also used to confirm the degree of deuteration.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: A proton NMR spectrum of a pure this compound sample will show a significant reduction or complete absence of the characteristic singlet at ~6.77 ppm (in CDCl₃) seen in the unlabeled compound. The residual proton signal is a direct measure of isotopic impurity.
-
²H NMR (Deuterium NMR): A deuterium NMR spectrum would show a signal corresponding to the deuterium nuclei, confirming their presence and chemical environment.
-
¹³C NMR: The carbon spectrum will be similar to the unlabeled compound, but the signals for the deuterated carbons (C-D) will appear as multiplets due to C-D coupling and will experience a slight upfield isotopic shift.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will be distinguished by the C-D stretching and bending vibrations, which occur at lower frequencies (e.g., ~2250 cm⁻¹) compared to the corresponding C-H vibrations (~3050 cm⁻¹) in the unlabeled molecule.
Core Application: Internal Standard in Isotope Dilution Mass Spectrometry
The primary and most critical application of this compound is as a stable isotope-labeled internal standard (SIL-IS) for quantitative analysis by LC-MS or GC-MS.[] p-Benzoquinone is a toxic metabolite of benzene, and its accurate measurement in biological and environmental samples is of significant interest.[1]
The Causality Behind Using a SIL-IS: An ideal internal standard co-elutes with the analyte and experiences identical conditions during sample preparation, chromatography, and ionization.[2] Because this compound has nearly identical chemical and physical properties to natural p-benzoquinone, it compensates for:
-
Matrix Effects: Variations in ionization efficiency caused by co-eluting compounds from the sample matrix (e.g., blood, urine, soil extract).
-
Extraction Inefficiency: Physical loss of the analyte during sample preparation steps like liquid-liquid extraction or solid-phase extraction.
-
Instrumental Variability: Fluctuations in injection volume or mass spectrometer sensitivity.
By adding a known amount of this compound to every sample, standard, and blank, the analyte's concentration is determined from the ratio of the analyte's MS signal to the SIL-IS's MS signal. This ratio remains stable even if the absolute signal intensities fluctuate, leading to highly accurate and precise quantification.
Experimental Workflow: Quantification of p-Benzoquinone using this compound
Caption: Workflow for quantitative analysis using a stable isotope-labeled internal standard.
Protocol: Self-Validating System for Quantification
-
Preparation of Standards: Prepare a stock solution of this compound. From this, create a working internal standard (IS) solution at a fixed concentration (e.g., 50 ng/mL). Prepare calibration standards by spiking blank matrix with known concentrations of unlabeled p-benzoquinone and the fixed concentration of the IS working solution.
-
Sample Preparation: To each unknown sample, quality control (QC) sample, and calibration standard, add an equal volume of the IS working solution at the very beginning of the extraction process.
-
Extraction: Perform the chosen extraction method (e.g., solid-phase extraction).
-
Analysis: Analyze the processed samples by LC-MS/MS, monitoring at least one specific mass transition for the analyte and one for the internal standard.
-
Data Processing:
-
Generate a calibration curve by plotting the peak area ratio (Analyte/IS) against the known concentration of the calibration standards. The curve should exhibit linearity with R² > 0.99.
-
Trustworthiness Check: The absolute peak area of the IS should be consistent across all samples (typically within ±20% of the average). A significant deviation in a single sample indicates a specific matrix effect or extraction failure for that sample, which would otherwise have gone unnoticed without the IS.
-
Calculate the concentration of the analyte in the unknown samples using the regression equation from the calibration curve.
-
Safe Handling, Storage, and Stability
p-Benzoquinone and its deuterated analog are hazardous chemicals that require careful handling in a laboratory setting.
-
Hazards: The compound is classified as toxic if swallowed or inhaled, can cause severe skin and eye damage, may cause respiratory irritation, and is suspected of causing genetic defects.[11] It is also very toxic to aquatic life.
-
Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood. Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).[12]
-
Storage: The compound is sensitive to light and air, which can cause it to decompose and darken.[1][9] It should be stored in a tightly sealed container, protected from light (e.g., in an amber vial), and kept refrigerated (2-8 °C) under an inert atmosphere if possible.[9][13]
-
Stability: Over time, p-benzoquinone can form a dark-colored complex with its reduction product, hydroquinone, which is a common impurity.[9] If the material appears dark brown or black instead of yellow, it has likely degraded and may require purification by sublimation before use.[9]
Conclusion
This compound is more than just a heavy version of a common organic reagent; it is a precision tool for the modern analytical laboratory. Its utility is grounded in the principle of isotope dilution, where its near-identical chemical behavior to the unlabeled analyte allows it to serve as a robust internal standard for correcting complex matrix and processing effects. For scientists in drug development, environmental analysis, and toxicology, the proper use of this compound enables the generation of highly accurate, reliable, and defensible quantitative data, which is the cornerstone of scientific integrity.
References
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Wikipedia. (n.d.). 1,4-Benzoquinone. Retrieved from [Link]
-
Australian Government Department of Health. (2022). Hydroquinone and p-benzoquinone - Evaluation statement. Retrieved from [Link]
- Google Patents. (n.d.). US4973720A - Process for the preparation of p-benzoquinone.
-
Verma, N. (2018). SYNTHESIS OF 1,4-BENZOQUINONE: “IN” AND “ON WATER”. Journal of Emerging Technologies and Innovative Research (JETIR). Retrieved from [Link]
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PrepChem.com. (n.d.). Preparation of p-benzoquinone (benzoquinone; quinone). Retrieved from [Link]
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PubChem. (n.d.). 2,5-Dihydroxy-1,4-benzoquinone. Retrieved from [Link]
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Rhodium.ws. (n.d.). Synthesis of para-Benzoquinone. Retrieved from [Link]
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ResearchGate. (2025). Use of p-benzoquinone as a TLC derivatization reagent for 2-(methylamino)ethanol and for the analysis of other primary and secondary amines. Retrieved from [Link]
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Carl Roth. (2025). Safety Data Sheet: 1,4-Benzoquinone. Retrieved from [Link]
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ResearchGate. (2025). p-Benzoquinone a privileged scaffold of pharmacological significance: A review. Retrieved from [Link]
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PubMed. (2009). Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). p-Benzoquinone - NIST WebBook. Retrieved from [Link]
-
Reddit. (2019). All the p-benzoquinone in my lab is completely black. Anyone knows why does this happen? Can I recover it?. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0032576). Retrieved from [Link]
-
ResearchGate. (2012). LC-ESI(+)-MS Analysis of p-Benzoquinone. Retrieved from [Link]
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Carl Roth. (n.d.). Safety Data Sheet: 1,4-Benzoquinone. Retrieved from [Link]
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PubChem. (n.d.). Quinone. Retrieved from [Link]
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FooDB. (2010). Showing Compound 1,4-Benzoquinone (FDB005755). Retrieved from [Link]
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ResearchGate. (n.d.). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Retrieved from [Link]
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ResearchGate. (n.d.). NMR spectrum of benzoquinone. Retrieved from [Link]
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An In-depth Technical Guide to the Synthesis of Deuterated p-Benzoquinone from Hydroquinone-d6
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Deuterated p-Benzoquinone in Modern Research
In the landscape of advanced chemical research and pharmaceutical development, the strategic incorporation of stable isotopes has emerged as a powerful tool for elucidating reaction mechanisms, understanding metabolic pathways, and enhancing the pharmacokinetic profiles of drug candidates. Deuterated p-benzoquinone (p-benzoquinone-d4), a heavy-isotope-labeled analog of the ubiquitous oxidizing agent and biologically relevant molecule p-benzoquinone, is of particular interest. Its applications span from serving as an internal standard in quantitative mass spectrometry to its use in mechanistic studies of oxidation-reduction reactions. This guide provides a comprehensive, in-depth technical overview of the synthesis of this compound from its deuterated precursor, hydroquinone-d6, with a focus on practical, field-proven methodologies and the underlying scientific principles.
The primary rationale for employing deuterated compounds lies in the kinetic isotope effect (KIE), where the substitution of hydrogen with deuterium can alter the rate of chemical reactions involving the cleavage of the C-H/C-D bond.[1] This phenomenon, coupled with the distinct mass of deuterium, allows for precise tracking and quantification in complex biological and chemical systems.[2] Hydroquinone-d6 serves as a readily available starting material for the synthesis of this compound, a transformation that is central to many biological and industrial processes.[2]
This document will detail a robust synthetic protocol, discuss the critical aspects of purification, and provide a thorough guide to the characterization of the final product, ensuring researchers are equipped with the knowledge to confidently prepare and validate this important isotopically labeled compound.
Core Synthesis: Oxidation of Hydroquinone-d6
The conversion of hydroquinone-d6 to this compound is an oxidation reaction that can be achieved through various methods. The choice of oxidant and reaction conditions is critical to achieving a high yield and purity of the desired product. Here, we will focus on a well-established and reliable method utilizing chromium trioxide (CrO₃) in a buffered acetic acid medium, a procedure adapted from established protocols for the synthesis of deuterated quinones.[3]
Reaction Mechanism and Rationale
The oxidation of hydroquinone to p-benzoquinone is a two-electron, two-proton process. The chromium trioxide acts as a potent oxidizing agent, readily accepting electrons from the hydroquinone-d6. The acetic acid provides a suitable solvent and proton source, while the buffering agent helps to maintain a stable pH, preventing side reactions and degradation of the product. The overall reaction is depicted below:
Figure 1: Overall oxidation of hydroquinone-d6 to this compound.
Experimental Protocol: Chromium Trioxide Oxidation
This protocol is adapted from the work of Becker et al. and has been demonstrated to be effective for the preparation of deuterated p-benzoquinones.[3]
Materials and Equipment:
-
Hydroquinone-d6 (Isotopic purity ≥ 98 atom % D)
-
Chromium trioxide (CrO₃)
-
Glacial acetic acid
-
Sodium acetate (anhydrous)
-
Distilled water
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask with magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Büchner funnel and flask for vacuum filtration
-
Rotary evaporator
Step-by-Step Procedure:
-
Preparation of the Hydroquinone-d6 Solution: In a round-bottom flask equipped with a magnetic stirrer, dissolve hydroquinone-d6 in a buffered solution of glacial acetic acid and sodium acetate. The buffer helps to control the acidity of the reaction mixture.
-
Preparation of the Oxidant Solution: In a separate beaker, carefully dissolve chromium trioxide in a small amount of water and then dilute with glacial acetic acid. Caution: Chromium trioxide is a strong oxidant and is corrosive. Handle with appropriate personal protective equipment (PPE) in a fume hood.
-
Reaction Execution: Cool the hydroquinone-d6 solution in an ice bath to 0-5 °C. Slowly add the chromium trioxide solution dropwise from a dropping funnel over a period of 30-60 minutes, ensuring the temperature of the reaction mixture does not exceed 10 °C. The color of the solution will change as the reaction progresses, typically from colorless or pale yellow to a dark green or brown, and finally to a bright yellow suspension of the this compound product.
-
Reaction Quenching and Product Isolation: After the addition is complete, stir the mixture for an additional 30 minutes in the ice bath. Quench the reaction by adding a sufficient volume of cold water. The yellow crystalline this compound will precipitate out of the solution.
-
Filtration and Washing: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the crystals with several portions of cold distilled water to remove any remaining salts and acetic acid.
-
Drying: Dry the crude product under vacuum. For further purification, the product can be recrystallized or sublimed.
Purification of this compound
The purity of the synthesized this compound is crucial for its intended applications. Two common and effective methods for purification are recrystallization and sublimation.
Recrystallization
Recrystallization is a standard technique for purifying solid compounds. A suitable solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Procedure:
-
Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol, petroleum ether, or a mixture of hexane and dichloromethane).[]
-
Hot-filter the solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the purified yellow crystals by vacuum filtration and wash with a small amount of the cold solvent.
-
Dry the crystals under vacuum.
Sublimation
Sublimation is an excellent method for obtaining highly pure this compound, as it effectively removes non-volatile impurities.
Procedure:
-
Place the crude this compound in a sublimation apparatus.
-
Apply a vacuum and gently heat the apparatus.
-
The this compound will sublime and deposit as pure yellow crystals on a cold finger or the cooler parts of the apparatus.
-
Carefully collect the sublimed crystals.
Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound. The following techniques are recommended:
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₆D₄O₂ | [5] |
| Molecular Weight | 112.12 g/mol | [5] |
| Appearance | Yellow solid | [6] |
| Melting Point | 113-115 °C | [6] |
| Isotopic Purity | ≥ 98 atom % D (typically) |
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Due to the high isotopic purity (typically >98 atom % D), the ¹H NMR spectrum of this compound should show a very weak or absent signal in the aromatic region where the protons of non-deuterated p-benzoquinone would appear (around 6.78 ppm in CDCl₃).[6] The absence of this signal is a strong indicator of successful deuteration.
-
¹³C NMR: The ¹³C NMR spectrum will show signals for the carbonyl carbons and the deuterated aromatic carbons. The signal for the carbonyl carbons should appear around 187 ppm. The signals for the deuterated carbons will be observed, but they will be split into multiplets due to coupling with deuterium (a spin-1 nucleus), and their relaxation times will be longer.
-
²H NMR: Deuterium NMR is a direct method to confirm the presence and location of deuterium atoms in the molecule.[6]
Mass Spectrometry (MS):
Mass spectrometry is a definitive technique for confirming the isotopic enrichment of this compound. The molecular ion peak (M⁺) in the mass spectrum should correspond to the mass of the deuterated compound (m/z = 112.12). High-resolution mass spectrometry can be used to determine the exact mass and confirm the elemental composition. The mass spectrum of non-deuterated p-benzoquinone shows a molecular ion peak at m/z = 108.[7][8]
Infrared (IR) Spectroscopy:
The IR spectrum of this compound will show characteristic absorption bands that differ from the non-deuterated analog due to the heavier mass of deuterium. The C-D stretching vibrations will appear at lower frequencies (around 2200-2300 cm⁻¹) compared to the C-H stretching vibrations (around 3000-3100 cm⁻¹). The C=O stretching vibration is a prominent feature and is observed around 1660 cm⁻¹. Detailed IR spectra of this compound have been reported in the literature.[9][10]
Raman Spectroscopy:
Raman spectroscopy provides complementary vibrational information to IR spectroscopy. The Raman spectrum of this compound has been well-characterized and can be used for structural confirmation.[11][12]
Conclusion and Future Perspectives
The synthesis of this compound from hydroquinone-d6 is a straightforward yet critical process for researchers in various scientific disciplines. The chromium trioxide oxidation method presented in this guide is a robust and reliable protocol for obtaining this valuable isotopically labeled compound. Proper purification and thorough characterization using a combination of spectroscopic techniques are paramount to ensure the quality of the final product for its intended applications.
As the demand for more sophisticated analytical and mechanistic studies grows, the use of deuterated compounds like this compound will undoubtedly continue to expand. Future research may focus on developing even more efficient and environmentally benign synthetic methods, as well as exploring the applications of this and other deuterated quinones in areas such as materials science and drug delivery. This guide serves as a foundational resource for scientists to confidently synthesize and utilize this compound in their pursuit of scientific advancement.
References
- Becker, E. D., Charney, E., & Anno, T. (1965). Molecular Vibrations of Quinones. II. Infrared Spectra (Solution and Vapor) of p‐Benzoquinone and p‐Benzoquinone‐d 4. The Journal of Chemical Physics, 42(3), 942-949.
- Becker, E. D., & Charney, E. (1965). Molecular Vibrations of Quinones. III. Preparation and Infrared Spectra (Solution and Vapor) of p‐Benzoquinone‐d1, p‐Benzoquinone‐2,5‐d2, p‐Benzoquinone‐2,6‐d2, p‐Benzoquinone‐18O2, and p‐Benzoquinone‐d4‐18O2. The Journal of Chemical Physics, 42(3), 950-957.
-
ResolveMass Laboratories Inc. (n.d.). Hydroquinone-d6 CAS No.: 71589-26-9. Retrieved from [Link]
- Goodman, L., & Brus, L. E. (1974). The ground state fundamentals of p-benzoquinone and this compound. Journal of Molecular Spectroscopy, 49(3), 381-388.
- Geng, Z., et al. (2023). Investigation of the Quinone-quinone and Quinone-catechol products using 13C labeling, UPLC-Q-TOF/MS and UPLC-Q-Exactive Orbitrap/MS.
- Ma, L., et al. (2022). A novel method combining stable isotopic labeling and high-resolution mass spectrometry to trace the quinone reaction products in wines. Food Chemistry, 383, 132448.
- Geng, Z., et al. (2023). Investigation of the Quinone-quinone and Quinone-catechol products using 13C labeling, UPLC-Q-TOF/MS and UPLC-Q-Exactive Orbitrap/MS.
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
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Wikipedia. (2023). Hydroquinone. Retrieved from [Link]
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SpectraBase. (n.d.). p-Benzoquinone - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]
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FooDB. (2010). Showing Compound 1,4-Benzoquinone (FDB005755). Retrieved from [Link]
- Zhao, X., et al. (1997). Resonance Raman and FTIR Spectra of Isotope-Labeled Reduced 1,4-Benzoquinone and Its Protonated Forms in Solutions. The Journal of Physical Chemistry A, 101(4), 622-631.
- Becker, E. D., & Charney, E. (1965). Molecular Vibrations of Quinones. II. Infrared Spectra (Solution and Vapor) of p-Benzoquinone and this compound. AIP Publishing.
- Gordon, A. J., & Ford, R. A. (1972). The Chemist's Companion: A Handbook of Practical Data, Techniques, and References. John Wiley & Sons.
-
NIST. (n.d.). p-Benzoquinone. Retrieved from [Link]
- Anno, T., & Sadô, A. (1958). Benzoquinone. IV. Infrared Spectrum and Assignment of Vibrational Frequencies in the Ground Electronic State. Bulletin of the Chemical Society of Japan, 31(6), 734-739.
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.08 MHz, DMSO-d6, experimental) (HMDB0002434). Retrieved from [Link]
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PrepChem.com. (n.d.). Preparation of p-benzoquinone (benzoquinone; quinone). Retrieved from [Link]
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Wikipedia. (2023). Isotopic labeling. Retrieved from [Link]
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Organic Reactions. (n.d.). Synthesis of Benzoquinones by Oxidation. Retrieved from [Link]
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Raman spectra of the samples prepared at p - ResearchGate. (n.d.). Retrieved from [Link]
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JETIR. (2018). SYNTHESIS OF 1,4-BENZOQUINONE: “IN” AND “ON WATER”. Retrieved from [Link]
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p-Benzoquinone-d4: A Comprehensive Technical Guide for Researchers
An in-depth exploration of the synthesis, characterization, and application of p-Benzoquinone-d4, a vital tool in analytical and biomedical research.
This guide serves as a detailed technical resource for researchers, scientists, and drug development professionals, offering a comprehensive overview of this compound. From its fundamental properties to its critical applications as an internal standard and a research tool in toxicology, this document provides the essential knowledge for its effective utilization.
Core Properties of this compound
This compound is the deuterated analogue of p-benzoquinone, a six-membered ring compound that is an oxidized derivative of 1,4-hydroquinone.[1] The substitution of hydrogen with deuterium atoms imparts a higher molecular weight, a feature that is instrumental in its applications, particularly in mass spectrometry.
| Property | Value | Source |
| CAS Number | 2237-14-1 | Sigma-Aldrich |
| Molecular Formula | C₆D₄O₂ | Sigma-Aldrich |
| Molecular Weight | 112.12 g/mol | Sigma-Aldrich |
| Appearance | Bright-yellow crystalline solid | [1] |
| Odor | Characteristic irritating odor, resembling chlorine or bleach | [1] |
Synthesis and Spectroscopic Characterization
The synthesis of this compound typically involves the oxidation of its deuterated precursor, hydroquinone-d6. This process mirrors the synthesis of its non-deuterated counterpart, with the key difference being the use of an isotopically labeled starting material.[2]
General Synthesis Protocol: Oxidation of Hydroquinone-d6
A common and effective method for the synthesis of p-benzoquinone is the oxidation of hydroquinone.[3][4][5] This can be readily adapted for the synthesis of this compound by utilizing hydroquinone-d6.
Reaction Scheme:
A schematic of the oxidation of hydroquinone-d6 to this compound.
Step-by-Step Methodology:
-
Dissolution: Dissolve hydroquinone-d6 in a suitable solvent, such as distilled water or a mixture of water and a polar organic solvent.[3][6]
-
Preparation of Oxidizing Agent: In a separate vessel, prepare a solution of the chosen oxidizing agent. Common oxidizing agents for this reaction include potassium dichromate in sulfuric acid, potassium bromate, or manganese dioxide.[3][4]
-
Reaction: Slowly add the hydroquinone-d6 solution to the oxidizing agent solution while maintaining a controlled temperature, typically below 20°C, to manage the exothermic reaction.[3]
-
Isolation: The resulting yellow crystals of this compound can be isolated by filtration.[3]
-
Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent like ethanol.[3]
Spectroscopic Profile
The deuteration of p-benzoquinone leads to distinct changes in its spectroscopic properties, which are crucial for its identification and quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Due to the substitution of protons with deuterium, the ¹H NMR spectrum of this compound is expected to show a significant reduction or absence of signals in the aromatic region compared to its non-deuterated form. The ¹³C NMR spectrum will also exhibit characteristic shifts due to the isotopic substitution.
| Nucleus | Chemical Shift (δ) of p-Benzoquinone (non-deuterated) | Expected Observation for this compound |
| ¹H | ~6.77 ppm (in CDCl₃) | Absence or significantly reduced signal |
| ¹³C | ~136.9 ppm (C-H), ~187.6 ppm (C=O) (in DMSO-d6) | Shifts influenced by deuterium substitution |
Note: The exact chemical shifts for this compound may vary depending on the solvent and instrument parameters. The data for the non-deuterated form is provided for comparison.[7]
Applications in Research and Development
The unique properties of this compound make it a valuable tool in various scientific disciplines, particularly in analytical chemistry and drug development.
Internal Standard in Quantitative Mass Spectrometry
One of the primary applications of this compound is as an internal standard in quantitative analysis using liquid chromatography-mass spectrometry (LC-MS).[8] Deuterated internal standards are considered the gold standard for quantitative LC-MS assays due to their chemical and physical similarity to the analyte of interest.[9][10]
Workflow for Using this compound as an Internal Standard:
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An In-depth Technical Guide to the Solubility of p-Benzoquinone-d4 in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of p-Benzoquinone-d4, a deuterated analog of the reactive dienophile and oxidizing agent, p-Benzoquinone. Recognizing the scarcity of direct solubility data for the deuterated species, this document synthesizes available information for the non-deuterated compound and provides a robust framework for understanding and experimentally determining the solubility of this compound in various organic solvents. This guide is designed to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required for the effective use of this compound in their work.
Introduction: The Significance of this compound in Modern Research
p-Benzoquinone and its isotopically labeled counterpart, this compound, are pivotal molecules in synthetic organic chemistry and related scientific disciplines.[1][2][3] In its pure state, p-benzoquinone is a bright-yellow crystalline solid with a characteristic pungent odor.[1][4] It serves as a versatile building block, a dehydrogenation reagent, and a dienophile in Diels-Alder reactions.[1][3] The introduction of deuterium atoms in this compound provides a powerful tool for mechanistic studies, allowing researchers to trace reaction pathways and elucidate complex chemical transformations through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.[5]
The solubility of this compound in organic solvents is a critical parameter that dictates its utility in a wide array of applications, from reaction kinetics to the formulation of drug delivery systems. A thorough understanding of its solubility behavior is paramount for designing robust experimental protocols and ensuring reproducible results. This guide will delve into the known solubility properties of p-Benzoquinone, address the influence of deuteration, and provide detailed protocols for the empirical determination of solubility.
Physicochemical Properties of p-Benzoquinone
A foundational understanding of the physicochemical properties of the parent compound, p-Benzoquinone, is essential for predicting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₆H₄O₂ | [6] |
| Molecular Weight | 108.09 g/mol | [6] |
| Appearance | Yellow crystalline solid | [4] |
| Melting Point | 113-116 °C | [2][4] |
| Boiling Point | Sublimes at ~180 °C | [7] |
| Density | 1.318 g/cm³ | [3] |
For this compound, the molecular weight is slightly higher due to the replacement of four hydrogen atoms with deuterium.
The Impact of Deuteration on Solubility
The substitution of hydrogen with deuterium primarily affects properties related to atomic mass, such as vibrational frequencies of bonds.[8] This can lead to subtle changes in intermolecular forces, including van der Waals interactions and hydrogen bonding. However, for many organic compounds, the effect of deuteration on bulk physical properties like solubility in organic solvents is generally considered to be minor.[9][10] The polarity and overall molecular shape, which are primary drivers of solubility, remain largely unchanged.
It is reasonable to assume that the solubility of this compound will closely mirror that of p-Benzoquinone in the same organic solvents. Any observed differences are likely to be small and may be outweighed by other experimental variables such as solvent purity and temperature. Therefore, the solubility data for p-Benzoquinone serves as an excellent starting point for experimental design.
Solubility Profile of p-Benzoquinone in Common Organic Solvents
The following table summarizes the available quantitative and qualitative solubility data for p-Benzoquinone. This information provides a strong predictive basis for the solubility of this compound.
| Solvent | Solvent Class | Dielectric Constant (approx.) | Quantitative Solubility | Qualitative Solubility | Source |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 47 | ~30 mg/mL | Soluble | [11] |
| Dimethylformamide (DMF) | Amide | 37 | ~30 mg/mL | Soluble | [11] |
| Ethanol | Alcohol | 24.5 | ~10 mg/mL (10%) | Very Soluble | [1][11] |
| Acetone | Ketone | 21 | Data not found | Soluble | [7][12] |
| Methanol | Alcohol | 33 | Data not found | Soluble | [7][13] |
| Ethyl Acetate | Ester | 6 | Data not found | Soluble | [7] |
| Chloroform | Halogenated | 4.8 | Data not found | Highly Soluble | [14] |
| Benzene | Aromatic | 2.3 | Data not found | Soluble | [3][7] |
| Diethyl Ether | Ether | 4.3 | Data not found | Soluble | [3][4][7] |
| Petroleum Ether | Hydrocarbon | ~2 | Data not found | Slightly Soluble | [1] |
| Water | Protic | 80 | 11 g/L (18 °C) | Slightly Soluble | [1] |
Note: The dielectric constant is a measure of solvent polarity and is provided as a general guide.
Experimental Determination of Solubility: A Step-by-Step Guide
Given the limited direct data for this compound, empirical determination of its solubility in the solvent system of interest is highly recommended. The "shake-flask" method is a widely recognized and reliable technique for measuring equilibrium solubility.[15][16]
Rationale Behind the Shake-Flask Method
The core principle of the shake-flask method is to create a saturated solution of the compound in the chosen solvent by allowing an excess of the solid to equilibrate with the solvent over a sufficient period.[15] By ensuring that undissolved solid remains present, it is confirmed that the solution has reached its saturation point.[17] Subsequent analysis of the clear supernatant provides the equilibrium solubility value.
Caption: Workflow for the shake-flask solubility determination method.
Detailed Protocol
Materials:
-
This compound (solid)
-
High-purity organic solvent of interest
-
Glass vials with screw caps and PTFE septa
-
Orbital shaker or rotator with temperature control
-
Centrifuge or syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Procedure:
-
Preparation of Vials: Add an excess amount of solid this compound to a series of glass vials. The exact amount should be enough to ensure that undissolved solid remains at the end of the experiment.
-
Solvent Addition: Accurately pipette a known volume of the organic solvent into each vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is reached.[17] It is advisable to perform a time-course study initially to determine the minimum time required to reach a stable concentration.
-
Phase Separation: After equilibration, remove the vials from the shaker and allow the undissolved solid to settle. To obtain a clear supernatant, either centrifuge the vials at a high speed or carefully filter a portion of the supernatant through a syringe filter compatible with the organic solvent. This step is critical to avoid including any solid particles in the sample for analysis.[17]
-
Sample Dilution: Accurately dilute the clear supernatant with the same organic solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification:
-
HPLC Method: Analyze the diluted samples using a validated HPLC method. A calibration curve should be prepared using standard solutions of this compound of known concentrations. The solubility is calculated from the concentration of the diluted sample and the dilution factor.[18][19]
-
UV-Vis Spectroscopy Method: Measure the absorbance of the diluted samples at the wavelength of maximum absorbance (λmax) for this compound in the specific solvent. Use a calibration curve prepared from standards of known concentrations to determine the concentration of the diluted sample and subsequently calculate the solubility.[20]
-
Factors Influencing Solubility
Several factors can influence the solubility of this compound, and it is crucial to control these variables for accurate and reproducible measurements.
-
Temperature: The solubility of most solid organic compounds in organic solvents increases with temperature.[21] Therefore, maintaining a constant and recorded temperature during solubility determination is essential.
-
Solvent Polarity: The principle of "like dissolves like" is a good general guideline. p-Benzoquinone, being a moderately polar molecule, is expected to have higher solubility in polar and moderately polar organic solvents.[21]
-
Purity of Solute and Solvent: Impurities in either the this compound or the solvent can affect the measured solubility. Using high-purity materials is recommended.
Caption: Key factors influencing the solubility of this compound.
Conclusion
While direct quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented, a comprehensive understanding can be achieved by leveraging the data available for its non-deuterated analog and applying sound experimental principles. The effect of deuteration on solubility is expected to be minimal, making the data for p-Benzoquinone a reliable starting point. For applications requiring precise solubility values, the detailed shake-flask experimental protocol provided in this guide, coupled with either HPLC or UV-Vis analysis, offers a robust and accurate method for determination. By carefully controlling experimental variables, researchers can confidently determine the solubility of this compound in their specific systems, enabling the advancement of their research and development endeavors.
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Introduction: The Utility of Isotopic Labeling in Quinone Chemistry
An In-depth Technical Guide to the Mass Spectrometry and NMR Spectroscopy of p-Benzoquinone-d4
p-Benzoquinone (1,4-benzoquinone) is a fundamental six-membered cyclic diketone that serves as a cornerstone in both synthetic chemistry and biology.[1][2] It functions as a versatile oxidizing agent, a key dienophile in Diels-Alder reactions, and the foundational scaffold for a vast array of natural and synthetic compounds with significant pharmacological activities, including anticancer and anti-inflammatory properties.[3][4] In drug development and mechanistic studies, understanding reaction pathways, metabolic fate, and analytical quantification is paramount. This is where isotopic labeling, particularly with deuterium, becomes an indispensable tool.
This guide focuses on this compound (1,4-Benzoquinone-2,3,5,6-d4), a deuterated analogue where all four vinylic hydrogens are replaced by deuterium atoms. The introduction of deuterium provides a subtle yet powerful modification, creating a mass shift of +4 amu and altering nuclear spin properties without significantly impacting the molecule's chemical reactivity. This makes it an ideal internal standard for quantitative mass spectrometry and a unique probe for nuclear magnetic resonance (NMR) studies aimed at elucidating structural and dynamic information.
As a Senior Application Scientist, this document is structured not as a rigid template, but as a logical exploration of the analytical data. We will first delve into the mass spectrometric profile of this compound, detailing the expected fragmentation pathways. Subsequently, we will explore its NMR characteristics, focusing on ¹³C and ²H spectra, to provide a complete analytical portrait for researchers, scientists, and drug development professionals.
Part 1: Electron Ionization Mass Spectrometry (EI-MS) Analysis
Mass spectrometry is a destructive analytical technique that provides critical information about a molecule's mass and structural features by ionizing it and analyzing the mass-to-charge ratio (m/z) of the resulting ion and its fragments. For a small, volatile molecule like this compound, Electron Ionization (EI) is the method of choice due to its robustness and the creation of extensive, reproducible fragmentation patterns that act as a molecular fingerprint.
Core Principle & Experimental Rationale
In EI-MS, the sample is bombarded with high-energy electrons (typically 70 eV). This energetic collision ejects an electron from the molecule, forming a high-energy molecular ion (M+•). This radical cation is unstable and rapidly undergoes a series of fragmentation reactions. The specific fragmentation pathways are dictated by the molecule's structure, with weaker bonds preferentially breaking and stable neutral molecules or radicals being lost. Analyzing these fragments allows for the reconstruction of the original structure. The use of this compound allows for precise tracking of these fragments, confirming mechanistic proposals for quinone fragmentation.
Experimental Protocol: GC-MS Analysis
The following is a generalized protocol for acquiring an EI mass spectrum of this compound. The self-validating nature of this protocol lies in the inclusion of a blank run to ensure system cleanliness and the use of standard instrument tuning procedures.
-
System Preparation:
-
Ensure the Gas Chromatograph-Mass Spectrometer (GC-MS) system is tuned according to the manufacturer's specifications, typically using perfluorotributylamine (PFTBA).
-
Run a solvent blank (e.g., dichloromethane or ethyl acetate) to verify the absence of system contamination.
-
-
Sample Preparation:
-
Prepare a dilute solution of this compound (approx. 100 µg/mL) in a volatile organic solvent like dichloromethane. This compound is a bright yellow solid with a melting point of 113-115 °C.
-
-
GC Method Parameters:
-
Injection Volume: 1 µL
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 250 °C at 20 °C/min.
-
-
MS Method Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 35-200.
-
Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).
-
-
Data Acquisition & Analysis:
-
Acquire the data. The this compound peak should elute and its mass spectrum can be extracted and analyzed.
-
Data Interpretation: Fragmentation Pathway
The mass spectrum of this compound is characterized by an intense molecular ion and several key fragment ions. The non-deuterated form has a molecular weight of 108.10 g/mol , while the d4-analog has a molecular weight of 112.12 g/mol .[5][6]
Key Spectral Features:
-
Molecular Ion (M+•): The base peak or a very intense peak will appear at m/z 112 . This corresponds to the intact this compound molecule after the loss of one electron (C₆D₄O₂⁺•). High-resolution mass spectrometry (HRMS) can confirm the elemental composition as C₆D₄O₂.[7]
-
[M-CO]+• Ion: A prominent fragment is observed at m/z 84 . This results from the characteristic loss of a neutral carbon monoxide (CO) molecule (28 amu), a common pathway for quinones and ketones, yielding a cyclopentadienone-d4 radical cation (C₅D₄O⁺•).
-
[M-C₂D₂]+• Ion: Another significant fragment appears at m/z 84 . This corresponds to the loss of deuteroacetylene (C₂D₂, 28 amu). This fragmentation is analogous to the loss of C₂H₂ in the non-deuterated compound, which gives a peak at m/z 82.[5]
-
[C₃D₂O]+• Ion: A fragment at m/z 56 is also expected. This can be formed by the sequential loss of CO and C₂D₂ from the molecular ion, or by the loss of CO from the m/z 84 fragment, or loss of C₂D₂ from the other m/z 84 fragment. This ion corresponds to deutero-ketene radical cation.
Data Summary Table
| m/z (Nominal) | Proposed Formula | Identity |
| 112 | C₆D₄O₂⁺• | Molecular Ion (M+•) |
| 84 | C₅D₄O⁺• | [M-CO]+• |
| 84 | C₄D₂O₂⁺• | [M-C₂D₂]+• |
| 56 | C₃D₂O⁺• | [M-CO-C₂D₂]+• |
Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is a non-destructive technique that probes the local magnetic fields around atomic nuclei. It provides detailed information about molecular structure, connectivity, and dynamics. For this compound, a multi-nuclear approach involving ¹³C, ²H, and ¹H NMR is most effective.
Experimental Protocol: NMR Sample Preparation and Acquisition
This protocol is designed to yield high-quality data across multiple nuclei. The choice of solvent is critical; DMSO-d6 is an excellent choice as it dissolves p-benzoquinone well and its residual peaks do not interfere with the regions of interest.[8]
-
Sample Preparation:
-
Accurately weigh approximately 10-15 mg of this compound solid.
-
Dissolve the solid in ~0.7 mL of a deuterated solvent (e.g., DMSO-d6) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved and the solution is homogeneous.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
Tune and match the respective probes for ¹H, ¹³C, and ²H nuclei.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve good homogeneity.
-
-
¹³C NMR Acquisition:
-
Experiment: Standard proton-decoupled ¹³C experiment (zgpg30 or similar).
-
Spectral Width: 0-200 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 128-1024 (or until adequate signal-to-noise is achieved).
-
-
²H NMR Acquisition:
-
Experiment: Standard one-pulse deuterium experiment.
-
Spectral Width: ~10-15 ppm centered around ~7 ppm.
-
Number of Scans: 16-64.
-
-
¹H NMR Acquisition:
-
Purpose: To assess isotopic purity.
-
Experiment: Standard one-pulse proton experiment.
-
Number of Scans: 8-16.
-
NMR Data Interpretation Workflow
¹³C NMR Spectrum
Due to the molecule's D₂h symmetry, only two distinct carbon signals are expected.
-
Carbonyl Carbons (C=O): A signal is expected around δ 187 ppm .[8] Since these carbons are not directly attached to deuterium, this signal will appear as a singlet in the proton-decoupled spectrum. Its chemical shift is highly characteristic of a conjugated ketone environment.
-
Vinylic Carbons (C-D): A signal is expected around δ 137 ppm .[8] This is the signal for the four equivalent olefinic carbons. Crucially, each of these carbons is directly bonded to a deuterium atom. Deuterium has a nuclear spin (I=1), which couples to the ¹³C nucleus. This coupling results in the signal splitting into a 1:1:1 triplet . The one-bond C-D coupling constant (¹J_CD) is expected to be in the range of 20-30 Hz, a value derived from the typical ¹J_CH of ~160 Hz for sp² carbons divided by the gyromagnetic ratio difference between ¹H and ²H (~6.5).[9]
²H (Deuterium) NMR Spectrum
This is often the most straightforward spectrum.
-
Chemical Shift: All four deuterium atoms are chemically and magnetically equivalent. Therefore, the ²H NMR spectrum will exhibit a single peak .
-
Expected Shift: The chemical shift in ²H NMR is virtually identical to that in ¹H NMR for the same position. The protons in non-deuterated p-benzoquinone appear as a singlet at δ ~6.78 ppm (in DMSO-d6).[8] Therefore, the single peak in the ²H NMR spectrum of this compound is expected at this same chemical shift.
¹H NMR Spectrum
The primary purpose of the ¹H NMR spectrum is to determine the isotopic purity of the sample.
-
Residual Signal: A small singlet will be observed at δ ~6.78 ppm , corresponding to any p-benzoquinone molecules that have one or more protons instead of deuterium atoms.
-
Purity Calculation: The isotopic purity (atom % D) is typically specified by the manufacturer (e.g., 98 atom % D). This can be verified by integrating the residual proton signal against a known concentration of an internal standard (e.g., TMS or another inert compound).
NMR Data Summary Table
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹³C | ~187 | Singlet | C1, C4 (C=O) |
| ¹³C | ~137 | Triplet (1:1:1) | C2, C3, C5, C6 (C-D) |
| ²H | ~6.78 | Singlet | D2, D3, D5, D6 |
| ¹H | ~6.78 | Singlet | Residual C-H protons |
Conclusion and Applications
The analytical characterization of this compound by mass spectrometry and NMR spectroscopy provides a clear and unambiguous fingerprint of the molecule. EI-MS reveals a predictable fragmentation pattern starting from the molecular ion at m/z 112, dominated by losses of carbon monoxide and deuteroacetylene. Multi-nuclear NMR spectroscopy confirms the molecular symmetry, with ¹³C NMR showing two distinct environments—a singlet for the carbonyls and a characteristic 1:1:1 triplet for the deuterated carbons—while ²H NMR displays a single resonance for all four equivalent deuterons.
For the researcher, scientist, and drug development professional, this compound is more than just a molecule; it is a precision tool. Its primary application is as an internal standard in quantitative mass spectrometry assays for benzene, hydroquinone, or other quinone-related metabolites, where its mass shift ensures it does not interfere with the analyte signal.[4] Furthermore, it serves as a mechanistic probe in studies of redox cycling, electron transfer, and metabolic pathways, allowing researchers to trace the fate of the quinone ring without ambiguity.[10][11] This guide provides the foundational data necessary to confidently employ and interpret results from this valuable isotopically labeled compound.
References
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designer-drug.com. Synthesis of para-Benzoquinone. Available from: [Link]
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SpectraBase. p-Benzoquinone - Optional[1H NMR] - Chemical Shifts. John Wiley & Sons, Inc. Available from: [Link]
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Journal of the Chemical Society A: Inorganic, Physical, Theoretical. Nuclear magnetic resonance coupling constants in p-benzoquinones. RSC Publishing. Available from: [Link]
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SciSpace. The ground state fundamentals of p-benzoquinone and this compound. Available from: [Link]
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FooDB. Showing Compound 1,4-Benzoquinone (FDB005755). Available from: [Link]
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National Institute of Standards and Technology. p-Benzoquinone - Mass spectrum (electron ionization). NIST WebBook. Available from: [Link]
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Human Metabolome Database. 13C NMR Spectrum (1D, 15.08 MHz, DMSO-d6, experimental) (HMDB0002434). Available from: [Link]
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PubChem. 2,5-Dihydroxy-1,4-benzoquinone. National Center for Biotechnology Information. Available from: [Link]
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Organic Reactions. Synthesis of Benzoquinones by Oxidation. Available from: [Link]
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Chemcess. 1,4-Benzoquinone: Production, Reactions And Uses. Available from: [Link]
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Journal of the Chemical Society A: Inorganic, Physical, Theoretical. Nuclear magnetic resonance coupling constants in p-benzoquinones. RSC Publishing. Available from: [Link]
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Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0032576). Available from: [Link]
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PrepChem.com. Preparation of p-benzoquinone (benzoquinone; quinone). Available from: [Link]
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auremn. On the H NMR Spectra of 2-Substituted Benzoquinones. Available from: [Link]
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YouTube. p-Benzoquinone (1,4 benzoquinone) : Organic synthesis. (2021-02-04). Available from: [Link]
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SpectraBase. p-Benzoquinone - Optional[1H NMR] - Spectrum. John Wiley & Sons, Inc. Available from: [Link]
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The Royal Society of Chemistry. Determination of hydroquinone and benzoquinone in pharmaceutical formulations: critical considerations on quantitative analysis. Available from: [Link]
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Purdue University. 13C NMR spectra are obtained for a series of quinones, hydroquinones.... Available from: [Link]
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Jetir.org. SYNTHESIS OF 1,4-BENZOQUINONE: “IN” AND “ON WATER”. Available from: [Link]
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MDPI. Role of p-Benzoquinone in the Photocatalytic Production of Solketal. (2023). Available from: [Link]
-
PubMed. p-Benzoquinone as a Privileged Scaffold of Pharmacological Significance: A Review. National Center for Biotechnology Information. Available from: [Link]
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National Institute of Standards and Technology. p-Benzoquinone. NIST WebBook. Available from: [Link]
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PubMed. New insight into the effects of p-benzoquinone on photocatalytic reduction of Cr(VI) over Fe-doped g-C3N4. (2024-07-01). National Center for Biotechnology Information. Available from: [Link]
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Iowa State University. NMR Coupling Constants. Chemical Instrumentation Facility. Available from: [Link]
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National Institute of Standards and Technology. p-Benzoquinone. NIST WebBook. Available from: [Link]
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National Institute of Standards and Technology. p-Benzoquinone - IR Spectrum. NIST WebBook. Available from: [Link]
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Wikipedia. 1,4-Benzoquinone. Available from: [Link]
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PubMed. 1,4-Benzoquinone as a Highly Efficient Dopant for Enhanced Ionization and Detection of Nitramine Explosives on a Single-Quadrupole Mass Spectrometer.... (2019-10-31). National Center for Biotechnology Information. Available from: [Link]
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Environmental Molecular Sciences Laboratory. High-resolution mass spectrometry strategies for the investigation of dissolved organic matter. Available from: [Link]
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isotopic purity of commercial p-Benzoquinone-d4
An In-depth Technical Guide to the Isotopic Purity of Commercial p-Benzoquinone-d4
Introduction
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding, evaluating, and verifying the isotopic purity of commercially available this compound. We will delve into the core principles of isotopic enrichment, detail robust analytical methodologies for its determination, and offer field-proven insights into data interpretation and quality assurance.
Part 1: Defining and Understanding Isotopic Purity
The term "isotopic purity" is often used broadly, but for deuterated compounds, it encompasses two distinct and crucial metrics: Isotopic Enrichment and Species Abundance. A misunderstanding of these concepts can lead to significant errors in experimental design and data interpretation.
Isotopic Enrichment (Atom % D)
Isotopic enrichment represents the percentage of a specific isotopic label at a given atomic position. For a commercial this compound sample advertised with an isotopic purity of "98 atom % D," this means that at each of the four labeled positions on the ring, there is a 98% probability of finding a deuterium atom and a 2% probability of finding a hydrogen atom.[1][2] This is the most common metric provided by commercial suppliers.
Species Abundance
Species abundance refers to the percentage of molecules within the entire sample that have a specific number of deuterium atoms.[3] It is a direct consequence of the site-specific isotopic enrichment. For a this compound sample with 98 atom % D enrichment, not all molecules will be the fully deuterated C₆D₄O₂ species. A statistical distribution of isotopologues (molecules differing only in their isotopic composition) will be present. For example, a molecule with 99.5% D enrichment at three sites (D₃) will actually contain 98.5% of the D₃ species and 1.5% of the D₂H species.[3] This distribution is critical in high-resolution mass spectrometry where each isotopologue is resolved.
The theoretical species abundance can be calculated using a binomial expansion, assuming the enrichment is equivalent at all labeled sites.[3]
Table 1: Theoretical Species Abundance for this compound at 98 atom % D
| Isotopologue | Formula | Number of Deuterium Atoms | Theoretical Abundance (%) |
| d4 | C₆D₄O₂ | 4 | (0.98)⁴ = 92.24% |
| d3 | C₆HD₃O₂ | 3 | 4 * (0.98)³ * (0.02)¹ = 7.53% |
| d2 | C₆H₂D₂O₂ | 2 | 6 * (0.98)² * (0.02)² = 0.23% |
| d1 | C₆H₃DO₂ | 1 | 4 * (0.98)¹ * (0.02)³ = 0.003% |
| d0 | C₆H₄O₂ | 0 | (0.02)⁴ = <0.001% |
Note: The calculation provides a theoretical baseline. The actual measured distribution may vary slightly due to the manufacturing process.
Common Chemical Impurities
Beyond isotopic variants, chemical impurities can also be present. The most common process-related impurity in p-benzoquinone is hydroquinone, its reduced form.[4] In the case of this compound, one might expect to find hydroquinone-d4 or partially deuterated hydroquinone. These two compounds can form a dark-colored charge-transfer complex, which may explain why aged samples of benzoquinone often appear black.[4]
Part 2: Core Analytical Methodologies for Purity Determination
Verifying the isotopic and chemical purity of a new batch of this compound is a self-validating step that ensures the integrity of subsequent experiments. The two most powerful and complementary techniques for this purpose are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[5][6]
High-Resolution Mass Spectrometry (HRMS)
Causality: HRMS is the definitive technique for determining isotopic purity because it can physically separate and detect ions based on minute differences in their mass-to-charge ratios (m/z).[7] This allows for the direct visualization and quantification of the different isotopologues (d4, d3, d2, etc.) present in the sample.[8][9] Coupling liquid chromatography (LC) to the mass spectrometer (LC-HRMS) provides an additional layer of validation by separating the analyte of interest from non-isobaric chemical impurities before mass analysis.[6]
Experimental Protocol: LC-HRMS for Isotopic Purity
-
Sample Preparation:
-
Accurately prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of ~1 mg/mL.
-
Perform a serial dilution to a final concentration of approximately 1 µg/mL for analysis. The final concentration should be optimized to provide excellent signal-to-noise without saturating the detector.
-
-
Chromatographic Separation (UHPLC):
-
Column: Use a standard C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A shallow gradient (e.g., 5% to 95% B over 5 minutes) is typically sufficient to elute p-benzoquinone and separate it from potential early- or late-eluting impurities.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry (HRMS - e.g., TOF or Orbitrap):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode. p-Benzoquinone will be detected as the protonated molecular ion, [M+H]⁺.
-
Mass Range: Scan a range that comfortably includes all expected isotopologues (e.g., m/z 100-200).
-
Resolution: Set the instrument to a high resolution (e.g., >30,000 FWHM) to ensure baseline separation of the isotopic peaks from potential interferences.
-
Data Acquisition: Acquire data in full scan mode.
-
-
Data Analysis:
-
Identify the chromatographic peak for this compound.
-
Generate a mass spectrum by averaging the scans across the chromatographic peak, ensuring to subtract the background spectrum from an adjacent region.[7]
-
Extract the ion chromatograms (EICs) for the exact m/z of the [M+H]⁺ ion for each isotopologue (d4, d3, d2, d1, d0).[6]
-
Integrate the peak area for each EIC.
-
Calculate the percentage of each isotopologue by dividing its peak area by the sum of all isotopologue peak areas.
-
Diagram: LC-HRMS Workflow for Isotopic Purity
Caption: Workflow for this compound isotopic purity analysis by LC-HRMS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: While MS provides the distribution of isotopologues, NMR spectroscopy offers a complementary and powerful method to determine the average isotopic enrichment at the labeled positions.[10]
-
¹H NMR is used to detect and quantify the small amount of residual protons at the deuterated sites. By comparing the integral of the residual proton signal to the integral of a known, non-exchangeable internal standard, the level of hydrogen incorporation can be precisely calculated.[10]
-
²H NMR (Deuterium NMR) directly observes the deuterium nuclei. The presence of a signal at the expected chemical shift confirms that deuterium is incorporated at the correct chemical position.[11]
Experimental Protocol: Quantitative NMR (qNMR) for Isotopic Enrichment
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound and a suitable internal standard (e.g., dimethyl sulfone, which has a sharp singlet in a clean region of the spectrum) into an NMR tube.
-
Record the exact masses of both the sample and the internal standard.
-
Add a known volume of a deuterated solvent that does not have signals interfering with the analyte or standard (e.g., Acetonitrile-d₃ or Chloroform-d). Ensure complete dissolution.
-
-
¹H NMR Acquisition:
-
Spectrometer: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.
-
Parameters: Ensure quantitative conditions are met. This requires a long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the protons being quantified. A 90° pulse angle should be used.
-
Acquisition: Acquire a sufficient number of scans to achieve a high signal-to-noise ratio for the small residual proton signal of this compound.
-
-
²H NMR Acquisition:
-
Switch the spectrometer probe to the deuterium channel.
-
Acquire a simple one-pulse ²H NMR spectrum. This is typically very fast due to the high concentration of deuterium.
-
-
Data Analysis (¹H NMR):
-
Process the spectrum with an appropriate line broadening factor.
-
Carefully integrate the signal for the residual protons in this compound and the signal for the protons of the internal standard.
-
Calculate the molar ratio of the residual protons to the internal standard.
-
Using the known masses and molar masses, calculate the percentage of hydrogen (and thus deuterium) at the labeled positions.
-
Diagram: qNMR Workflow for Isotopic Enrichment
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An In-Depth Technical Guide to the Determination of Natural Deuterium Abundance in p-Benzoquinone
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the methodologies employed to determine the natural abundance of deuterium in p-benzoquinone. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, practical experimental protocols, and comparative analysis of the primary analytical techniques: Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy and Elemental Analyzer-Isotope Ratio Mass Spectrometry (EA-IRMS).
Introduction: The Significance of Natural Isotopic Abundance
The natural abundance of stable isotopes, such as deuterium (²H), provides a unique chemical signature that can reveal information about a molecule's origin, synthetic pathway, and environmental history. For a compound like p-benzoquinone (C₆H₄O₂), a key structural motif in many biologically active molecules and a potential building block in pharmaceutical synthesis, understanding its natural deuterium distribution is of paramount importance. This knowledge can be leveraged in various applications, from verifying the authenticity of raw materials to elucidating reaction mechanisms and studying metabolic pathways.
Deuterium, a stable isotope of hydrogen, has a natural abundance of approximately 0.0156% on Earth, though this value can exhibit slight variations depending on geographical and biological origins.[1] These subtle differences, or isotopic fractionations, arise from kinetic and thermodynamic isotope effects during chemical and biological processes.[2][3] This guide will equip the reader with the necessary knowledge to precisely measure these isotopic signatures in solid p-benzoquinone.
Table 1: Key Properties of p-Benzoquinone
| Property | Value |
| Chemical Formula | C₆H₄O₂ |
| Molar Mass | 108.09 g/mol |
| Appearance | Yellowish crystalline solid |
| Odor | Pungent, irritating |
| State at STP | Solid |
Data sourced from various chemical databases.
Foundational Principles: Why Measure Deuterium in p-Benzoquinone?
The determination of deuterium abundance in p-benzoquinone is not merely an academic exercise. It offers tangible benefits across the scientific and industrial landscape:
-
Raw Material Sourcing and Authenticity: The isotopic fingerprint of p-benzoquinone can serve as an indicator of its manufacturing process or geographical origin. Deviations from an established isotopic profile can signal a change in supplier or the presence of adulterants.
-
Mechanistic Studies in Drug Development: In the synthesis of active pharmaceutical ingredients (APIs) where p-benzoquinone is a precursor, understanding the baseline deuterium content is crucial. This allows for the accurate tracking of isotopic labels in mechanistic studies and ensures that any observed biological effects are not due to unforeseen isotopic variations.
-
Metabolic and Environmental Fate Studies: By knowing the natural deuterium abundance, researchers can more effectively design and interpret studies involving deuterium-labeled p-benzoquinone to trace its metabolic pathways and environmental degradation.
Core Methodologies: A Comparative Analysis
The two primary analytical techniques for determining the natural abundance of deuterium in solid organic compounds like p-benzoquinone are Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy and Elemental Analyzer-Isotope Ratio Mass Spectrometry (EA-IRMS). The choice between these methods depends on the specific research question, available instrumentation, and desired level of detail.
| Feature | Solid-State NMR (ssNMR) | Elemental Analyzer-IRMS (EA-IRMS) |
| Principle | Measures the nuclear magnetic resonance of ²H nuclei in a solid sample. | Measures the ratio of ²H/¹H in the hydrogen gas produced from the combustion of the sample. |
| Sample State | Solid (non-destructive) | Solid (destructive) |
| Information Provided | Site-specific and bulk isotopic abundance. | Bulk isotopic abundance. |
| Sensitivity | Lower | Higher |
| Sample Throughput | Lower | Higher |
| Instrumentation | High-field NMR spectrometer with solids probe. | Elemental analyzer coupled to an isotope ratio mass spectrometer. |
The Rationale for Choosing a Method
The decision to use ssNMR or EA-IRMS is driven by the specific analytical need. If the goal is to determine the bulk deuterium abundance with high precision and high throughput, EA-IRMS is the method of choice . Its destructive nature is a trade-off for its superior sensitivity and speed.
Conversely, if the objective is to understand the distribution of deuterium across the different positions within the p-benzoquinone molecule (site-specific isotopic fractionation), then ssNMR is the indispensable tool . This non-destructive technique provides invaluable information about the intramolecular isotopic distribution, which can be a powerful probe of synthetic pathways and enzymatic processes.[4][5][6][7]
Experimental Protocol: Elemental Analyzer-Isotope Ratio Mass Spectrometry (EA-IRMS)
EA-IRMS is a robust and widely used technique for the precise determination of bulk hydrogen isotopic composition in solid organic materials. The method involves the complete combustion of the sample, followed by the separation and analysis of the resulting gases.
Workflow for EA-IRMS Analysis
The following diagram illustrates the key stages in the EA-IRMS workflow for the analysis of p-benzoquinone.
Caption: Workflow for deuterium abundance analysis of p-benzoquinone by EA-IRMS.
Detailed Step-by-Step Methodology for EA-IRMS
This protocol is a self-validating system, incorporating quality control checks at each critical stage.
4.2.1. Sample Preparation
-
Homogenization: Grind the crystalline p-benzoquinone sample to a fine, homogenous powder using a mortar and pestle or a ball mill.[8] This ensures that the small subsample taken for analysis is representative of the bulk material.
-
Drying: Dry the homogenized sample in a vacuum oven at a temperature below its sublimation point (p-benzoquinone sublimes) to remove any adsorbed atmospheric water, which would interfere with the hydrogen isotope analysis.
-
Weighing and Encapsulation:
-
Using an analytical microbalance, accurately weigh approximately 0.5-1.0 mg of the dried p-benzoquinone powder into a clean tin capsule.[9]
-
Carefully fold and crimp the tin capsule to create a sealed, compact pellet, ensuring no sample is lost.[9] This prevents contamination and ensures complete combustion.
-
-
Sample Tray Loading: Place the sealed tin capsules into the autosampler tray of the elemental analyzer. Include isotopic reference materials and quality control standards at regular intervals.
4.2.2. Instrumental Analysis
-
Elemental Analyzer (EA) Parameters:
-
The sample is dropped into a high-temperature combustion reactor (typically >1000 °C) containing an oxidant (e.g., tungstic oxide).[10] The p-benzoquinone is flash-combusted, converting all organic material into gaseous products (CO₂, H₂O, N₂, SO₂).
-
The combustion products are then passed through a reduction reactor containing copper wires at ~850 °C to reduce any nitrogen oxides (NOx) to N₂ gas.[10]
-
The resulting gas mixture is passed through a water trap and a gas chromatography (GC) column to separate the H₂ gas (produced from the reduction of H₂O over hot chromium) from other gases.[11][12]
-
-
Isotope Ratio Mass Spectrometer (IRMS) Analysis:
-
The purified H₂ gas is introduced into the ion source of the IRMS.
-
The IRMS simultaneously measures the ion beams of mass-to-charge ratios (m/z) 2 (¹H₂) and 3 (¹H²H).
-
The ratio of these ion beam intensities is used to determine the deuterium abundance.
-
4.2.3. Data Processing and Calibration
-
Calibration: The measured isotope ratios are calibrated against internationally recognized isotopic reference materials (e.g., VSMOW, SLAP) that have been analyzed in the same sequence.[13]
-
Delta Notation: The results are typically expressed in delta (δ) notation in per mil (‰) relative to the Vienna Standard Mean Ocean Water (VSMOW) standard:
δ²H (‰) = [ ( (²H/¹H)sample / (²H/¹H)VSMOW ) - 1 ] * 1000
Experimental Protocol: Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy
ssNMR is a powerful, non-destructive technique that can provide both bulk and site-specific deuterium abundance information for solid samples like p-benzoquinone.[4][5][6][7] The low natural abundance and lower gyromagnetic ratio of deuterium make this a challenging experiment, often requiring high magnetic fields and long acquisition times.
Workflow for ssNMR Analysis
The following diagram outlines the general workflow for quantitative ssNMR analysis of p-benzoquinone.
Caption: Workflow for deuterium abundance analysis of p-benzoquinone by ssNMR.
Detailed Step-by-Step Methodology for ssNMR
5.2.1. Sample Preparation
-
Rotor Packing: Carefully pack the crystalline p-benzoquinone powder into a solid-state NMR rotor (typically zirconia). The packing should be uniform to ensure consistent magic angle spinning (MAS).
5.2.2. Instrumental Analysis
-
Spectrometer Setup:
-
The analysis should be performed on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a solids probe.[14]
-
The probe must be tuned to the resonance frequency of deuterium.
-
-
Acquisition Parameters for Quantitative Analysis:
-
Pulse Sequence: A simple pulse-acquire sequence is typically used.
-
Relaxation Delay: A long relaxation delay (at least 5 times the longest spin-lattice relaxation time, T₁) must be used to ensure full relaxation of the deuterium nuclei between scans. This is critical for accurate quantification.
-
Pulse Angle: A 90° pulse angle is often employed to maximize the signal.[15]
-
Decoupling: Proton decoupling is generally not necessary for ²H NMR of solids but can be used to narrow the lines if needed.
-
Number of Scans: Due to the low natural abundance of deuterium, a large number of scans will be required to achieve an adequate signal-to-noise ratio.
-
-
Data Acquisition: Acquire the ²H NMR spectrum. The spectrum of p-benzoquinone will show a single peak for the chemically equivalent aromatic deuterons.
5.2.3. Data Processing and Quantification
-
Spectral Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Carefully phase and baseline correct the resulting spectrum.
-
-
Integration: Integrate the area of the deuterium peak.
-
Quantification: The absolute deuterium abundance can be determined by comparing the integral of the p-benzoquinone signal to the integral of a reference standard with a known deuterium concentration, measured under identical conditions.[16] Alternatively, for site-specific analysis, the relative integrals of different peaks (if magnetically inequivalent sites were present) would be compared.
Potential Challenges and Mitigation Strategies
-
For EA-IRMS:
-
Challenge: Contamination from atmospheric water.
-
Mitigation: Thorough drying of the sample and handling in a low-humidity environment (e.g., a glove box).
-
Challenge: Incomplete combustion.
-
Mitigation: Ensure the combustion furnace is at the optimal temperature and that the sample is finely ground and properly encapsulated.
-
-
For ssNMR:
-
Challenge: Low sensitivity.
-
Mitigation: Use of high magnetic fields, cryogenically cooled probes, and a large number of scans.
-
Challenge: Accurate quantification.
-
Mitigation: Strict adherence to quantitative acquisition parameters, particularly a sufficiently long relaxation delay, and the use of a suitable quantification standard.
-
-
For p-Benzoquinone specifically:
Conclusion: An Integrated Approach to Isotopic Analysis
The determination of the natural abundance of deuterium in p-benzoquinone is a powerful analytical tool for researchers, scientists, and drug development professionals. EA-IRMS provides a high-throughput, highly precise method for determining the bulk isotopic composition, making it ideal for quality control and provenance studies. Solid-state NMR, while more technically demanding, offers the unique ability to probe the site-specific distribution of deuterium, providing deeper insights into the chemical history of the molecule.
By understanding the principles, protocols, and comparative advantages of these techniques, researchers can select the most appropriate method for their specific needs and confidently generate high-quality, reliable data on the isotopic composition of p-benzoquinone. This, in turn, can lead to a more profound understanding of its role in chemical and biological systems.
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theoretical vs. experimental properties of p-Benzoquinone-d4
An In-depth Technical Guide to the Theoretical and Experimental Properties of p-Benzoquinone-d4
Prepared by: Gemini, Senior Application Scientist
Introduction
This compound (C₆D₄O₂) is the deuterated isotopologue of p-benzoquinone, a fundamental six-membered ring compound that serves as the oxidized derivative of 1,4-hydroquinone.[1] In its pure state, it is a bright-yellow crystalline solid.[1][2] The substitution of hydrogen with deuterium makes this compound an invaluable tool in scientific research, particularly for elucidating reaction mechanisms, understanding isotopic effects on molecular vibrations, and as an internal standard in mass spectrometry.[3] This guide provides a comprehensive analysis of the theoretical and experimental properties of this compound, offering insights for researchers, scientists, and professionals in drug development.
I. Theoretical Properties: A Computational Perspective
Theoretical calculations provide a powerful framework for predicting and understanding the intrinsic properties of molecules in the absence of environmental factors. For this compound, computational methods like Density Functional Theory (DFT) and ab initio calculations are employed to model its geometry, vibrational modes, and electronic structure.[4][5]
Molecular Geometry
Computational optimizations consistently predict a planar D₂h symmetry for the ground state of p-benzoquinone.[4] The deuterated form, this compound, is expected to retain this planarity with negligible changes to its core structure. Key geometrical parameters, such as bond lengths and angles, are calculated to provide a foundational model of the molecule. The primary difference lies in the C-D bond length, which is subtly shorter and stronger than the C-H bond due to the lower zero-point energy of the heavier deuterium isotope.
Vibrational Analysis
Theoretical vibrational analysis is crucial for interpreting experimental infrared (IR) and Raman spectra. These calculations predict the frequencies and intensities of the 30 fundamental vibrational modes of this compound.[6] The substitution of hydrogen with deuterium leads to significant shifts in the frequencies of vibrational modes involving the movement of these atoms. Specifically, C-D stretching and bending vibrations occur at considerably lower frequencies compared to the C-H vibrations in the non-deuterated analogue, a classic example of the kinetic isotope effect.[3] Excellent agreement is often found between theoretical and experimental isotope product ratios, validating the assignments of many fundamental vibrations.[6]
Electronic Properties
Theoretical models, such as Time-Dependent DFT (TD-DFT) and CASSCF/CASPT2, are used to predict the electronic absorption spectra.[7][8] These calculations determine the vertical excitation energies for transitions from the ground state to various excited states. For p-benzoquinone, the lowest energy transitions are typically the n→π* transitions, which are formally forbidden but can be observed, followed by the allowed π→π* transitions at higher energies.[8] Theoretical studies on this compound show a small blue shift (violet shift) in the emission spectra relative to the hydrogenated form.[7]
II. Experimental Properties: Empirical Characterization
Experimental techniques provide tangible data on the behavior of this compound in a real-world context, whether in the solid state, in solution, or in the gas phase.
Synthesis and Physical Characteristics
This compound is a solid at room temperature with a melting point of approximately 113-115 °C. It is typically synthesized via the oxidation of deuterated hydroquinone.[9][10] Due to its volatility, care must be taken during handling and purification.[10][11]
Crystallography
While detailed crystal structure analysis is more readily available for non-deuterated p-benzoquinone, the data serves as an excellent proxy for the deuterated compound. p-Benzoquinone crystallizes in the monoclinic space group P2₁/a, with two molecules per unit cell.[6][11] The molecules are centrosymmetric and arranged in a herringbone pattern. The crystal structure provides precise experimental measurements of bond lengths and angles, which serve as a benchmark for theoretical calculations.
Vibrational Spectroscopy (IR and Raman)
The solid-state infrared and Raman spectra of p-benzoquinone and its isotopic derivatives have been extensively studied.[6][13] These experimental techniques directly probe the vibrational modes of the molecule. The comparison between the spectra of p-benzoquinone-h4 and this compound provides definitive evidence for the assignment of vibrational modes. For instance, modes involving hydrogen motion show significant downshifts upon deuteration, confirming their character.[6]
-
Sample Preparation : A small amount of crystalline this compound is finely ground with dry potassium bromide (KBr) powder.
-
Pellet Formation : The mixture is pressed under high pressure to form a transparent pellet.
-
Spectral Acquisition : The pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded, typically over a range of 4000-400 cm⁻¹.
-
Data Analysis : The resulting spectrum is analyzed to identify the frequencies of the absorption bands corresponding to the molecule's vibrational modes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. For this compound, ²H (Deuterium) and ¹³C NMR are the most relevant techniques. The ¹³C NMR spectrum is simplified compared to its non-deuterated counterpart due to the replacement of protons with deuterons, leading to different splitting patterns (due to C-D coupling) and the absence of strong ¹H-¹³C couplings.
UV-Vis Spectroscopy
The UV-Vis spectrum of p-benzoquinone in various solvents reveals its electronic transitions. The spectrum is characterized by a weak absorption band in the visible region, attributed to the n→π* transition, and strong absorption bands in the UV region, corresponding to π→π* transitions.[8] Experimental studies have shown that the positions of these bands can be influenced by the solvent polarity.
III. Comparative Analysis: Bridging Theory and Experiment
A critical aspect of scientific inquiry is the comparison of theoretical predictions with experimental results. This process validates computational models and provides deeper insights into the molecule's properties.
Data Presentation: Quantitative Comparison
The following tables summarize the comparison between theoretical and experimental data for key properties of p-benzoquinone and its deuterated analogue.
Table 1: Comparison of Selected Vibrational Frequencies (cm⁻¹) for p-Benzoquinone-h4 vs. This compound
| Vibrational Mode Description | p-Benzoquinone-h4 (Experimental) | This compound (Experimental) | This compound (Theoretical) |
| C=O Stretching | 1675 | 1667 | Varies with method |
| Ring Breathing | 761 | 735 | Varies with method |
| Ring Deformation | 437 | 423 | Varies with method |
Experimental data sourced from reference[7]. Theoretical values are highly dependent on the level of theory and basis set used.
Table 2: Comparison of Electronic Transitions (eV)
| Transition | Theoretical (CASPT2) | Experimental |
| ¹B₁g (n→π) | 2.25 | ~2.48 |
| ¹Aᵤ (n→π) | - | ~2.47 |
| ¹B₃g (π→π*) | 2.82 | ~3.1 |
Theoretical and experimental data for p-benzoquinone-h4, sourced from references[7][8][14]. Isotopic shifts for electronic transitions are generally minimal.
Discussion of Discrepancies and Insights
Discrepancies between theoretical and experimental values are common and informative. Key reasons include:
-
Phase Differences : Theoretical calculations are often performed on an isolated molecule in the gas phase, whereas experiments are typically conducted in the solid state or in solution. Intermolecular interactions in the condensed phase can shift vibrational frequencies and electronic transitions.[6]
-
Anharmonicity : Computational frequency calculations often rely on the harmonic oscillator approximation. Real molecular vibrations exhibit anharmonicity, which tends to lower the observed frequencies compared to the calculated harmonic ones.
-
Computational Approximations : The choice of the functional and basis set in DFT calculations can significantly impact the accuracy of the results.[4]
The study of this compound provides a clear illustration of the isotope effect . The lower vibrational frequencies for C-D modes compared to C-H modes are a direct consequence of the increased mass of deuterium and are well-predicted by theory.[3] This effect is a cornerstone in the use of isotopic labeling to probe reaction mechanisms.
IV. Visualizations
Diagrams are essential for visualizing complex information. The following are presented in DOT language for use with Graphviz.
Caption: Molecular Structure of this compound.
Caption: Workflow for Vibrational Spectroscopy Analysis.
V. Conclusion
The complementary relationship between theoretical calculations and experimental measurements provides a robust understanding of the properties of this compound. Theoretical models offer a predictive lens into its intrinsic molecular characteristics, while experimental data ground these predictions in reality. The pronounced isotopic shifts observed both theoretically and experimentally in its vibrational spectra underscore the value of this compound as a tool for detailed mechanistic and spectroscopic studies. This guide serves as a foundational resource for scientists leveraging this important molecule in their research endeavors.
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Pou-Amérigo, R., Merchán, M., & Bernardi, F. (2001). Excited electronic states of p-benzoquinone. Chemical Physics, 264(3), 275-318. Available at: [Link]
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Breton, G. W. (1997). Structures and Vibrational Spectra of p-Benzoquinone in Different Oxidation and Protonation States: A Density Functional Study. The Journal of Physical Chemistry A, 101(48), 9090-9096. Available at: [Link]
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Sci-Hub. (n.d.). The ground state fundamentals of p-benzoquinone and this compound. Available at: [Link]
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Hodošček, M., & Kovač, B. (1999). A computational study on the relative reactivity of reductively activated 1,4-benzoquinone and its isoelectronic analogs. Journal of Molecular Structure: THEOCHEM, 466(1-3), 133-146. Available at: [Link]
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Warren, J. J., et al. (2010). Study of the Redox Potentials of Benzoquinone and Its Derivatives by Combining Electrochemistry and Computational Chemistry. The Journal of Physical Chemistry C, 114(25), 11078-11084. Available at: [Link]
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An In-depth Technical Guide to the Safe Handling of p-Benzoquinone-d4
This guide provides a comprehensive overview of the essential safety and handling precautions for p-Benzoquinone-d4 (CAS 2237-14-1). Designed for researchers, scientists, and drug development professionals, this document moves beyond a standard safety data sheet (SDS) to explain the causality behind recommended protocols, ensuring a culture of safety and scientific integrity within the laboratory. The toxicological properties of this compound are considered analogous to its non-deuterated counterpart, p-Benzoquinone (CAS 106-51-4), and therefore, safety data for the latter is used extensively throughout this guide.
Section 1: Pre-Operational Hazard Analysis
Before this compound is introduced into the laboratory, a thorough understanding of its intrinsic properties and associated hazards is critical. This proactive analysis forms the foundation of a safe experimental workflow.
Chemical Identity and Physicochemical Properties
This compound is the deuterated form of p-benzoquinone, a six-membered ring compound that is an oxidized derivative of 1,4-hydroquinone.[1] While its primary use is in proteomics research and as a stable isotope-labeled internal standard, its chemical reactivity is similar to the parent compound. It is a yellow crystalline solid with a pungent, irritating odor.[1][2][3] It can sublime even at room temperature, meaning that vapor and dust exposure are significant risks.[2]
| Property | Value | Source(s) |
| Chemical Name | This compound | [4] |
| Synonyms | 1,4-Benzoquinone-d4 | [4] |
| CAS Number | 2237-14-1 | [4] |
| Molecular Formula | C₆D₄O₂ | [4] |
| Molecular Weight | 112.12 g/mol | [4] |
| Appearance | Bright-yellow crystalline solid | [1] |
| Odor | Pungent, acrid, chlorine-like | [1][2][3] |
| Melting Point | 113-115 °C | [3] |
| Solubility | 11 g/L in water (18 °C); soluble in acetone and ethanol | [1] |
| Vapor Pressure | 0.1 mbar @ 20 °C | [5] |
| Stability | Stable under normal conditions, but sensitive to light, moisture, and air.[3][6][7] |
Toxicological Profile: The Core Risks
p-Benzoquinone is classified as highly toxic and poses significant health risks through multiple exposure routes. The primary danger lies in its acute toxicity and severe irritant properties.
-
Acute Toxicity (Oral and Inhalation): The compound is toxic if swallowed and toxic if inhaled.[6][8][9] Inhalation can cause severe irritation to the respiratory tract, leading to symptoms such as a burning sensation, coughing, shortness of breath, and sore throat.[2][10]
-
Dermal and Ocular Hazard: It causes serious skin and eye irritation.[4][6][8] Direct contact with the skin can result in redness, pain, discoloration, and even blisters or necrosis with prolonged exposure.[2][11] Eye contact is particularly dangerous and can cause severe irritation, brown staining of the cornea, blurred vision, and potentially permanent damage.[2][10][11]
-
Environmental Hazard: p-Benzoquinone is very toxic to aquatic life with long-lasting effects, necessitating strict protocols to prevent its release into the environment.[6][9]
GHS Hazard Classification
The Globally Harmonized System (GHS) provides a universal framework for understanding the hazards of p-Benzoquinone.
| Classification | Hazard Statement | Precautionary Statements (Examples) |
| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed | P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.[6][9] |
| Acute Toxicity, Inhalation (Category 3) | H331: Toxic if inhaled | P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6][8] |
| Skin Irritation (Category 2) | H315: Causes skin irritation | P302 + P352: IF ON SKIN: Wash with plenty of water.[8] |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8] |
| STOT - Single Exposure (Category 3) | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8][9] |
| Hazardous to the Aquatic Environment (Acute & Chronic, Category 1) | H410: Very toxic to aquatic life with long lasting effects | P273: Avoid release to the environment.[6][9] |
Section 2: Engineering Controls and Personal Protective Equipment (PPE)
Mitigating the risks identified in Section 1 requires a multi-layered approach, beginning with robust engineering controls and followed by the correct selection and use of PPE. The universally accepted "Hierarchy of Controls" prioritizes the most effective measures.
Primary Engineering Controls
The primary engineering control for handling this compound is a properly functioning chemical fume hood.[9][11][12] This is non-negotiable. The causality is clear: because the compound is toxic upon inhalation and can sublime, a fume hood is essential to capture dust and vapors at the source, preventing them from entering the breathing zone of the researcher and the general laboratory environment. All manipulations, including weighing, reconstituting, and aliquoting, must be performed within a fume hood.
Personal Protective Equipment (PPE): A Self-Validating System
Your PPE is your last line of defense. Its selection must directly correspond to the hazards identified.
-
Hand Protection: Use chemically resistant gloves, such as nitrile or butyl rubber. Gloves must be inspected for tears or pinholes before each use.[9] The principle of self-validation applies here: if you suspect a breach, you must assume contamination has occurred. Use proper glove removal technique (without touching the outer surface) to avoid skin contact and dispose of them as hazardous waste.[9]
-
Eye and Face Protection: Chemical safety goggles are mandatory.[6] Due to the severe irritation potential, a face shield should be worn in addition to goggles, especially when handling larger quantities or when there is a risk of splashing.[2][9]
-
Respiratory Protection: When working in a certified chemical fume hood, respiratory protection is generally not required. However, in situations where dust may be generated outside of a primary engineering control (e.g., during a large spill cleanup), a NIOSH-approved particulate filter respirator is necessary.[2][6]
-
Skin and Body Protection: A lab coat must be worn and kept fully fastened. Consider a chemically resistant apron for additional protection. Do not take contaminated work clothes home.[10]
Section 3: Standard Operating Procedures (SOPs) for Safe Handling
Adherence to detailed SOPs is crucial for minimizing exposure and ensuring reproducible, safe science.
Receiving and Storage
-
Receiving: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from direct sunlight and heat.[7][9][10] The container must be kept tightly closed to prevent sublimation and reaction with moisture.[6][9] It should be stored in a locked cabinet or an area accessible only to authorized personnel.[13] Store separately from incompatible materials such as strong bases and oxidizing agents.[7][10]
Step-by-Step Protocol: Weighing and Solution Preparation
This protocol is designed to prevent the generation and release of dust.
-
Preparation: Don all required PPE (lab coat, goggles, face shield, gloves). Ensure the chemical fume hood sash is at the appropriate working height and the airflow is correct.
-
Staging: Place all necessary equipment (spatula, weigh boat, container for the solution, solvent) inside the fume hood before bringing in the this compound container.
-
Weighing:
-
Place the analytical balance inside the fume hood if possible. If not, use a dedicated, ventilated balance enclosure.
-
Carefully open the this compound container inside the hood.
-
Use a clean spatula to gently transfer the required amount of solid to a weigh boat. Avoid any actions that could create airborne dust.
-
Tightly reseal the primary container immediately after dispensing.
-
-
Solubilization:
-
Place the weigh boat containing the solid into the vessel you will be using for the final solution.
-
Slowly add the desired solvent, rinsing the weigh boat to ensure a complete quantitative transfer.
-
Cap the solution container. If agitation is required, ensure it is done in a way that does not create aerosols.
-
-
Cleanup: Decontaminate the spatula and any other reusable equipment. Dispose of the weigh boat and any other disposable items as solid hazardous waste. Wipe down the work surface within the fume hood.
Section 4: Emergency Response Protocols
Preparedness is key to managing emergencies effectively. All personnel must be familiar with these procedures and the location of safety equipment like emergency showers, eyewash stations, and spill kits.
Spill Management
-
Minor Spill (Solid):
-
Evacuate non-essential personnel from the immediate area.[6]
-
Wearing full PPE (including respiratory protection if necessary), gently cover the spill with an inert absorbent material like clay or diatomaceous earth to prevent dust from becoming airborne.[6]
-
Carefully sweep or shovel the material into a suitable, labeled container for hazardous waste disposal.[6][10]
-
Clean the spill area with soap and water.
-
Ventilate the area.[10]
-
-
Major Spill:
-
Evacuate the entire laboratory immediately.
-
Alert your institution's emergency response team.
-
Prevent entry to the area.
-
First Aid for Exposures
Immediate and correct first aid is vital. All exposures should be followed by professional medical attention.
-
Inhalation: Remove the individual to fresh air immediately.[7][9] If breathing is difficult or has stopped, provide artificial respiration.[7][8] Seek immediate medical attention.[6][7]
-
Skin Contact: Immediately remove all contaminated clothing.[8] Wash the affected skin with plenty of soap and water for at least 15 minutes.[7][10] Seek immediate medical attention.[6][7]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][7][10] Remove contact lenses if present and easy to do.[6][8] Seek immediate medical attention.[6][7]
-
Ingestion: Do NOT induce vomiting.[6] Rinse the mouth thoroughly with water.[6][9] Immediately call a poison control center or physician.[5][6][7]
Section 5: Decontamination and Waste Disposal
Proper disposal is a legal and ethical responsibility to protect both personnel and the environment.
-
Decontamination: All glassware and equipment that have come into contact with this compound must be decontaminated. Rinse thoroughly with an appropriate solvent in a fume hood, collecting the rinsate as hazardous liquid waste. Then, wash with soap and water.
-
Waste Disposal:
-
Solid Waste: Unused this compound, contaminated spill cleanup materials, and used disposable PPE (gloves, etc.) must be collected in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: Solutions containing this compound and the initial rinsate from decontamination must be collected in a labeled, sealed container for hazardous liquid waste.
-
Disposal Method: All waste must be disposed of through a licensed hazardous waste disposal company.[9] Do not discharge to sewers or drains.[9]
-
References
-
p-BENZOQUINONE FOR SYNTHESIS MSDS. (2016). Loba Chemie. [Link]
-
International Chemical Safety Cards (ICSC): p-BENZOQUINONE. (2019). ILO/WHO. [Link]
-
Hazardous Substance Fact Sheet: p-BENZOQUINONE. (2010). New Jersey Department of Health. [Link]
-
p-BENZOQUINONE Safety Data Sheet. (n.d.). Oxford Lab Fine Chem LLP. [Link]
-
Material Safety Data Sheet - p-Benzoquinone. (2008). Cole-Parmer. [Link]
-
Quinone (p-Benzoquinone) Fact Sheet. (1999). U.S. Environmental Protection Agency (EPA). [Link]
-
1,4-Benzoquinone Overview. (n.d.). Wikipedia. [Link]
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- 5. fishersci.com [fishersci.com]
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- 13. sigmaaldrich.com [sigmaaldrich.com]
An In-Depth Technical Guide to the Reaction of p-Benzoquinone-d4 with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Foreword
p-Benzoquinone, a fundamental structural motif in a vast array of biologically active natural and synthetic compounds, stands as a cornerstone in the fields of medicinal chemistry and drug development.[1] Its deuterated analog, p-benzoquinone-d4, offers a unique and powerful tool for elucidating complex reaction mechanisms, tracing metabolic pathways, and enhancing the accuracy of quantitative analyses. This guide, designed for the discerning researcher, provides a comprehensive exploration of the reactivity of this compound with nucleophiles. Moving beyond a simple recitation of facts, this document delves into the causal relationships that govern these reactions, offering field-proven insights to empower your experimental design and interpretation. We will explore the synthesis of this valuable reagent, its primary modes of reaction, and provide detailed, self-validating protocols for its application.
The Strategic Advantage of Deuterium Labeling: Why this compound?
The substitution of hydrogen with its stable, non-radioactive isotope, deuterium, imparts a subtle yet profound change in the properties of a molecule, which can be exploited in sophisticated chemical and biological investigations. The primary rationale for employing this compound in studies of its reactions with nucleophiles lies in its utility for:
-
Mechanistic Elucidation: The increased mass of deuterium can lead to a kinetic isotope effect (KIE), where the rate of a reaction is altered upon isotopic substitution.[2] Observing a KIE can provide strong evidence for the involvement of a specific bond to the labeled atom in the rate-determining step of a reaction.
-
Mass Spectrometry-Based Quantitative Analysis: Deuterated compounds are the gold standard for use as internal standards in quantitative mass spectrometry.[3] Since this compound is chemically identical to its non-deuterated counterpart, it co-elutes during chromatographic separation and experiences similar ionization efficiency and matrix effects. The known mass difference allows for highly accurate and precise quantification of the analyte of interest.
-
Tracing Molecular Fates in Complex Systems: In drug metabolism and proteomics studies, the deuterium label serves as a unique mass tag, enabling the unambiguous identification and tracking of the quinone moiety as it interacts with biological macromolecules.[2] This is invaluable for identifying sites of covalent modification and understanding the downstream consequences of quinone exposure.
Synthesis of this compound: A Foundational Protocol
The most common and efficient laboratory synthesis of this compound involves the oxidation of its corresponding deuterated hydroquinone, hydroquinone-d4.
Experimental Protocol: Oxidation of Hydroquinone-d4 to this compound
This protocol is adapted from established methods for the oxidation of hydroquinone.[1]
Materials:
-
Hydroquinone-d4
-
Potassium bromate (KBrO₃)
-
Sulfuric acid (H₂SO₄), 1 M solution
-
Distilled water
-
Three-necked round-bottom flask (100 mL)
-
Magnetic stirrer with heating plate
-
Thermometer
-
Dropping funnel
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
Dissolution of Hydroquinone-d4: In the 100 mL three-necked round-bottom flask, combine 5.0 g of hydroquinone-d4 with 50 mL of distilled water containing 2.5 mL of 1 M sulfuric acid. Stir the mixture at room temperature until the hydroquinone-d4 is fully dissolved.
-
Preparation of Oxidant Solution: In a separate beaker, prepare a solution of 2.8 g of potassium bromate in 20 mL of distilled water.
-
Addition of Oxidant: Transfer the potassium bromate solution to the dropping funnel. Place the reaction flask in a water bath and begin to add the potassium bromate solution dropwise to the hydroquinone-d4 solution with continuous stirring. An initial color change to a dark red or almost black will be observed.
-
Heating and Reaction Completion: After the addition is complete, heat the reaction mixture to 60°C in the water bath. The color of the mixture will transition to a golden yellow. Continue heating at 80°C for an additional 10 minutes to ensure the reaction proceeds to completion.
-
Isolation of this compound: Cool the flask to room temperature, and then further cool in an ice bath to precipitate the product. Collect the yellow crystals of this compound by vacuum filtration using a Büchner funnel.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as petroleum ether or by sublimation.
Causality Behind Experimental Choices:
-
Acidic Conditions: The presence of sulfuric acid is crucial to facilitate the oxidation process.
-
Controlled Addition and Temperature: The dropwise addition of the oxidizing agent and the controlled heating profile are essential to manage the exothermic nature of the reaction and prevent the formation of side products.
-
Cooling for Precipitation: The solubility of this compound in water decreases significantly at lower temperatures, allowing for efficient isolation by precipitation.
Caption: Synthesis of this compound via oxidation of Hydroquinone-d4.
The Dichotomy of Reactivity: Michael Addition vs. Diels-Alder Cycloaddition
This compound, like its non-deuterated counterpart, exhibits a rich and diverse reactivity profile, primarily governed by its electron-deficient nature. This electrophilicity makes it susceptible to attack by a wide range of nucleophiles. Two predominant reaction pathways are the Michael (1,4-conjugate) addition and the Diels-Alder [4+2] cycloaddition.
Caption: Primary reaction pathways of this compound.
Michael Addition: The Predominant Pathway for Soft Nucleophiles
The conjugated system of this compound renders the β-carbon atoms susceptible to nucleophilic attack. This 1,4-conjugate addition, or Michael addition, is the characteristic reaction with soft nucleophiles such as thiols (S-nucleophiles) and amines (N-nucleophiles).
The reaction of p-benzoquinone with biological thiols, such as the cysteine residues in proteins and the tripeptide glutathione (GSH), is of paramount importance in toxicology and drug development. These reactions are often implicated in the covalent modification of proteins, leading to altered function and, in some cases, toxicity.
Mechanism of Thiol Addition:
The reaction proceeds through the nucleophilic attack of the thiolate anion on one of the electrophilic carbon atoms of the quinone ring. This is followed by tautomerization to yield a hydroquinone adduct. The hydroquinone can then be oxidized back to a quinone, which can then undergo further nucleophilic attack.
Sources
Methodological & Application
Application Note: A Novel Stable Isotope Dilution LC-MS/MS Method for the High-Sensitivity Quantitative Analysis of Phenols Using p-Benzoquinone-d4
Abstract
This document details a novel and robust analytical method for the sensitive and accurate quantification of phenolic compounds in complex matrices. The methodology is centered on a pre-column derivatization step where phenols are covalently labeled with p-benzoquinone. Quantification is achieved using a stable isotope dilution (SID) strategy, employing a custom-synthesized deuterated analog, p-Benzoquinone-d4, as the internal standard (IS). The resulting stable, derivatized analytes exhibit enhanced chromatographic retention on reverse-phase columns and superior ionization efficiency for detection by tandem mass spectrometry (LC-MS/MS). This application note provides the scientific rationale, detailed step-by-step protocols for the synthesis of the internal standard, sample derivatization, and LC-MS/MS analysis, along with expected performance characteristics.
Introduction and Scientific Rationale
Phenolic compounds are a broad class of chemicals found in pharmaceuticals, natural products, industrial effluents, and as metabolites of various xenobiotics. Their accurate quantification is critical for drug development, environmental safety assessment, and food chemistry.[1][2] However, the inherent polarity and sometimes poor ionization efficiency of many phenols can present challenges for sensitive analysis by liquid chromatography-mass spectrometry (LC-MS).[3]
Chemical derivatization is a powerful strategy to overcome these limitations.[4][5] This method introduces a functional moiety that improves the analyte's physicochemical properties for analysis. Here, we propose the use of p-benzoquinone as a derivatization reagent for phenols. The reaction proceeds via a Michael-type 1,4-conjugate addition, where the nucleophilic phenoxide ion attacks the electron-deficient quinone ring.[6][7] This forms a stable, less polar ether linkage.
The cornerstone of this method is the application of the stable isotope dilution (SID) principle, which is the gold standard for quantitative mass spectrometry.[8] By adding a known quantity of a stable isotope-labeled internal standard (in this case, this compound) at the very beginning of the sample preparation process, any variability or loss during extraction, derivatization, and analysis is precisely accounted for. The deuterated internal standard is chemically identical to the derivatizing reagent and thus its adduct co-elutes with the analyte adduct and experiences identical matrix effects and ionization suppression or enhancement, ensuring the highest possible accuracy and precision.[9][10]
This application note provides the necessary protocols to implement this advanced analytical strategy, from the synthesis of the deuterated internal standard to the final data acquisition.
Principle of the Method
The overall workflow is a multi-step process designed to ensure robust and reproducible quantification. It begins with the synthesis of the essential internal standard, followed by sample preparation and derivatization, and culminates in instrumental analysis.
Caption: Overall experimental workflow.
Derivatization Chemistry: Michael Addition
The derivatization reaction is a nucleophilic addition of the phenoxide ion to the p-benzoquinone ring. The reaction requires a basic environment (pH > 8) to deprotonate the phenol's hydroxyl group, thereby activating it as a potent nucleophile. The phenoxide then attacks one of the electron-deficient carbons of the quinone ring.
Caption: Derivatization via Michael Addition.
Synthesis of this compound Internal Standard
The internal standard is synthesized in a straightforward, two-step process. First, commercially available hydroquinone is deuterated on the aromatic ring. Subsequently, the resulting hydroquinone-d4 is oxidized to yield this compound.
-
Deuteration of Hydroquinone: Hydroquinone can be deuterated using deuterium oxide (D₂O) under pressure with a suitable catalyst, such as Rh/silica, to exchange the four aromatic protons with deuterium.[9]
-
Oxidation: The resulting deuterated hydroquinone is then oxidized to this compound using a standard oxidizing agent like manganese dioxide in an acidic medium.[8]
Detailed Experimental Protocols
Disclaimer: All laboratory work should be conducted in a properly ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Protocol 1: Synthesis of this compound (Internal Standard)
Materials:
-
Hydroquinone
-
Deuterium oxide (D₂O, 99.8 atom % D)
-
Rh/silica catalyst (5 wt. % Rh)
-
Manganese dioxide (MnO₂)
-
Sulfuric acid (H₂SO₄), concentrated
-
High-pressure reactor
-
Standard laboratory glassware for reaction and distillation
Procedure:
-
Deuteration:
-
Place hydroquinone (10 mmol) and Rh/silica catalyst into a high-pressure reactor.
-
Add D₂O as the solvent.
-
Seal the reactor, purge with D₂ gas, and pressurize to 3 barg with D₂.
-
Heat the mixture to 50°C (323 K) and stir for 24-48 hours.[9]
-
After cooling, vent the reactor, filter the catalyst, and recover the deuterated hydroquinone by solvent evaporation. Confirm deuteration level by ¹H-NMR and Mass Spectrometry.
-
-
Oxidation:
-
In a round-bottomed flask suitable for steam distillation, prepare a solution of 2% sulfuric acid in water.
-
Add the synthesized deuterated hydroquinone (1 part by weight) and powdered manganese dioxide (1.3 parts by weight).[8]
-
Mix the contents thoroughly. The reaction is brisk.
-
Immediately connect the flask to a steam distillation apparatus.
-
Gently heat and pass steam through the mixture. The yellow this compound will co-distill with the steam.
-
Collect the distillate in a flask cooled in an ice bath.
-
Filter the collected yellow solid, wash with cold water, and dry in a desiccator. Confirm identity and purity by GC-MS and melting point.
-
Protocol 2: Sample Preparation and Derivatization
Materials:
-
Analyte-free matrix (e.g., plasma, water) for calibration standards and quality controls (QCs)
-
Phenol standards solution (e.g., 1 mg/mL in methanol)
-
p-Benzoquinone solution (10 mg/mL in acetonitrile)
-
This compound (IS) solution (e.g., 1 µg/mL in acetonitrile)
-
Borate buffer (0.1 M, pH 9.0)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid
-
Microcentrifuge tubes
Procedure:
-
Preparation of Calibration Standards and QCs:
-
Serially dilute the phenol standards stock solution with the analyte-free matrix to prepare a calibration curve (e.g., 8-10 non-zero points) and at least three levels of QCs (low, mid, high).
-
-
Sample Derivatization:
-
To 100 µL of sample (standard, QC, or unknown) in a microcentrifuge tube, add 20 µL of the this compound IS solution (1 µg/mL). Vortex briefly.
-
Add 200 µL of borate buffer (pH 9.0). Vortex briefly.
-
Add 50 µL of the p-benzoquinone derivatizing reagent solution (10 mg/mL).
-
Incubate the reaction mixture at 60°C for 30 minutes.
-
Stop the reaction by acidifying with 20 µL of 1% formic acid in water.
-
(Optional) If the matrix is complex (e.g., plasma), perform a protein precipitation step by adding 400 µL of cold acetonitrile, vortexing, and centrifuging at >10,000 x g for 5 minutes.
-
Transfer the supernatant to an HPLC vial for analysis.
-
Protocol 3: LC-MS/MS Analysis
Instrumentation:
-
HPLC system capable of binary gradient elution
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient:
Time (min) %B 0.0 10 1.0 10 8.0 95 10.0 95 10.1 10 | 12.0 | 10 |
MS/MS Conditions:
-
Ionization Mode: ESI Positive (or Negative, requires optimization)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Collision Gas: Argon
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
Data Presentation and Expected Performance
The use of MRM provides high selectivity and sensitivity. The mass transitions (precursor ion → product ion) must be optimized for each specific phenol-adduct by infusing a derivatized standard. The precursor ion will correspond to the protonated molecule [M+H]⁺ of the phenol-benzoquinone adduct.
Table 1: Predicted MRM Transitions for Selected Phenolic Compounds
| Compound | Analyte Precursor Ion (m/z) | IS Precursor Ion (m/z) | Predicted Product Ions (m/z) | Notes |
| Phenol | 203.07 | 207.09 | 95.05, 109.02 | Product ions correspond to fragments of the phenol and benzoquinone moieties. |
| p-Cresol | 217.08 | 221.11 | 109.06, 109.02 | |
| Bisphenol A | 445.21 | 449.23 | 337.15, 135.08 | Assumes derivatization on both hydroxyl groups (bis-adduct). |
| 2,4-Dichlorophenol | 270.99 | 275.01 | 163.98, 109.02 | Isotopic pattern of chlorine will be observable. |
Note: These are predicted values and require experimental optimization on the specific mass spectrometer used.
Table 2: Typical Method Validation Performance Targets
Following standard guidelines (e.g., ICH M10), the method should be validated to demonstrate its suitability for the intended purpose.[11]
| Parameter | Target Specification |
| Linearity | r² > 0.995 over the expected concentration range. |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; precision and accuracy within ±20%. |
| Precision (%CV) | Within-run and between-run CV ≤ 15% (≤ 20% at LLOQ). |
| Accuracy (%Bias) | Within ±15% of nominal value (±20% at LLOQ). |
| Matrix Effect | To be assessed, but largely compensated by the co-eluting deuterated IS. |
| Recovery | Not essential to determine due to the use of a stable isotope-labeled IS. |
Conclusion
The described method offers a highly selective, sensitive, and accurate approach for the quantitative analysis of phenols. By combining a specific derivatization reaction with the power of stable isotope dilution and LC-MS/MS, this protocol provides a framework for overcoming common analytical challenges associated with this compound class. The synthesis of the this compound internal standard is achievable from commercially available precursors, making this advanced technique accessible to well-equipped analytical laboratories. While the proposed MRM transitions and performance characteristics require experimental verification and validation, the underlying chemical and analytical principles are sound and provide a strong foundation for the development of robust quantitative assays for a wide range of phenolic analytes.
References
-
Deuteration of hydroquinone. Conditions: 323 K, 3 barg D2, 10 mmol - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]
-
Genotoxicity of quinone: An insight on DNA adducts and its LC-MS-based detection. (2025, November 10). ResearchGate. [Link]
-
Preparation of p-benzoquinone (benzoquinone; quinone) - PrepChem.com. (n.d.). Retrieved January 18, 2026, from [Link]
-
Deuterated Standards for LC-MS Analysis - ResolveMass Laboratories Inc. (2025, November 8). Retrieved January 18, 2026, from [Link]
-
Determination of Polyphenols Using Liquid Chromatography–Tandem Mass Spectrometry Technique (LC–MS/MS): A Review - MDPI. (n.d.). Retrieved January 18, 2026, from [Link]
-
Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? (n.d.). Retrieved January 18, 2026, from [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). ResolveMass Laboratories Inc. [Link]
-
Theoretical Investigation of Regiodivergent Addition of Anilines and Phenolates to p-Benzoquinone Ring | ACS Omega. (2022, October 26). ACS Publications. [Link]
-
Development, validation and application of a method to analyze phenols in water samples by solid phase micro extraction-gas chromatography-flame ionization detector - PubMed. (n.d.). Retrieved January 18, 2026, from [Link]
-
Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column | LCGC International. (n.d.). Retrieved January 18, 2026, from [Link]
-
LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry - PMC - NIH. (2021, December 19). Retrieved January 18, 2026, from [Link]
-
Validation of Microplate Methods for Total Phenolic Content and Antioxidant Activity on Honeys, and Comparison with Conventional Spectrophotometric Methods - MDPI. (n.d.). Retrieved January 18, 2026, from [Link]
-
(PDF) Determination of major phenolic compounds in water by reversed-phase liquid chromatography after pre-column derivatization with benzoyl chloride - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]
-
Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl C - Scirp.org. (2017, March 29). Retrieved January 18, 2026, from [Link]
-
Development and Validation of an Analytical Method for Total Polyphenols Quantification in Extra Virgin Olive Oils | Request PDF - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]
-
HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - NIH. (n.d.). Retrieved January 18, 2026, from [Link]
-
Qualitative and Quantitative Analysis of Phenolic Compounds in Spray-Dried Olive Mill Wastewater - PMC - NIH. (2022, January 5). Retrieved January 18, 2026, from [Link]
-
Analysis of phenols by high-performance liquid chromatography with pre-column derivatization by 2-(9-carbazole)-ethyl-chloroformate - Semantic Scholar. (2005, July 6). Retrieved January 18, 2026, from [Link]
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- 4. scirp.org [scirp.org]
- 5. [PDF] Analysis of phenols by high-performance liquid chromatography with pre-column derivatization by 2-(9-carbazole)-ethyl-chloroformate | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Benzene-free synthesis of hydroquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Detection and Characterization of Catechol Quinone-Derived Protein Adducts Using Biomolecular Mass Spectrometry [frontiersin.org]
- 11. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust LC-MS/MS Method for Quantitative Analysis Using p-Benzoquinone-d4 as an Internal Standard
Abstract
This document provides a comprehensive guide for the development and validation of a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of p-Benzoquinone, utilizing its stable isotope-labeled analogue, p-Benzoquinone-d4, as an internal standard. The use of a stable isotope-labeled internal standard (SIL-IS) is a cornerstone of high-quality quantitative mass spectrometry, as it effectively corrects for variations in sample preparation, instrument response, and matrix effects.[1] This guide is intended for researchers, scientists, and drug development professionals, offering a narrative that combines detailed, step-by-step protocols with the scientific rationale behind critical methodological choices.
Introduction: The Rationale for a Stable Isotope-Labeled Internal Standard
In quantitative LC-MS/MS analysis, achieving accuracy and precision is paramount.[2][3] The complexity of biological and environmental matrices often introduces variability that can compromise results. An ideal internal standard (IS) should mimic the analytical behavior of the target analyte as closely as possible. Stable isotope-labeled standards, such as this compound, are considered the "gold standard" for this purpose.[4]
This compound shares nearly identical physicochemical properties with its unlabeled counterpart, p-Benzoquinone.[5] This ensures they co-elute during chromatography and experience similar ionization efficiency and fragmentation patterns in the mass spectrometer. By adding a known concentration of this compound to every sample at the beginning of the workflow, any analyte loss during sample preparation or fluctuation in instrument signal can be normalized, thereby ensuring a self-validating system for reliable quantification.
p-Benzoquinone itself is a significant compound, arising from the oxidation of hydroquinone and serving as a reactive intermediate in various biological and chemical processes.[6][7] Accurate measurement is crucial in fields ranging from toxicology to environmental monitoring.
Analyte & Internal Standard: Characterization and Safety
A thorough understanding of the standards is the foundation of method development.
Physicochemical Properties
The key properties of this compound are summarized below.
| Property | Value | Source |
| Chemical Name | 1,4-Benzoquinone-2,3,5,6-d4 | [5] |
| CAS Number | 2237-14-1 | [5] |
| Molecular Formula | C₆D₄O₂ | [5] |
| Molecular Weight | 112.12 g/mol | [5] |
| Appearance | Bright yellow solid/crystals | [6] |
| Melting Point | 113-115 °C | [] |
| Isotopic Purity | Typically ≥98 atom % D |
Safety and Handling
p-Benzoquinone and its deuterated analogue are hazardous chemicals. They are toxic if swallowed or inhaled, cause severe skin and eye irritation, and may cause respiratory irritation.[9][10][11][12]
Core Safety Precautions:
-
Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[12]
-
Handling: Avoid creating dust.[13] Prevent contact with skin and eyes. Wash hands thoroughly after handling.[11]
-
Storage: Store in a cool, dry, well-ventilated place, away from light and incompatible materials such as strong bases.[9][11]
Strategic Workflow for Method Development
A systematic, multi-stage approach is essential for developing a reliable LC-MS/MS method. The process begins with characterizing the analyte and IS by mass spectrometry, followed by chromatographic separation, sample preparation optimization, and finally, formal validation.
Caption: A four-phase workflow for LC-MS/MS method development.
Protocol I: Mass Spectrometry Parameter Optimization
The initial and most critical phase is to determine the optimal mass spectrometer settings for detecting the analyte and internal standard. This is achieved through direct infusion analysis.
Step-by-Step Protocol: Direct Infusion and MRM Development
-
Stock Solution Preparation:
-
Accurately weigh and dissolve p-Benzoquinone (analyte) and this compound (IS) in a suitable solvent (e.g., methanol or acetonitrile) to prepare individual stock solutions of 1 mg/mL.
-
From these stocks, prepare working solutions at a concentration of approximately 1 µg/mL in 50:50 acetonitrile:water containing 0.1% formic acid.
-
-
Direct Infusion Setup:
-
Set up a syringe pump to directly infuse the 1 µg/mL working solutions into the mass spectrometer's ion source at a low flow rate (e.g., 5-10 µL/min).
-
-
Precursor Ion Identification:
-
Acquire full scan mass spectra for each compound individually in both positive (ESI+) and negative (ESI-) ionization modes.
-
Rationale: This step identifies the most abundant and stable parent ion. For p-Benzoquinone, this could be the protonated molecule [M+H]⁺, a sodium adduct [M+Na]⁺, or a molecular radical anion [M]•⁻ in negative mode.[14] The corresponding ion for this compound will be shifted by +4 Da.
-
-
Product Ion Fragmentation:
-
Select the most intense precursor ion for each compound and perform a product ion scan (MS/MS).
-
Vary the collision energy (CE) across a range (e.g., 5-40 eV) to induce fragmentation and identify the most stable and intense product ions.
-
Rationale: The goal is to find at least two specific fragment ions for each compound. The most intense transition is used for quantification (Quantifier), while a second is used for confirmation (Qualifier). This enhances the specificity of the method.[15]
-
-
MRM Parameter Optimization:
-
Using the selected precursor → product ion transitions, optimize other MS parameters such as cone/fragmentor voltage and dwell time to maximize signal intensity.
-
Data Presentation: Optimized MRM Transitions
The following table presents a hypothetical but scientifically plausible set of optimized MRM parameters.
| Compound | Transition Type | Precursor Ion (m/z) | Product Ion (m/z) | Dwell (ms) | Collision Energy (eV) |
| p-Benzoquinone | Quantifier | 109.1 | 81.1 | 100 | 15 |
| p-Benzoquinone | Qualifier | 109.1 | 53.1 | 100 | 25 |
| This compound | Quantifier (IS) | 113.1 | 85.1 | 100 | 15 |
Note: These values are illustrative. The optimal precursor ion in ESI+ is assumed to be [M+H]⁺. Fragmentation of the quinone ring often involves losses of CO and C₂H₂.[16][17] The deuterated standard is expected to show corresponding mass shifts in its fragments.
Protocol II: Chromatographic Method Development
With the MS parameters defined, the next step is to develop an LC method that provides good peak shape and retention.
Step-by-Step Protocol: UPLC/HPLC Separation
-
Column Selection:
-
Choose a column that offers good retention for small polar molecules. A C18 reversed-phase column is a common and effective starting point (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Rationale: The small particle size of UPLC columns provides higher efficiency and resolution, leading to sharper peaks and better sensitivity. The 2.1 mm internal diameter is well-suited for standard LC-MS flow rates.[18]
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.
-
Mobile Phase B: 0.1% Formic Acid in HPLC-grade acetonitrile.
-
Rationale: Formic acid is a common mobile phase modifier that aids in the protonation of analytes in ESI+ mode, enhancing ionization and improving peak shape.[19]
-
-
Gradient Elution Development:
-
Inject a mixture of the analyte and IS onto the LC-MS/MS system.
-
Start with a scouting gradient to determine the approximate elution conditions.
-
Refine the gradient to ensure the analytes elute with a suitable retention time (e.g., >2 minutes to avoid the solvent front) and symmetrical peak shape.
-
Example UPLC Gradient Program
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 0.4 | 95 | 5 |
| 0.5 | 0.4 | 95 | 5 |
| 4.0 | 0.4 | 5 | 95 |
| 5.0 | 0.4 | 5 | 95 |
| 5.1 | 0.4 | 95 | 5 |
| 6.0 | 0.4 | 95 | 5 |
Protocol III: Sample Preparation and Extraction
Effective sample preparation is crucial for removing interferences and ensuring method robustness. Protein precipitation is a fast and effective method for biological fluids like plasma.
Sources
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- 3. rsc.org [rsc.org]
- 4. Frontiers | UPLC-ESI-MRM/MS for Absolute Quantification and MS/MS Structural Elucidation of Six Specialized Pyranonaphthoquinone Metabolites From Ventilago harmandiana [frontiersin.org]
- 5. scbt.com [scbt.com]
- 6. 1,4-Benzoquinone - Wikipedia [en.wikipedia.org]
- 7. organicreactions.org [organicreactions.org]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. lobachemie.com [lobachemie.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. ICSC 0779 - p-BENZOQUINONE [chemicalsafety.ilo.org]
- 14. 1,4-Benzoquinone as a Highly Efficient Dopant for Enhanced Ionization and Detection of Nitramine Explosives on a Single-Quadrupole Mass Spectrometer Fitted with a Helium-Plasma Ionization (HePI) Source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sisu.ut.ee [sisu.ut.ee]
- 16. Fragmentation Pattern-Based Screening Strategy Combining Diagnostic Ion and Neutral Loss Uncovered Novel para-Phenylenediamine Quinone Contaminants in the Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
- 19. ijper.org [ijper.org]
Application Notes & Protocols: Unraveling Reaction Mechanisms with p-Benzoquinone-d4 in Kinetic Isotope Effect Studies
Abstract: The kinetic isotope effect (KIE) is a powerful tool for elucidating the mechanisms of chemical and biological reactions. By substituting hydrogen with its heavier isotope, deuterium, researchers can probe whether a specific C-H bond is broken in the rate-determining step of a reaction. This application note provides a comprehensive guide to using p-Benzoquinone-d4 (1,4-Benzoquinone-2,3,5,6-d4) in KIE studies. We delve into the theoretical underpinnings, practical applications in redox and cycloaddition reactions, and provide detailed, field-tested protocols for experimental design, execution, and data analysis. This guide is intended for researchers, chemists, and drug development professionals seeking to gain deeper mechanistic insights into reactions involving this ubiquitous quinone scaffold.
The Principle: Why Deuterium Reveals the Reaction's Secrets
The Kinetic Isotope Effect (KIE) is the change in the rate of a reaction upon isotopic substitution.[1][2] It is expressed as the ratio of the rate constant for the light isotopologue (kH) to that of the heavy isotopologue (kD): KIE = kH/kD. This effect arises from the fundamental principles of molecular vibrations and zero-point energy (ZPE).
A chemical bond is not static; it vibrates at a specific frequency. The lowest possible vibrational energy state is the ZPE. Due to its greater mass, a carbon-deuterium (C-D) bond has a lower vibrational frequency and consequently a lower ZPE than a corresponding carbon-hydrogen (C-H) bond.[2] Therefore, more energy is required to break a C-D bond compared to a C-H bond.
If this C-H bond cleavage is part of the reaction's slowest, rate-determining step (RDS), substituting H with D will significantly slow down the reaction, resulting in a "primary" KIE, typically in the range of 2-8.[2] If the isotopic substitution is at a site not directly involved in bond breaking but whose environment changes during the RDS (e.g., rehybridization), a smaller "secondary" KIE (typically 0.7-1.5) may be observed.[1] The magnitude of the KIE thus provides a sensitive probe of the transition state structure.
Figure 1: Potential energy diagram illustrating the origin of the primary kinetic isotope effect.
Applications of this compound in Mechanistic Chemistry
p-Benzoquinone is a cornerstone reactant and intermediate in a vast array of chemical transformations.[3][4] Its ability to act as an oxidant, a dienophile in [4+2] cycloadditions, and its role in biological electron transport chains make it an ideal candidate for mechanistic studies.[4][5] Using this compound allows for precise interrogation of these reaction pathways.
Redox Reactions: Probing Hydrogen Transfer
Many reduction mechanisms of quinones involve the transfer of a hydride (H⁻), a hydrogen atom (H•), or sequential electron-proton transfers.[6][7] By comparing the reduction rates of p-benzoquinone and this compound, one can determine if the C-H(D) bond is cleaved in the RDS.
-
Case Study: Reduction by NADH Analogues: The reduction of quinones by NADH analogues is a model for biological dehydrogenation. Studies have shown that these reactions can exhibit significant primary KIEs, supporting mechanisms where a hydride is transferred from the NADH analogue to a carbon on the quinone ring in the rate-limiting step.[6]
-
Case Study: Antioxidant Activity: The reaction of ascorbic acid (Vitamin C) with p-benzoquinone shows a large primary KIE (kH/kD ≈ 7.8), indicating that hydrogen atom transfer is the rate-determining step in this antioxidant mechanism.[7]
Diels-Alder Reactions: Elucidating Transition State Geometry
The Diels-Alder reaction is a concerted [4+2] cycloaddition where p-benzoquinone can act as an excellent dienophile.[3][8] While no bonds to the ring hydrogens are broken, their vibrational environment changes as the carbon atoms rehybridize from sp² to sp³. This change can lead to a small but measurable secondary kinetic isotope effect (SKIE).
An SKIE value (kH/kD) slightly greater than 1 (normal) or less than 1 (inverse) can provide valuable information about the transition state structure. For instance, an inverse SKIE (kH/kD < 1) might suggest that the C-H(D) bending vibrations are more restricted in the transition state than in the ground state, providing insight into the compactness of the transition state assembly.[1][2]
Figure 2: Workflow for observing a secondary KIE in a Diels-Alder reaction.
Experimental Protocols
Scientific integrity demands meticulous experimental design. When measuring a KIE, it is paramount that all conditions (concentration, temperature, solvent, etc.) are identical for the reactions of both the protiated and deuterated substrates.
Protocol 1: KIE Determination via Parallel Spectrophotometric Assays
This method is well-suited for redox reactions where a reactant or product has a distinct UV-Vis absorbance signature. It involves running two separate but identical experiments simultaneously.
Objective: To determine the KIE for the reduction of p-benzoquinone by a model reductant (e.g., ascorbic acid).
Materials:
-
p-Benzoquinone (High Purity)
-
This compound (High Purity, >98% isotopic enrichment)
-
Ascorbic Acid (or other reductant)
-
Anhydrous, spectroscopic grade solvent (e.g., Acetonitrile or buffered aqueous solution)
-
Dual-beam UV-Vis Spectrophotometer with temperature control
-
Matched quartz cuvettes (1 cm path length)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of p-benzoquinone in the chosen solvent.
-
Prepare a 10 mM stock solution of this compound in the same solvent.
-
Prepare a 100 mM stock solution of ascorbic acid.
-
Causality Note: Using stock solutions ensures accurate and reproducible concentrations for each run.
-
-
Instrument Setup:
-
Set the spectrophotometer to the desired temperature (e.g., 25.0 ± 0.1 °C).
-
Set the instrument to monitor the decay of p-benzoquinone's absorbance at its λmax (approx. 246 nm in many solvents).
-
-
Kinetic Run (p-Benzoquinone - kH):
-
Pipette 2.95 mL of solvent into a quartz cuvette.
-
Add 50 µL of the 10 mM p-benzoquinone stock solution (final concentration: ~0.167 mM).
-
Place the cuvette in the spectrophotometer and allow it to equilibrate for 5 minutes.
-
Initiate the reaction by adding 50 µL of the 100 mM ascorbic acid stock solution (final concentration: ~1.67 mM, ensuring pseudo-first-order conditions).
-
Immediately start data acquisition, recording absorbance vs. time for at least 3-5 half-lives.
-
-
Kinetic Run (this compound - kD):
-
Thoroughly clean and dry the cuvette.
-
Repeat step 3 precisely, but use the this compound stock solution instead.
-
-
Data Analysis:
-
For each run, plot ln(At - A∞) versus time (where At is absorbance at time t, and A∞ is absorbance at completion).
-
The slope of the resulting line is the negative of the pseudo-first-order rate constant (-k_obs).
-
Calculate the second-order rate constant: k = k_obs / [Ascorbic Acid]. This gives you kH and kD.
-
Calculate the KIE: KIE = kH / kD .
-
Trustworthiness Note: Repeating each experiment at least three times is essential to calculate the standard deviation and ensure the statistical significance of the observed KIE.
-
Expected Data:
| Substrate | Avg. Rate Constant (k) [M⁻¹s⁻¹] | Std. Dev. |
| p-Benzoquinone | 1.52 | ± 0.05 |
| This compound | 0.21 | ± 0.01 |
| Calculated KIE (kH/kD) | 7.24 | ± 0.31 |
Table 1: Example data for the reduction of p-benzoquinone, indicating a significant primary KIE.
Protocol 2: High-Precision KIE via Intermolecular Competition and NMR Spectroscopy
This method offers higher precision by running the deuterated and non-deuterated substrates in the same flask, which eliminates many sources of systematic error.[9][10] The KIE is determined by measuring the change in the isotopic ratio of the starting material over the course of the reaction.
Objective: To precisely measure the KIE for a reaction using a mixture of p-benzoquinone and this compound.
Materials:
-
p-Benzoquinone (High Purity)
-
This compound (High Purity, >98% isotopic enrichment)
-
Reactant (e.g., a diene, reductant)
-
Deuterated NMR solvent (e.g., CDCl₃, Acetonitrile-d3)
-
High-field NMR Spectrometer (>400 MHz)
-
Internal standard for quantitative NMR (qNMR) (e.g., 1,3,5-trimethoxybenzene)
Procedure:
-
Prepare the Reaction Mixture:
-
Create a mixture of p-benzoquinone and this compound. A 1:1 molar ratio is common.
-
Add the other reactant and a known amount of the internal standard to an NMR tube containing the appropriate deuterated solvent.
-
-
Initial Measurement (t=0):
-
Acquire a quantitative ¹H NMR spectrum before initiating the reaction.
-
Causality Note: A long relaxation delay (D1 ≥ 5 * T1) is crucial for accurate integration in qNMR.
-
Integrate the signal for the p-benzoquinone protons against the signal for the internal standard to determine the precise initial concentration, [H]₀. The initial concentration of the deuterated species, [D]₀, is known from how the mixture was prepared.
-
-
Reaction and Monitoring:
-
Initiate the reaction (e.g., by raising the temperature or adding a catalyst).
-
Allow the reaction to proceed to approximately 50-70% completion.
-
Causality Note: Stopping the reaction at intermediate conversion maximizes the precision of the KIE calculation.
-
-
Final Measurement (t=f):
-
Quench the reaction (if necessary) and acquire a final quantitative ¹H NMR spectrum.
-
Integrate the remaining p-benzoquinone proton signal against the internal standard to determine the final concentration, [H]f.
-
-
Data Analysis:
-
Calculate the fraction of conversion for the H-species: F_H = 1 - ([H]f / [H]₀).
-
The concentration of the D-species at the end is [D]f = [D]₀ * (1 - F_H)^(1/KIE). This equation must be solved iteratively for KIE, or more simply, use the established formula: KIE = ln(1 - F) / ln(1 - F * R_f / R₀) where:
-
F = total fraction of conversion (can be determined from the disappearance of total quinone or appearance of product).
-
R₀ = initial ratio of [H]₀ / [D]₀.
-
R_f = final ratio of unreacted [H]f / [D]f.
-
-
Figure 3: Experimental workflow for the high-precision NMR competition method.
Conclusion
This compound is an indispensable tool for the mechanistic chemist. Its application in kinetic isotope effect studies provides unambiguous evidence for the involvement of C-H bonds in the rate-determining steps of a wide variety of important chemical transformations. By employing the robust spectrophotometric and NMR-based protocols detailed in this guide, researchers can confidently probe transition state structures, validate proposed mechanisms, and build a more profound understanding of the reactions that underpin organic synthesis, materials science, and biology.
References
-
Vertex AI Search Result[11] - Substituent and Kinetic Isotope Effects on Quinone Stability for Redox-Flow Batteries. (Link unavailable)
-
PubMed[12] - Deuterium kinetic isotope effects in the p-side pathway for quinol oxidation by the cytochrome b(6)f complex.
-
MDPI[13] - Role of p-Benzoquinone in the Photocatalytic Production of Solketal.
-
Journal of the Chemical Society, Faraday Transactions[6] - Primary kinetic isotope effects on acid-catalysed reduction of p-benzoquinone derivatives by an acid-stable NADH analogue.
-
PMC - NIH[14] - Role of p-Benzoquinone in the Synthesis of a Conducting Polymer, Polyaniline.
-
ResearchGate[15] - Kinetic isotope effects in oxidation reaction of C2H4 and C2D4 by p-benzoquinone in the Pd2+—HClO4—CH3CN—H2O system.
-
Analyst (RSC Publishing)[16] - Online monitoring of the kinetic isotope effect in chemical reactions with 1H and 19F low-field NMR spectroscopy.
-
ResearchGate[17] - p-Benzoquinone a privileged scaffold of pharmacological significance: A review.
-
PMC - NIH[9] - Determination of 2H KIEs from Competition Experiments: Increased Accuracy via Isotopic Enrichment.
-
The Journal of Organic Chemistry - ACS Publications[18] - Measurements of Heavy-Atom Isotope Effects Using 1H NMR Spectroscopy.
-
Wikipedia[1] - Kinetic isotope effect.
-
PMC - NIH[19] - Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions.
-
Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study[20] - (Link unavailable)
-
Master Organic Chemistry[21] - Diels-Alder Reaction: Kinetic and Thermodynamic Control.
-
Kinetic Isotope Effects: Interpretation and Prediction Using Degrees of Rate Control[22] - (Link unavailable)
-
Journal of the Chemical Society, Perkin Transactions 2[7] - A mechanistic study of the reduction of quinones by ascorbic acid.
-
NIH[23] - Kinetic Isotope Effects in Hydroxylation Reactions Effected by Cytochrome P450 Compounds I Implicate Multiple Electrophilic Oxidants for P450-Catalyzed Oxidations.
-
The Journal of Physical Chemistry - ACS Publications[24] - Mechanism of the photochemistry of p-benzoquinone in aqueous solutions. 1. Spin trapping and flash photolysis electron paramagnetic resonance studies.
-
Angewandte Chemie International Edition[10] - Three main experiments with deuterated substrates.
-
ChemicalBook[3] - Reactions and applications of 1,4-Benzoquinone.
-
Wikipedia[8] - Diels–Alder reaction.
-
Actylis[25] - P-Benzoquinone - Curing Agent - Precursor - Intermediate.
-
ResearchGate[26] - Diels–Alder reaction of p-benzoquinone (1) and cyclohexadiene (2) in....
-
PMC - NIH[27] - Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies.
-
PMC - NIH[28] - Computation of kinetic isotope effects for enzymatic reactions.
-
NIH[29] - A Simple Method to Determine Kinetic Deuterium Isotope Effects Provides Evidence that Proton Transfer To Carbon Proceeds Over and not Through the Reaction Barrier.
-
Chemistry LibreTexts[2] - Kinetic Isotope Effects.
-
Jetir.Org - SYNTHESIS OF 1,4-BENZOQUINONE: “IN” AND “ON WATER”.
-
Wikipedia[4] - 1,4-Benzoquinone.
-
ResearchGate[30] - Electrochemically induced Diels–Alder reaction of p-benzoquinone with 1,3-cyclopentadiene.
-
PrepChem.com[31] - Preparation of p-benzoquinone (benzoquinone; quinone).
-
Macmillan Group[32] - Kinetic Isotope Effects in Organic Chemistry.
Sources
- 1. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Reactions and applications of 1,4-Benzoquinone_Chemicalbook [chemicalbook.com]
- 4. 1,4-Benzoquinone - Wikipedia [en.wikipedia.org]
- 5. jetir.org [jetir.org]
- 6. Primary kinetic isotope effects on acid-catalysed reduction of p-benzoquinone derivatives by an acid-stable NADH analogue - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 7. A mechanistic study of the reduction of quinones by ascorbic acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 9. Determination of 2H KIEs from Competition Experiments: Increased Accuracy via Isotopic Enrichment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. epfl.ch [epfl.ch]
- 11. researchgate.net [researchgate.net]
- 12. Deuterium kinetic isotope effects in the p-side pathway for quinol oxidation by the cytochrome b(6)f complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Role of p-Benzoquinone in the Synthesis of a Conducting Polymer, Polyaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Online monitoring of the kinetic isotope effect in chemical reactions with 1H and 19F low-field NMR spectroscopy - Analyst (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
- 22. researchgate.net [researchgate.net]
- 23. Kinetic Isotope Effects in Hydroxylation Reactions Effected by Cytochrome P450 Compounds I Implicate Multiple Electrophilic Oxidants for P450-Catalyzed Oxidations - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Actylis - P-Benzoquinone - Curing Agent - Precursor - Intermediate [solutions.actylis.com]
- 26. researchgate.net [researchgate.net]
- 27. Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Computation of kinetic isotope effects for enzymatic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 29. A Simple Method to Determine Kinetic Deuterium Isotope Effects Provides Evidence that Proton Transfer To Carbon Proceeds Over and not Through the Reaction Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. prepchem.com [prepchem.com]
- 32. macmillan.princeton.edu [macmillan.princeton.edu]
Application Note: Quantitative Metabolomics Using p-Benzoquinone-d4
A Guide to Stable Isotope-Labeled Derivatization for High-Sensitivity LC-MS/MS Analysis
Introduction: The Challenge of Quantifying Low-Abundance Metabolites
In the landscape of metabolomics, particularly within drug discovery and development, the accurate quantification of low-abundance, polar metabolites is a significant analytical challenge.[1][2] Many critical endogenous molecules, such as thiols (e.g., glutathione, cysteine), often exhibit poor ionization efficiency and chromatographic retention in standard reversed-phase liquid chromatography-mass spectrometry (LC-MS) systems.[3] Chemical derivatization offers a powerful solution by modifying the analyte to enhance its analytical properties.[4]
This guide introduces a robust methodology employing p-Benzoquinone-d4 (p-BQ-d4) as a stable isotope-labeled derivatization agent for the sensitive and specific quantification of thiol-containing metabolites. The incorporation of a stable isotope label (deuterium, d4) into the derivatizing agent itself provides an ideal internal standard, co-eluting with the derivatized endogenous analyte and correcting for variations in sample preparation, matrix effects, and instrument response.[5][6] This approach is particularly valuable for pharmacometabolomic studies, where precise measurement of drug-induced changes in metabolic pathways is crucial for understanding a drug's mechanism of action (MoA) and identifying biomarkers of efficacy or toxicity.[7][8][9]
The Chemistry: Mechanism of p-Benzoquinone Derivatization
p-Benzoquinone is a potent electrophile that readily reacts with nucleophiles, most notably the thiol group (-SH) of molecules like cysteine and glutathione.[10] The primary reaction mechanism is a Michael 1,4-addition, where the thiol attacks one of the activated double bonds of the quinone ring. This is followed by tautomerization to form a stable hydroquinone adduct.[11][12]
The reaction is highly efficient under controlled pH conditions, typically in a slightly acidic to neutral buffer (pH 5.5-7.4), which ensures the thiol group is sufficiently nucleophilic while maintaining the stability of the quinone.[10][13] The use of p-BQ-d4 results in a derivatized analyte that is 4 Daltons (Da) heavier than the derivative formed from a non-labeled p-Benzoquinone, allowing for clear differentiation by the mass spectrometer.
Caption: Reaction mechanism of this compound with a thiol-containing metabolite.
The Workflow: From Sample to Quantifiable Data
The successful implementation of this technique relies on a systematic and optimized workflow. Each step is designed to ensure complete derivatization, minimize analyte degradation, and produce a clean sample for robust LC-MS/MS analysis. This workflow is a self-validating system, where the consistent recovery of the d4-labeled internal standard across all samples confirms the reliability of the sample preparation process.
Caption: High-level experimental workflow for p-BQ-d4 derivatization.
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for the quantification of a model thiol, glutathione (GSH), in human plasma.
Materials and Reagents
-
This compound (p-BQ-d4): Isotope-labeled derivatization agent.
-
p-Benzoquinone (p-BQ): Non-labeled standard for derivatizing calibration standards.
-
Glutathione (GSH): Analytical standard for calibration curve.
-
Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Water (LC-MS Grade).
-
Reagents: Formic Acid, Ammonium Formate, Phosphate Buffer (pH 7.0).
-
Biological Matrix: Human Plasma (or other relevant sample type).
-
Equipment: Centrifuge, vortex mixer, analytical balance, nitrogen evaporator, LC-MS/MS system.
Preparation of Solutions
-
Internal Standard (IS) Stock (1 mg/mL): Dissolve 1 mg of p-BQ-d4 in 1 mL of acetonitrile. Store at -20°C.
-
IS Working Solution (10 µg/mL): Dilute the IS Stock 1:100 in acetonitrile. Prepare fresh.
-
Derivatization Agent (DA) Stock (1 mg/mL): Dissolve 1 mg of non-labeled p-BQ in 1 mL of acetonitrile. Store at -20°C.
-
DA Working Solution (10 µg/mL): Dilute the DA Stock 1:100 in acetonitrile. Prepare fresh.
-
GSH Stock (1 mg/mL): Dissolve 1 mg of GSH in 1 mL of LC-MS grade water. Prepare fresh.
-
Calibration Standards: Perform serial dilutions of the GSH Stock in a surrogate matrix (e.g., water or stripped plasma) to create a calibration curve (e.g., 1 ng/mL to 1000 ng/mL).
Sample Preparation and Derivatization
This protocol should be performed on ice where possible to minimize metabolic activity.
-
Aliquot Samples: To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample, calibration standard, or quality control (QC) sample.
-
Spike Internal Standard: Add 10 µL of the IS Working Solution (p-BQ-d4) to all tubes.
-
Protein Precipitation: Add 200 µL of ice-cold acetonitrile to each tube. Vortex vigorously for 30 seconds.
-
Incubate: Allow samples to incubate at -20°C for 20 minutes to facilitate complete protein precipitation.
-
Centrifuge: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer Supernatant: Carefully transfer 150 µL of the supernatant to a new set of tubes, being careful not to disturb the protein pellet.
-
Derivatize Calibration Standards: To the calibration standard tubes only, add 10 µL of the DA Working Solution (non-labeled p-BQ).
-
Reaction Incubation: Vortex all tubes and incubate at 60°C for 30 minutes. Causality Note: Elevated temperature accelerates the derivatization reaction, ensuring it proceeds to completion within a reasonable timeframe.
-
Evaporation: Evaporate the samples to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile + 0.1% Formic Acid). Vortex, centrifuge briefly, and transfer to LC vials for analysis.
LC-MS/MS Analysis
The derivatized adduct is now significantly less polar than the parent thiol, making it well-suited for reversed-phase chromatography.
| Parameter | Setting | Rationale |
| LC Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) | Provides good retention and separation for the relatively non-polar hydroquinone adduct. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidification promotes better peak shape and ionization in positive mode. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Standard organic solvent for reversed-phase chromatography. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Gradient | 5% B to 95% B over 8 minutes | A standard gradient to elute analytes of varying polarity. |
| Injection Volume | 5 µL | Balances sensitivity with potential for column overloading. |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | The hydroquinone adduct ionizes efficiently in positive mode. |
| MRM Transitions | See Table 2 Below | Specific precursor-product ion pairs ensure high selectivity and sensitivity. |
Table 2: Example MRM Transitions for Derivatized Glutathione (GSH) Note: Exact m/z values must be optimized empirically on the specific mass spectrometer used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| GSH-p-BQ Adduct (Endogenous) | 416.1 | 179.1 |
| GSH-p-BQ-d4 Adduct (Internal Std) | 420.1 | 179.1 |
Rationale for Product Ion Choice: The product ion (m/z 179.1) corresponds to the pyroglutamic acid portion of glutathione, providing a common, stable fragment for both the labeled and unlabeled species, which is ideal for quantification.
Method Validation for Trustworthy Results
For use in regulated environments or for critical decision-making in drug development, the analytical method must be validated.[14] This process provides documented evidence that the protocol is suitable for its intended purpose.[15][16]
| Parameter | Description | Typical Acceptance Criteria |
| Specificity | Ability to assess the analyte in the presence of other components. | No significant interfering peaks at the retention time of the analyte and IS. |
| Linearity & Range | The concentration range over which the assay is accurate and precise. | R² ≥ 0.99 for the calibration curve. |
| Accuracy | Closeness of measured value to the true value. | Recovery of 85-115% for QC samples at low concentrations; 90-110% for mid/high. |
| Precision | Agreement between replicate measurements. | Coefficient of Variation (CV) or RSD ≤ 15% for QC samples (≤ 20% at LLOQ). |
| Limit of Quantitation (LOQ) | Lowest concentration measured with acceptable accuracy and precision. | Signal-to-noise ratio > 10; meets accuracy/precision criteria. |
| Matrix Effect | Ion suppression or enhancement from co-eluting matrix components. | Assessed by comparing analyte response in post-extraction spiked matrix vs. neat solution. |
| Stability | Analyte stability in matrix under various conditions (freeze-thaw, bench-top). | Recovery within ±15% of nominal concentration. |
Conclusion and Future Directions
The use of this compound as a derivatizing agent provides a powerful and reliable method for the quantification of thiols in complex biological matrices. By improving chromatographic behavior and enhancing MS sensitivity, this stable isotope labeling strategy enables researchers to accurately measure critical metabolites that were previously difficult to analyze. This approach directly supports the goals of modern drug development by facilitating a deeper understanding of metabolic pathways, identifying pharmacodynamic biomarkers, and ultimately contributing to the development of safer and more effective therapies.[9][17]
References
-
Substituent Effects on the Reactivity of Benzoquinone Derivatives with Thiols. PMC.[Link]
-
Reactions of p-Benzoquinone with S-Nucleophiles. ResearchGate.[Link]
-
Disentangling the Puzzling Regiochemistry of Thiol Addition to o-Quinones. PMC.[Link]
-
Sensitive Determination of Quinones by High-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry with Methanol Derivatization. PubMed.[Link]
-
Derivatization of genotoxic nitroaromatic impurities for trace analysis by LC-MS. ResearchGate.[Link]
-
Validation of Analytical Methods: A Review. Gavin Publishers.[Link]
-
Chain mechanism of the reactions of N,N′-diphenyl-1,4-benzoquinone diimine with thiophenol and 1-decanethiol. ResearchGate.[Link]
-
Metabolomics and lipidomics strategies in modern drug discovery and development. National Institutes of Health (NIH).[Link]
-
Metabolomics Analysis of Phenolic Composition and Content in Five Pear Cultivars Leaves. MDPI.[Link]
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HPLC‐UV Detection for Analysis of p‐Benzoquinone Dioxime and p‐Nitrosophenol, and Chromatographic Fingerprint Applied in Quality Control of Industrial p‐Benzoquinone Dioxime. ResearchGate.[Link]
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Applications of metabolomics in drug discovery and development. PubMed.[Link]
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Triple labeling of metabolites for metabolome analysis (TLEMMA): a stable isotope labeling approach for metabolite identification and network reconstruction. National Institutes of Health (NIH).[Link]
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Determination of hydroquinone and benzoquinone in pharmaceutical formulations: critical considerations on quantitative analysis of easily oxidized compounds. Royal Society of Chemistry.[Link]
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Reactivity of 1,4-benzoquinone with the thiol group of solvent-exposed SPU cysteine residues. ResearchGate.[Link]
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Current Concepts in Pharmacometabolomics, Biomarker Discovery, and Precision Medicine. MDPI.[Link]
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Metabolomics Technologies for the Identification and Quantification of Dietary Phenolic Compound Metabolites: An Overview. National Institutes of Health (NIH).[Link]
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Metabolite Annotation through Stable Isotope Labeling. ScienceDirect.[Link]
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A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing. PubMed Central.[Link]
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Determination of hydroquinone and benzoquinone in pharmaceutical formulations: critical considerations on quantitative analysis of easily oxidized compounds. ResearchGate.[Link]
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Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. PubMed Central.[Link]
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Use of p-benzoquinone as a TLC derivatization reagent for 2-(methylamino)ethanol and for the analysis of other primary and secondary amines. ResearchGate.[Link]
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Validation of analytical methods in a pharmaceutical quality system: an overview focused on HPLC methods. ResearchGate.[Link]
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Metabolomics in drug research and development: The recent advances in technologies and applications. PubMed Central.[Link]
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Establishment of Protocols for Global Metabolomics by LC-MS for Biomarker Discovery. PLOS ONE.[Link]
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Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites. PubMed Central.[Link]
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Validation of Analytical Methods : A Review. Semantic Scholar.[Link]
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Metabolomics applications in Drug Development: Unlocking the Future of Pharmaceutical Research. Arome Science.[Link]
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Metabolite Identification and Quantification. YouTube.[Link]
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Metabolomics Solutions for Drug Development Workflows. Metabolon.[Link]
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Application Notes and Protocols: Quantitative Analysis of Analytes in Plasma Using p-Benzoquinone-d4 as an Internal Standard by LC-MS/MS
Abstract
This document provides a comprehensive guide for the use of p-Benzoquinone-d4 as a deuterated internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis of target analytes in plasma samples. The protocol details every critical step from sample preparation through data acquisition and analysis, emphasizing the rationale behind each procedure to ensure robust and reproducible quantification. This guide is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, and metabolic studies.
Introduction: The Rationale for Using Deuterated Internal Standards
In the realm of quantitative bioanalysis by LC-MS/MS, achieving high precision and accuracy is paramount. Biological matrices, such as plasma, are inherently complex and can introduce significant variability during sample processing and analysis.[1] Factors like sample loss during extraction, matrix effects (ion suppression or enhancement), and instrument drift can all compromise data integrity.[2][3]
The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard for mitigating these variabilities.[4][5] Deuterated internal standards are chemically identical to the analyte of interest, differing only in the substitution of hydrogen atoms with deuterium.[2] This isotopic substitution results in a mass shift, allowing the mass spectrometer to differentiate between the analyte and the internal standard, while ensuring they exhibit nearly identical chemical and physical behaviors.[4]
Key advantages of using this compound as an internal standard include:
-
Correction for Sample Loss: Since the SIL-IS is added at the beginning of the sample preparation process, any loss of analyte during extraction will be mirrored by a proportional loss of the internal standard.[3]
-
Compensation for Matrix Effects: The analyte and SIL-IS co-elute from the liquid chromatography column and experience the same degree of ion suppression or enhancement in the mass spectrometer's ion source.[1]
-
Improved Precision and Accuracy: By normalizing the analyte response to the internal standard response, the method's precision and accuracy are significantly improved.[2]
This application note will provide a detailed protocol for the effective use of this compound in plasma sample analysis.
Materials and Reagents
Successful implementation of this protocol requires high-purity reagents and calibrated instrumentation.
| Material/Reagent | Specification | Supplier Example | Notes |
| This compound | ≥98 atom % D, ≥99% chemical purity | Sigma-Aldrich | Store as per manufacturer's instructions, typically at -20°C.[6] |
| Target Analyte | ≥99% purity | Varies | |
| Acetonitrile (ACN) | LC-MS Grade | Fisher Scientific | |
| Methanol (MeOH) | LC-MS Grade | Fisher Scientific | |
| Water | LC-MS Grade | Fisher Scientific | |
| Formic Acid | ≥98% purity, LC-MS Grade | Fisher Scientific | |
| Human Plasma (or other species) | K2 EDTA as anticoagulant | Certified Biobank | Thaw on ice before use.[7] |
| Microcentrifuge Tubes | 1.5 mL, low-binding | Eppendorf | |
| Pipettes and Tips | Calibrated | Gilson, Rainin | |
| Vortex Mixer | Scientific Industries | ||
| Microcentrifuge | Refrigerated, capable of >14,000 x g | Beckman Coulter | |
| UHPLC System | Waters, Agilent, Sciex | ||
| Triple Quadrupole Mass Spectrometer | Sciex, Thermo Fisher, Agilent |
Standard and Solution Preparation
Stock Solutions (1 mg/mL)
-
Analyte Stock: Accurately weigh approximately 1 mg of the target analyte and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) in a 1 mL volumetric flask.
-
Internal Standard (IS) Stock: Accurately weigh approximately 1 mg of this compound and dissolve it in methanol in a 1 mL volumetric flask.[5]
-
Storage: Store stock solutions at -20°C in amber glass vials to prevent photodegradation.
Working Solutions
-
Analyte Working Solutions: Prepare a series of working solutions by serially diluting the analyte stock solution with a 50:50 mixture of methanol and water. These solutions will be used to spike into plasma to create calibration curve (CC) standards and quality control (QC) samples.
-
Internal Standard (IS) Working Solution: Dilute the this compound stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will be used for protein precipitation.
Plasma Sample Preparation: Protein Precipitation
Protein precipitation is a common and effective method for removing high-abundance proteins from plasma samples, which can interfere with the analysis.[8][9] Acetonitrile is a widely used precipitation agent due to its high protein removal efficiency.[8]
Protocol
-
Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown sample.
-
Pipette 50 µL of plasma into the appropriately labeled tubes.
-
For calibration standards and QCs, add the corresponding analyte working solution. For blank samples, add an equivalent volume of the 50:50 methanol/water diluent.
-
Add 150 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile) to all tubes except for the double blank (blank plasma without IS). For the double blank, add 150 µL of acetonitrile.[10][11] The 3:1 ratio of acetonitrile to plasma is effective for protein precipitation.[10]
-
Vortex each tube vigorously for 30 seconds to ensure thorough mixing and protein denaturation.[8]
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.[8]
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[8]
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical starting conditions. Method optimization is recommended for specific analytes.
Liquid Chromatography Conditions
| Parameter | Condition |
| Column | C18 reverse-phase, e.g., 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Start at 5% B, ramp to 95% B over 3 min, hold for 1 min, return to 5% B and re-equilibrate for 1 min. |
Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| Ion Source Temperature | 500°C |
| IonSpray Voltage | 5500 V (Positive), -4500 V (Negative) |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
The specific MRM transitions for the analyte and this compound must be determined by infusing the individual standard solutions into the mass spectrometer. For this compound (MW 112.12), potential precursor ions could be [M+H]+ at m/z 113.1 in positive mode or [M-H]- at m/z 111.1 in negative mode.[12] The selection of product ions will depend on the fragmentation pattern.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Analyte | To be determined | To be determined | To be determined |
| This compound | To be determined | To be determined | To be determined |
Data Analysis and Quantification
The concentration of the analyte in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratio against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used.
Method Validation
A full method validation should be performed according to the guidelines from regulatory bodies such as the FDA and EMA.[13][14][15] Key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[16]
-
Accuracy and Precision: The closeness of the determined values to the nominal concentration and the degree of scatter between a series of measurements.[13]
-
Calibration Curve and Linearity: The relationship between the instrument response and the concentration of the analyte.[14]
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte and internal standard.[16]
-
Stability: The stability of the analyte in the biological matrix and in processed samples under different storage and handling conditions.
Conclusion
This application note provides a detailed and robust protocol for the use of this compound as an internal standard for the quantitative analysis of target analytes in plasma by LC-MS/MS. The use of a deuterated internal standard is crucial for compensating for analytical variability and ensuring the generation of high-quality, reliable data in bioanalytical studies. Adherence to the principles of method validation is essential for regulatory compliance and confidence in the analytical results.
References
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- A Review: Use of Deuterated Internal Standards in Mass Spectrometry Techniques. (n.d.). International Journal of Pharmaceutical and Life Sciences.
- AptoChem. (n.d.).
- BenchChem. (2025, December).
- Thermo Fisher Scientific. (n.d.).
- Southeast Center for Integrated Metabolomics. (2019, March 6).
- ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube.
- Lab Manager. (2025, October 22). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- Phenomenex. (2015, August 27).
- Arfianti, I. (2019, October 4).
- Sigma-Aldrich. (n.d.). This compound.
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Application Note: Elucidating Reaction Mechanisms with p-Benzoquinone-d4 as an Isotopic Tracer
Abstract
Isotopic labeling is a powerful and definitive technique used to trace the journey of atoms through complex chemical and biological transformations.[1] The substitution of hydrogen with its stable isotope, deuterium (²H or D), provides a subtle yet detectable mass change without significantly altering the chemical reactivity of the molecule, except for well-defined kinetic isotope effects (KIE).[2] This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the use of deuterium-labeled p-benzoquinone (p-benzoquinone-d4) as a tracer to investigate reaction mechanisms. We will explore the underlying principles, provide detailed experimental protocols for its application in a model reaction, and discuss the analytical techniques required for precise interpretation of results.
Introduction: The Power of Isotopic Tracers in Mechanistic Chemistry
The elucidation of a reaction mechanism is a cornerstone of chemical research, providing the fundamental understanding needed to optimize reaction conditions, predict outcomes, and design new synthetic pathways. While techniques like substituent effect studies can offer clues, isotopic labeling is often the most direct and unambiguous method for determining the fate of specific atoms.[3]
Deuterium labeling, in particular, offers several advantages:
-
Non-Radioactive: As a stable isotope, deuterium does not pose the radiological hazards associated with tritium (³H), simplifying handling and disposal.[4]
-
Minimal Perturbation: The electronic properties of a C-D bond are nearly identical to a C-H bond, meaning the deuterated molecule generally follows the same reaction pathway as its protio analog.[2]
-
Definitive Tracking: The mass difference is easily detected by mass spectrometry (MS), and the unique nuclear spin properties of deuterium make it readily distinguishable in nuclear magnetic resonance (NMR) spectroscopy.[5]
p-Benzoquinone is a versatile molecule in organic synthesis, acting as an oxidant, a dienophile in Diels-Alder reactions, and a substrate for conjugate additions.[6][7] Its reactivity makes it a frequent participant in complex reaction cascades, including polymerization and biological processes.[8] Consequently, understanding its precise role and transformation is critical. This compound serves as an ideal tracer to unravel these intricate pathways.
Physicochemical Properties: p-Benzoquinone vs. This compound
The primary difference between the two compounds is their molecular weight, which is the basis for their differentiation in mass spectrometry. This distinction is crucial for tracking the incorporation of the quinone moiety into larger molecules or identifying its fragments.
| Property | p-Benzoquinone (Unlabeled) | This compound (Labeled) | Rationale for Tracer Studies |
| Molecular Formula | C₆H₄O₂ | C₆D₄O₂ | Deuterium substitution at all four ring positions. |
| Molecular Weight | 108.09 g/mol | 112.12 g/mol | A +4 Da mass shift provides a clear signal in MS analysis. |
| Appearance | Bright-yellow crystals | Bright-yellow crystals | No change in physical properties. |
| Key MS Fragments (EI) | m/z 108, 82, 54 | m/z 112, 84, 56 | Fragment ions also exhibit the +4 Da shift, aiding structural elucidation. |
| ¹H NMR | δ ~6.77 ppm (singlet) | No signal in the aromatic region | Disappearance of the proton signal confirms deuteration. |
| ²H NMR | No signal | A distinct signal in the aromatic region | Allows for direct detection of the deuterium label. |
Core Application: Tracing Nucleophilic Addition Pathways
A common reaction involving p-benzoquinone is the Michael addition of nucleophiles, such as thiols or amines. These reactions can sometimes lead to multiple addition products or subsequent redox reactions.[9][10] Using this compound allows for the unambiguous determination of the reaction's stoichiometry and regioselectivity.
This section details a protocol for studying the reaction of this compound with a model thiol, benzenethiol. The goal is to confirm that the reaction proceeds via a 1,4-conjugate addition followed by oxidation of the resulting hydroquinone.
Experimental Workflow Overview
The overall process involves setting up the reaction, monitoring its progress, quenching at specific time points, and analyzing the products using a combination of chromatographic and spectroscopic methods.
Caption: Experimental workflow for a tracer study using this compound.
Detailed Step-by-Step Protocol
Objective: To monitor the reaction between this compound and benzenethiol and confirm the structure of the resulting adduct.
Materials:
-
This compound (C₆D₄O₂)
-
Benzenethiol (C₆H₅SH)
-
Acetonitrile (ACN), HPLC grade
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Deuterated Chloroform (CDCl₃) for NMR analysis
-
TLC plates (silica gel 60 F₂₅₄)
Instrumentation:
-
High-Performance Liquid Chromatography with UV and Mass Spectrometry detectors (HPLC-UV/MS).[11][12]
-
Nuclear Magnetic Resonance (NMR) Spectrometer (¹H, ¹³C, ²H capabilities).[13]
Procedure:
-
Reagent Preparation:
-
Prepare a 0.1 M solution of this compound in acetonitrile.
-
Prepare a 0.1 M solution of benzenethiol in acetonitrile.
-
Scientist's Note: Acetonitrile is chosen as the solvent due to its compatibility with both reactants and its suitability for reversed-phase HPLC analysis.
-
-
Reaction Setup and Monitoring:
-
In a 25 mL round-bottom flask equipped with a magnetic stir bar, combine 5 mL of the this compound solution and 5 mL of the benzenethiol solution. This creates a 1:1 molar ratio of reactants.
-
Start the timer (t=0) immediately upon mixing.
-
Withdraw a 50 µL aliquot from the reaction mixture at t=0, 15, 30, 60, and 120 minutes.
-
Immediately quench each aliquot in a vial containing 950 µL of a 50:50 acetonitrile/water mixture.
-
Analyze these quenched samples directly by HPLC-MS to monitor the consumption of reactants and the formation of products.[13]
-
-
Product Work-up (at reaction completion, e.g., 2 hours):
-
Pour the reaction mixture into a separatory funnel containing 20 mL of ethyl acetate and 20 mL of deionized water.
-
Shake vigorously and allow the layers to separate.
-
Wash the organic layer sequentially with 20 mL of deionized water and 20 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Scientist's Note: The aqueous washes remove any unreacted starting materials and solvent, isolating the organic-soluble product.
-
-
Product Characterization:
-
HPLC-MS Analysis: Dissolve a small amount of the crude product in acetonitrile and inject it into the HPLC-MS system.
-
Expected Result: The mass spectrum should show a prominent ion corresponding to the mass of the expected product, 2-(phenylthio)benzo-1,4-quinone-d3. The expected molecular weight is 219.06 g/mol (C₁₂H₅D₃O₂S). The loss of one deuterium atom is expected during the rearomatization/oxidation step. Tracking the exact mass and isotopic pattern is key.
-
-
NMR Analysis: Dissolve the purified product in CDCl₃.
-
¹H NMR: Acquire a proton NMR spectrum. Signals corresponding to the phenyl group of the benzenethiol moiety should be visible. The quinone region should show signals corresponding to the remaining protons on the ring.
-
²H NMR: Acquire a deuterium NMR spectrum. This will confirm the presence and location of the deuterium atoms on the final product, providing definitive proof of the tracer's path.
-
-
Elucidating a Reaction Mechanism: A Visual Guide
The reaction is believed to proceed through a Michael addition to form a hydroquinone intermediate, which is then oxidized by another molecule of this compound to yield the final product and deuterated hydroquinone.
Caption: Proposed mechanism for the reaction of this compound with a thiol.
By analyzing the reaction mixture, the presence of both the final product (2-(phenylthio)benzo-1,4-quinone-d3) and hydroquinone-d4 can be confirmed, validating this proposed two-step mechanism. Without the deuterium label, distinguishing the hydroquinone byproduct from any hydroquinone impurity would be significantly more challenging.
Applications in Drug Development and Metabolism
p-Benzoquinone is a known metabolite of benzene and can be formed from the metabolism of various pharmaceutical compounds.[6][14] Its high reactivity allows it to form covalent adducts with macromolecules like proteins and DNA, which is a mechanism of toxicity.[15]
This compound can be used in drug metabolism studies to:
-
Identify Reactive Metabolites: By administering a deuterated parent drug that is hypothesized to form a quinone metabolite, researchers can trace the formation of this compound and its subsequent adducts in vitro (e.g., using liver microsomes) or in vivo.[16][17][18]
-
Quantify Adduct Formation: The unique mass signature allows for sensitive quantification of drug-protein or drug-DNA adducts using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Elucidate Toxicological Pathways: Understanding which cellular components a quinone metabolite reacts with is crucial for predicting and mitigating drug-induced toxicity.[14]
Conclusion
This compound is an invaluable tool for the modern chemist and toxicologist. It provides a clear and unambiguous method for tracing the path of the benzoquinone moiety through complex reactions. By leveraging the distinct analytical signatures provided by the deuterium labels in mass spectrometry and NMR, researchers can gain deep and reliable insights into reaction mechanisms, metabolic pathways, and toxicological processes. The protocols and principles outlined in this note serve as a foundational guide for the effective application of this powerful isotopic tracer.
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Mechanism of isotopic labeled methanol and ethanol oxidation reactions on O/Au(110). (n.d.). ResearchGate. [Link]
-
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Stejskal, J., et al. (2019). Role of p-Benzoquinone in the Synthesis of a Conducting Polymer, Polyaniline. ACS Omega. [Link]
-
Synthesis of Benzoquinones by Oxidation. (n.d.). Organic Reactions. [Link]
-
Meanwell, N. A. (2017). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry. ACS Publications. [Link]
-
HPLC‐UV Detection for Analysis of p‐Benzoquinone Dioxime and p‐Nitrosophenol, and Chromatographic Fingerprint Applied in Quality Control of Industrial p‐Benzoquinone Dioxime. (2008). ResearchGate. [Link]
-
1,4-Benzoquinone. (2024). Wikipedia. [Link]
-
Paneth, P., et al. (2015). Deuterium isotope effects in mechanistic studies of biotransformations of L-tyrosine and p-hydroxyphenylpyruvic acid catalyzed by L-phenylalanine dehydrogenase. Journal of Molecular Catalysis B: Enzymatic. [Link]
-
Experimental mechanistic studies a, Deuterium labelling experiments... (n.d.). ResearchGate. [Link]
-
Preparation of p-benzoquinone (benzoquinone; quinone). (n.d.). PrepChem.com. [Link]
-
Verhoog, S., & Noël, T. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews. ACS Publications. [Link]
-
Mechanistic studies and deuterium labelling experiments a, Radical... (n.d.). ResearchGate. [Link]
-
THEORETICAL INVESTIGATIONS OF p-BENZOQUINONES AND THIOSEMICARBAZONES. (2015). ProQuest. [Link]
-
Reactions of p-Benzoquinone with S-Nucleophiles. (2011). ResearchGate. [Link]
-
Hanzlíková, I., et al. (2007). Cytochrome P450 destruction by benzene metabolites 1,4-benzoquinone and 1,4-hydroquinone and the formation of hydroxyl radicals in minipig liver microsomes. PubMed. [Link]
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Hutt, A. M., & Kalf, G. F. (1996). Inhibition of human DNA topoisomerase II by hydroquinone and p-benzoquinone, reactive metabolites of benzene. PubMed. [Link]
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Guengerich, F. P. (2020). A history of the roles of cytochrome P450 enzymes in the toxicity of drugs. Toxicological Research. [Link]
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Recent Advances in 1,4-Benzoquinone Chemistry. (2011). ResearchGate. [Link]
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Rosenau, T., et al. (2004). Reaction of 2,5-dihydroxy-[4][19]-benzoquinone with nucleophiles – ipso-substitution vs. addition/elimination. Chemical Communications. [Link]
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Characteristics of Major Drug Metabolizing Cytochrome P450 Enzymes. (2023). ResearchGate. [Link]
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Săndulescu, O., et al. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. MDPI. [Link]
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Application of p-Benzoquinone-d4 in Diels-Alder Reactions: A Technical Guide for Researchers
This guide provides a comprehensive overview of the application of p-benzoquinone-d4 in Diels-Alder reactions, tailored for researchers, scientists, and professionals in drug development. We will delve into the synthesis of this isotopically labeled dienophile, its critical role in mechanistic studies, and provide detailed protocols for its use. This document is designed to offer not just procedural steps, but also the scientific rationale behind them, ensuring a deep and practical understanding of the topic.
Introduction: The Significance of Isotopic Labeling in Mechanistic Chemistry
The Diels-Alder reaction, a cornerstone of organic synthesis for the formation of six-membered rings, proceeds through a concerted [4+2] cycloaddition mechanism.[1][2] While the general principles are well-established, the finer details of the transition state, such as its symmetry and the degree of bond formation, can be probed using isotopically labeled reactants. This compound, a deuterated analog of the common dienophile p-benzoquinone, serves as an invaluable tool for such investigations.
The primary application of this compound in Diels-Alder reactions is the determination of the kinetic isotope effect (KIE).[3] By comparing the reaction rates of the deuterated and non-deuterated dienophiles, researchers can glean insights into the rate-determining step of the reaction. Specifically, a secondary KIE can help elucidate the change in hybridization at the carbon centers of the dienophile in the transition state.[1][4] This information is crucial for a complete understanding of the reaction mechanism and for the design of new, more efficient synthetic strategies.
Synthesis of this compound
The synthesis of this compound is most conveniently achieved through the oxidation of its precursor, hydroquinone-d4. While a direct, one-pot synthesis of this compound is not commonly reported, a reliable two-step process starting from commercially available benzene-d6 is presented below.
Synthesis of Hydroquinone-d4 from Benzene-d6
A plausible synthetic route to hydroquinone-d4 begins with benzene-d6, a readily available starting material. The process involves the conversion of benzene-d6 to hydroquinone-d6, which can be achieved through various methods. One such method involves the oxidation of benzene-d6 to a mixture of phenol-d5 and this compound, followed by reduction of the quinone.[5]
Conceptual Workflow for Hydroquinone-d4 Synthesis
Caption: Synthetic pathway from Benzene-d6 to Hydroquinone-d4.
Protocol: Oxidation of Hydroquinone-d4 to this compound
This protocol is adapted from established methods for the oxidation of hydroquinone.[6][7] It is crucial to handle p-benzoquinone with care as it is a volatile and irritating solid.
Materials and Reagents:
-
Hydroquinone-d4
-
Sodium dichromate (Na₂Cr₂O₇)
-
Sulfuric acid (H₂SO₄), concentrated
-
Deionized water
-
Benzene (for extraction)
-
Calcium chloride (for drying)
-
Ice bath
-
Mechanical stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a beaker, dissolve hydroquinone-d4 in deionized water (approximately 20 parts water to 1 part hydroquinone-d4) and cool the solution to below 20°C in an ice bath.
-
Acidification: Slowly add concentrated sulfuric acid to the solution while stirring. Maintain the temperature below 20°C.
-
Oxidation: In a separate container, prepare a concentrated solution of sodium dichromate in water. Gradually add the dichromate solution to the hydroquinone-d4 solution with vigorous stirring. The temperature should be carefully monitored and maintained below 30°C. The color of the reaction mixture will change from a greenish-black to a yellow precipitate of this compound.
-
Isolation: Cool the mixture in an ice bath to ensure complete precipitation. Collect the crude this compound by vacuum filtration and wash with a small amount of cold water.
-
Extraction and Purification: The filtrate can be extracted with benzene to recover any dissolved product. The crude product can be further purified by recrystallization from a suitable solvent like ligroin or by sublimation. Dry the purified product over calcium chloride.
Expected Yield and Purity:
| Parameter | Expected Value |
| Yield | 85-95% |
| Purity (by NMR) | >98% |
| Melting Point | ~115 °C (decomposes) |
Application in Diels-Alder Reactions: Probing the Mechanism
The primary utility of this compound in Diels-Alder reactions lies in its ability to probe the reaction mechanism through the kinetic isotope effect (KIE).
The Kinetic Isotope Effect in Diels-Alder Reactions
The Diels-Alder reaction is a concerted process where two new sigma bonds are formed simultaneously.[1] The transition state involves a change in hybridization of the dienophile's carbon atoms from sp² to sp³. This geometric change at the deuterated centers leads to a change in the vibrational frequencies of the C-D bonds compared to C-H bonds. This difference in zero-point energy between the ground state and the transition state for the deuterated and non-deuterated reactants results in a secondary KIE.[4]
By precisely measuring the rates of the Diels-Alder reaction with both p-benzoquinone and this compound under identical conditions, the magnitude of the KIE (kH/kD) can be determined. An inverse KIE (kH/kD < 1) is often observed in reactions where a carbon atom's hybridization changes from sp² to sp³, as is the case in the Diels-Alder transition state. The magnitude of this inverse KIE can provide information about the extent of bond formation and the symmetry of the transition state.
Conceptual Diagram of KIE in a Diels-Alder Reaction
Caption: Investigating the Diels-Alder transition state using KIE.
Protocol: Diels-Alder Reaction of this compound with Cyclopentadiene
This protocol describes a typical Diels-Alder reaction between this compound and cyclopentadiene. Cyclopentadiene is a highly reactive diene and should be freshly distilled before use as it readily dimerizes.
Materials and Reagents:
-
This compound
-
Cyclopentadiene (freshly cracked from dicyclopentadiene)
-
Anhydrous diethyl ether or dichloromethane
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Condenser (if refluxing is required)
-
Thin-layer chromatography (TLC) supplies for reaction monitoring
Procedure:
-
Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound in a minimal amount of anhydrous diethyl ether or dichloromethane.
-
Addition of Diene: Cool the solution in an ice bath. Slowly add a slight excess (1.1 to 1.2 equivalents) of freshly cracked cyclopentadiene to the stirred solution.
-
Reaction: The reaction is typically exothermic and proceeds rapidly at room temperature. Allow the reaction to stir for 1-2 hours at room temperature. The progress of the reaction can be monitored by TLC by observing the disappearance of the starting materials.
-
Work-up and Isolation: Once the reaction is complete, the solvent can be removed under reduced pressure using a rotary evaporator. The resulting solid adduct can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
-
Characterization: The structure and isotopic purity of the Diels-Alder adduct should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Data for a Representative Diels-Alder Reaction:
| Reactant | Molar Eq. | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | 1.0 | Diethyl Ether | 25 | 2 | >90 |
| Cyclopentadiene | 1.1 |
Conclusion
This compound is a powerful tool for the detailed mechanistic investigation of Diels-Alder reactions. Its synthesis, while requiring careful execution, is achievable from commercially available deuterated starting materials. By employing this compound in kinetic studies, researchers can gain valuable insights into the nature of the cycloaddition transition state, contributing to a more profound understanding of this fundamental organic reaction. The protocols provided herein serve as a practical guide for the synthesis and application of this important isotopically labeled compound.
References
- Gajewski, J. J. (1989). Transition-state structure variation in the Diels-Alder reaction from secondary deuterium kinetic isotope effects. The reaction of nearly symmetrical dienes and dienophiles is nearly synchronous. Journal of the American Chemical Society, 111(25), 9078–9081.
-
Chem-Station. (2015, December 8). Deuterium Labeling Reaction. Chem-Station Int. Ed. [Link]
-
Gallego, M. G., & Sierra, M. A. (2011). Isotope effects and the mechanism of an electron-transfer-catalyzed Diels-Alder reaction. PubMed. [Link]
-
MDPI. (n.d.). Hydrogenation and Hydrodeoxygenation of Oxygen-Substituted Aromatics over Rh/silica: Catechol, Resorcinol and Hydroquinone. MDPI. [Link]
-
ResearchGate. (n.d.). Deuteration of hydroquinone. Conditions: 323 K, 3 barg D2, 10 mmol. ResearchGate. [Link]
-
Wikipedia. (2024, January 10). Diels–Alder reaction. Wikipedia. [Link]
-
Wikipedia. (2023, December 28). Kinetic isotope effect. Wikipedia. [Link]
- Vedejs, E., & Stults, J. S. (2002). Understanding the Mechanism of Diels–Alder Reactions with Anionic Dienophiles: A Systematic Comparison of [ECX]− (E = P, As). Inorganic Chemistry, 41(10), 2731–2737.
- Frost, J. W., & Draths, K. M. (2001). Benzene-free synthesis of hydroquinone. Journal of the American Chemical Society, 123(45), 11073–11074.
- Diaz, D. D., et al. (2020).
- Vedejs, E., & Stults, J. S. (2022). Understanding the Mechanism of Diels–Alder Reactions with Anionic Dienophiles: A Systematic Comparison of [ECX]− (E = P, As). Inorganic Chemistry, 61(20), 7845–7854.
- Google Patents. (n.d.). Process for producing hydroquinone and derivates.
-
Organic Chemistry Tutor. (2024, February 14). Synthesis of Hydroquinone [Video]. YouTube. [Link]
-
Frost, J. W., & Draths, K. M. (2001). Benzene-free synthesis of hydroquinone. Semantic Scholar. [Link]
-
Australian Government Department of Health and Aged Care. (2022, December 22). Hydroquinone and p-benzoquinone - Evaluation statement. Australian Industrial Chemicals Introduction Scheme. [Link]
-
ResearchGate. (n.d.). Oxidation of hydroquinone. ResearchGate. [Link]
- Li, Y., & Trush, M. A. (1993). Oxidation of Hydroquinone by Copper: Chemical Mechanism and Biological Effects. Archives of Biochemistry and Biophysics, 300(1), 346–355.
-
Organic Syntheses. (n.d.). Quinone. Organic Syntheses. [Link]
-
Master Organic Chemistry. (2018, September 3). Diels-Alder Reaction: Kinetic and Thermodynamic Control. Master Organic Chemistry. [Link]
-
Wikipedia. (2024, January 10). Diels–Alder reaction. Wikipedia. [Link]
- Google Patents. (n.d.). Methods for oxidation from benzene to p-benzoquinone, methods for procduction of 1,4-hydroquinone from benzene, and use of copper nanoparticle as catalyst.
-
Jack Westin. (n.d.). Oxidation And Reduction Hydroquinones Ubiquinones Biological 2e Redox Centers - Phenols - MCAT Content. Jack Westin. [Link]
- International Journal of Electrochemical Science. (2018). Evaluation of Steric Effect of Hydroquinone, Tert-Butyl Hydroquinone and 2, 5-Ditert-Butyl Hydroquinone by. International Journal of Electrochemical Science, 13, 11821-11831.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
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- 4. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 5. US9630899B1 - Process for producing hydroquinone and derivates - Google Patents [patents.google.com]
- 6. Oxidation of hydroquinone by copper: chemical mechanism and biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
Application Note: Strategies for the Robust Preparation of Samples for p-Benzoquinone-d4 Analysis
Abstract
This application note provides a comprehensive guide for the preparation of samples for the analysis of p-Benzoquinone-d4 (BQ-d4), a critical stable isotope-labeled internal standard (SIL-IS) used in the quantification of p-benzoquinone. Given the inherent reactivity and volatility of p-benzoquinone, meticulous sample handling and preparation are paramount for achieving accurate and reproducible results in chromatographic assays. We will explore the fundamental challenges associated with BQ-d4 analysis, including its propensity to react with biological nucleophiles and its potential for degradation. This guide details three distinct, field-proven protocols—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—designed for biological matrices such as plasma and serum. The causality behind experimental choices is explained, empowering researchers to select and optimize the most suitable workflow for their analytical objectives, whether for high-throughput screening or ultra-trace level quantification.
Introduction: The Analytical Challenge of p-Benzoquinone
p-Benzoquinone is a toxic metabolite of benzene and a molecule of significant interest in toxicology, environmental science, and drug development.[1] Its quantification in biological matrices is often complicated by its high reactivity and volatility. As an electrophile, p-benzoquinone readily reacts with endogenous nucleophiles, such as the thiol groups in cysteine residues of proteins and glutathione, forming adducts that deplete the free analyte concentration.[2][3] Furthermore, its precursor, hydroquinone, can be oxidized to p-benzoquinone, potentially inflating measured concentrations if not properly controlled.[4]
To overcome these challenges and correct for analyte loss during sample processing and instrumental analysis, the use of a stable isotope-labeled internal standard like this compound is the gold standard for mass spectrometry-based methods.[5] A SIL-IS exhibits nearly identical chemical and physical properties to the analyte, ensuring it tracks the analyte through extraction and ionization, thereby providing the highest degree of accuracy. However, the successful use of BQ-d4 is entirely dependent on a sample preparation strategy that preserves its integrity from collection to injection.
Pre-Analytical Considerations: The Key to Analyte Stability
The journey to accurate analysis begins at the point of sample collection. The reactivity of p-benzoquinone necessitates immediate action to prevent its degradation or reaction within the sample matrix.
-
Immediate Processing: Biological samples (e.g., plasma, serum, urine) should be processed immediately upon collection. If immediate extraction is not feasible, samples must be flash-frozen in liquid nitrogen and stored at -80°C until analysis.
-
Acidification: The reactivity of benzoquinones with nucleophiles is pH-dependent. Acidifying the sample to a pH below 4 can help stabilize the analyte. A common approach for aqueous samples is the addition of formic acid to a final concentration of 0.1-0.5%.[6] This protonates nucleophilic residues, reducing their reactivity, and improves retention on reversed-phase SPE sorbents.
-
Antioxidants: In studies where the interconversion of hydroquinone and benzoquinone is a concern, the addition of a mild antioxidant like ascorbic acid can help maintain the redox state of the sample, preventing the spurious formation of benzoquinone from hydroquinone.[1]
Sample Preparation Workflow: A Multi-Tiered Approach
The choice of sample preparation protocol depends on the required level of cleanliness, sensitivity, and desired sample throughput. Below we present three validated workflows, from high-throughput to high-purity.
Caption: Decision workflow for this compound sample preparation.
Protocol 1: Protein Precipitation (PPT)
This method is the fastest and simplest, making it ideal for high-throughput applications where matrix effects can be adequately managed by the SIL-IS. It relies on the principle that a high concentration of organic solvent will denature and precipitate proteins, releasing the analyte into the supernatant.
Experimental Protocol: PPT for Plasma/Serum
-
Preparation: In a 1.5 mL polypropylene microcentrifuge tube, aliquot 100 µL of the biological sample (e.g., K2-EDTA plasma).
-
Internal Standard Spiking: Add 10 µL of the BQ-d4 working solution (prepared in methanol or acetonitrile) to the plasma.
-
Precipitation: Add 400 µL of ice-cold acetonitrile (or methanol) containing 0.1% formic acid. The 4:1 solvent-to-sample ratio ensures efficient protein removal.[7]
-
Vortexing: Cap the tube and vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifugation: Centrifuge the sample at >13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube, avoiding the protein pellet.
-
Evaporation & Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen at ambient temperature. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE provides a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent, leaving behind more polar and non-volatile matrix components like salts and phospholipids.
Experimental Protocol: LLE for Plasma/Serum
-
Preparation: To 200 µL of plasma in a glass tube, add 20 µL of the BQ-d4 working solution.
-
Acidification & Denaturation: Add 25 µL of 6 M HCl to the sample to acidify and denature proteins.[8] Vortex briefly.
-
Extraction: Add 1 mL of ethyl acetate (or a 1:1 mixture of hexane:ethyl acetate for broader polarity coverage).[5][8]
-
Mixing: Cap the tube and vortex for 2 minutes to ensure efficient partitioning of the analyte into the organic phase.
-
Centrifugation: Centrifuge at 3,000 x g for 10 minutes to achieve phase separation.
-
Organic Phase Collection: Carefully transfer the upper organic layer to a clean glass tube. Repeat the extraction (steps 3-5) on the remaining aqueous layer and pool the organic extracts for improved recovery.
-
Evaporation & Reconstitution: Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.
Protocol 3: Solid-Phase Extraction (SPE)
SPE offers the highest degree of sample cleanup and is the method of choice for ultra-trace analysis or when matrix effects are severe. It involves passing the liquid sample through a solid sorbent that retains the analyte, which is then selectively washed and eluted.
Experimental Protocol: SPE for Aqueous/Biological Samples
-
Sorbent Selection: A polymeric reversed-phase cartridge (e.g., a copolymer like the one used for halobenzoquinones) is recommended due to its stability across a wide pH range and strong retention of small aromatic compounds.[6]
-
Cartridge Conditioning: Condition the SPE cartridge (e.g., 200 mg/6 mL) sequentially with 3 mL of methanol followed by 3 mL of ultrapure water containing 0.25% formic acid. Do not allow the sorbent bed to dry.
-
Sample Preparation & Loading: Dilute 500 µL of plasma with 500 µL of water containing 0.5% formic acid. Add the BQ-d4 internal standard. Load the entire sample onto the conditioned SPE cartridge at a slow, steady flow rate (~1 mL/min).
-
Washing: Wash the cartridge with 3 mL of water containing 0.25% formic acid to remove salts and polar interferences. A subsequent wash with 3 mL of 30% methanol in water (with 0.25% formic acid) can remove more interferences without eluting the analyte.[6]
-
Elution: Elute the BQ-d4 and the target analyte with 4 mL of methanol into a clean collection tube.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of the initial mobile phase.
Comparison of Preparation Methods
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Throughput | Very High | Medium | Low to Medium |
| Cost per Sample | Low | Low to Medium | High |
| Solvent Usage | Low | High | Medium |
| Extract Cleanliness | Low (High Matrix Effects) | Medium | High (Low Matrix Effects) |
| Recovery | High (but variable) | Good to High | High and Reproducible |
| Best For | High-throughput screening, Pharmacokinetics | Bioanalysis, Routine Assays | Trace analysis, Complex matrices |
Considerations for GC-MS Analysis
While p-benzoquinone is sufficiently volatile for GC-MS analysis, its polar carbonyl groups can lead to peak tailing on standard non-polar columns. Furthermore, if hydroxylated metabolites are of interest, derivatization is often necessary to increase volatility and thermal stability.
Derivatization (Optional): For analysis of hydroxylated metabolites alongside p-benzoquinone, a silylation step can be performed. After evaporating the final extract (from PPT, LLE, or SPE), the residue can be treated with a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) at 80°C for 20 minutes.[9] This converts polar -OH groups to non-polar -O-TMS ethers, improving chromatographic performance. The final sample is then injected directly into the GC-MS.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Spectroscopic investigation of the interaction of p-benzoquinone with casein in the solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. p-Benzoquinone in aqueous solution: Stark shifts in spectra, asymmetry in solvent structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US4973720A - Process for the preparation of p-benzoquinone - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. [Determination of 13 halobenzoquinone disinfection by-products in drinking water using solid phase extraction-ultra performance liquid chromatography-triple quadrupole mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. Determination of pyrroloquinoline quinone by enzymatic and LC-MS/MS methods to clarify its levels in foods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
Troubleshooting & Optimization
stability of p-Benzoquinone-d4 in solution over time
Introduction for the Researcher
Welcome to the technical support guide for p-Benzoquinone-d4 (2,3,5,6-tetradeuterio-1,4-benzoquinone). As a deuterated analog of a highly reactive dienophile and oxidizing agent, this compound is an invaluable tool in mechanistic studies, mass spectrometry-based assays, and as an internal standard. However, its reactivity also makes it susceptible to degradation, which can compromise experimental integrity. This guide is designed to provide you, the research professional, with a comprehensive understanding of the stability of this compound in solution. We will move from frequently asked questions to in-depth troubleshooting and validated protocols, explaining not just the how but the critical why behind each recommendation.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common queries our application scientists receive regarding the handling and stability of this compound.
Q1: My bright yellow this compound solid/solution has turned dark green or black. What happened and is it still usable?
A: This is the most common observation of degradation. The discoloration is primarily due to the formation of quinhydrone, a dark green 1:1 charge-transfer complex formed between p-benzoquinone and its reduction product, hydroquinone.[1][2] p-Benzoquinone can slowly be reduced to hydroquinone by trace impurities, water, or light, and even a small amount of this complex can cause a significant color change.[3][4]
Is it usable? For qualitative experiments where high purity is not critical, it might still function. However, for quantitative analyses (e.g., as a standard), kinetic studies, or sensitive mechanistic investigations, the presence of hydroquinone-d4 and the quinhydrone complex will interfere. The material should be purified before use.[2]
Q2: What are the primary factors that cause this compound to degrade in solution?
A: The stability of this compound is influenced by several environmental factors. Understanding these is key to preventing degradation.
Table 1: Key Factors Influencing this compound Stability
| Factor | Effect on Stability | Mechanism of Degradation | Mitigation Strategy |
| Light/UV Exposure | High Impact | Photodegradation is a major pathway, especially in aqueous solutions.[5] Light provides the energy for photo-excited benzoquinone to react with water, forming hydroquinone-d4 and other photoproducts like 2-hydroxy-1,4-benzoquinone-d4.[6][7][8] | Work in a fume hood with the sash down to minimize light or use amber glassware. Wrap vessels in aluminum foil. Avoid leaving solutions on the benchtop. |
| pH of Solution | High Impact | p-Benzoquinone is sensitive to both strong mineral acids and especially alkalis, which catalyze condensation and decomposition reactions.[1][9] Degradation is more effective at lower initial pH values in some electrochemical systems.[10] | Maintain solutions at a neutral or slightly acidic pH (4-6) where the molecule is most stable.[8] Avoid basic buffers. |
| Solvent Choice | Medium Impact | Protic solvents (water, alcohols) can participate in hydrogen bonding and photoreduction reactions.[6] In aqueous solutions, p-benzoquinone reacts with water to form hydroxyquinol.[4] | For maximum stability, use dry, aprotic solvents (e.g., acetonitrile, DMF, DMSO) purged with an inert gas.[11] |
| Presence of Oxygen | Medium Impact | While p-benzoquinone itself is an oxidizing agent, dissolved oxygen can participate in complex redox cycles, particularly under photolytic conditions, accelerating degradation.[12] | Degas solvents before use by sparging with nitrogen or argon. Prepare solutions under an inert atmosphere.[11] |
| Temperature | Low to Medium Impact | Solid p-benzoquinone is stable at recommended storage temperatures (-20°C).[11] In solution, higher temperatures accelerate all degradation reactions.[5] It can sublime even at room temperature, and violent decomposition can occur if heated under confinement.[1][13] | Store stock solutions at -20°C or -80°C.[11] For experiments, allow solutions to equilibrate to room temperature but avoid prolonged exposure to heat. |
Q3: Which solvents should I use for my this compound solutions, and how long can I store them?
A: The choice of solvent is critical and depends on your experimental needs.
-
For Long-Term Storage (Months): The best practice is to store this compound as a solid at -20°C in a tightly sealed, dark container.[11]
-
For Stock Solutions (Days to Weeks): High-purity, dry, aprotic solvents are recommended.
-
Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) offer good solubility (approx. 30 mg/mL).[11] When stored at -20°C, solutions in high-quality anhydrous DMSO can be stable for several weeks.
-
Acetonitrile (MeCN) is another excellent choice, particularly for HPLC-based applications.
-
-
For Aqueous Buffers (Use Immediately): this compound has limited solubility in aqueous buffers (e.g., ~1 mg/mL in PBS, pH 7.2).[11] Due to its rapid reaction with water, especially when exposed to light, aqueous solutions should be prepared fresh for each experiment and used within the same day. [11]
Expert Tip: Always purge the solvent with an inert gas like argon or nitrogen before dissolving the solid to remove oxygen. This simple step significantly extends solution stability.[11]
Section 2: Troubleshooting Experimental Issues
This section provides a systematic approach to diagnosing and solving common problems encountered during experiments involving this compound.
Issue 1: I'm seeing inconsistent results in my biological/chemical assay.
Inconsistent results are often the first sign of reagent instability. This workflow helps pinpoint the cause.
Caption: Troubleshooting workflow for inconsistent assay results.
Issue 2: My analytical run (HPLC, GC-MS) shows multiple or shifted peaks for this compound.
Cause: This directly indicates the presence of degradation products.
-
Hydroquinone-d4: As the primary reduction product, this is the most likely contaminant. It will have a different retention time than this compound.
-
Hydroxy-p-benzoquinone-d4: This is a common photoproduct in aqueous or protic solvents.[8][14]
-
Adducts: p-Benzoquinone is a reactive Michael acceptor and can form adducts with nucleophilic species in your sample matrix or solvent (e.g., thiols).
Solution:
-
Confirm Peak Identity: If possible, use a mass spectrometer to identify the molecular weight of the contaminant peaks. The mass of hydroquinone-d4 will be 2 Da higher than this compound.
-
Review Sample Preparation: Was the sample exposed to light or incompatible solvents before injection? Were samples left in an autosampler for an extended period?
-
Purify the Starting Material: If the solid starting material is degraded, purify it via sublimation or recrystallization before preparing new solutions.[2]
Section 3: Protocols & Best Practices
Follow these validated protocols to ensure the integrity and stability of your this compound reagents.
Protocol 1: Preparation of a Stable Organic Stock Solution
This protocol describes the preparation of a 10 mM stock solution in anhydrous acetonitrile, a common solvent for analytical and chemical applications.
Materials:
-
This compound solid
-
High-purity, anhydrous acetonitrile (MeCN)
-
Inert gas (Argon or Nitrogen) with tubing
-
Amber glass vial with a PTFE-lined screw cap
-
Gas-tight syringe
Procedure:
-
Weighing: Tare the amber vial. Weigh the desired amount of this compound directly into the vial. Causality: Weighing directly into the final vessel minimizes transfers and exposure to atmospheric moisture.
-
Inerting: Place the vial under a gentle stream of inert gas for 2-3 minutes to displace air and oxygen.
-
Solvent Addition: Using a gas-tight syringe, add the calculated volume of anhydrous MeCN. Causality: Using a gas-tight syringe prevents the introduction of moist air into the anhydrous solvent bottle.
-
Dissolution: Cap the vial tightly and vortex or sonicate briefly until the solid is fully dissolved. The solution should be a clear, bright yellow.
-
Storage: Wrap the vial cap junction with parafilm to ensure an airtight seal. Store at -20°C, protected from light.
Protocol 2: Assessing Purity and Concentration via UV-Vis Spectroscopy
Before any critical experiment, a quick UV-Vis scan can validate your solution's integrity.
Procedure:
-
Prepare Dilution: Dilute your stock solution in the same solvent to a concentration that falls within the linear range of your spectrophotometer (typically low micromolar).
-
Acquire Spectrum: Scan the absorbance from ~200 nm to 400 nm.
-
Analyze Spectrum:
-
Intact p-Benzoquinone: A pure solution in a non-aqueous solvent will show a strong, characteristic absorbance maximum (λmax) around 243 nm.[11]
-
Degradation: The presence of hydroquinone or other degradation products often leads to the appearance of new absorbance bands or shoulders at longer wavelengths (e.g., ~290-310 nm) and a general distortion of the primary peak.
-
-
Quantify: Use the Beer-Lambert law (A = εbc) with the absorbance at λmax to confirm the concentration is as expected.
Caption: Key degradation pathways of this compound in solution.
Section 4: References
-
The Mechanism Of The Photochemistry Of P-benzoquinone In Aqueous Solutions. (n.d.). osti.gov. Retrieved January 17, 2026, from [Link]
-
Domcke, W., et al. (2015). Photoinduced water splitting via benzoquinone and semiquinone sensitisation. Physical Chemistry Chemical Physics, 17(42), 28113-28122. [Link]
-
Stejskal, J., et al. (2019). Role of p-Benzoquinone in the Synthesis of a Conducting Polymer, Polyaniline. ACS Omega, 4(4), 7434-7443. [Link]
-
Hashimoto, S., Kano, K., & Okamoto, H. (1972). The Photochemical Reaction of p-Benzoquinone in Water. Bulletin of the Chemical Society of Japan, 45(3), 966-966. [Link]
-
Joschek, H. I., & Miller, S. I. (1966). Photolysis of aqueous solutions of p-benzoquinone: a spectrophotometric investigation. Journal of the Chemical Society B: Physical Organic, 11, 1132-1137. [Link]
-
Görner, H. (2003). Photoprocesses of p-Benzoquinones in Aqueous Solution. Photochemistry and Photobiology, 77(3), 295-303. [Link]
-
Garrido, M. S., et al. (2022). Role of p-Benzoquinone in the Photocatalytic Production of Solketal. Catalysts, 12(10), 1217. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - p-Benzoquinone. Retrieved January 17, 2026, from [Link]
-
Sciencemadness.org. (2021). The purification of old p-Benzoquinone. Retrieved January 17, 2026, from [Link]
-
Australian Government Department of Health. (2022). Hydroquinone and p-benzoquinone - Evaluation statement. Retrieved January 17, 2026, from [Link]
-
APEC. (n.d.). Top 5 Factors Affecting Chemical Stability. Retrieved January 17, 2026, from [Link]
-
Oladipo, H., et al. (2023). Modeling and Optimization of p-Benzoquinone Degradation via Flow-By Electro-Oxidation on Boron-Doped Diamond Electrodes. Water, 15(18), 3274. [Link]
-
Reddit. (2019). All the p-benzoquinone in my lab is completely black. Anyone knows why does this happen? Can I recover it?. r/chemistry. Retrieved January 17, 2026, from [Link]
-
Wikipedia. (n.d.). 1,4-Benzoquinone. Retrieved January 17, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
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- 3. Sciencemadness Discussion Board - The purification of old p-Benzoquinone - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 6. uwo.scholaris.ca [uwo.scholaris.ca]
- 7. academic.oup.com [academic.oup.com]
- 8. Photolysis of aqueous solutions of p-benzoquinone: a spectrophotometric investigation - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 9. 1,4-Benzoquinone - Wikipedia [en.wikipedia.org]
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- 14. researchgate.net [researchgate.net]
troubleshooting p-Benzoquinone-d4 degradation in samples
Welcome to the technical support center for p-Benzoquinone-d4. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for potential degradation issues encountered during experimentation. Here, we will explore the causality behind experimental choices and offer field-proven insights to ensure the integrity of your samples and the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is turning a darker yellow/brown. What is happening and is my sample still viable?
A1: The observed color change is a common indicator of this compound degradation. p-Benzoquinone is inherently light-sensitive and can darken upon standing[1]. This process is often due to the formation of charge-transfer complexes, such as quinhydrone, which can form when benzoquinone reacts with its reduced form, hydroquinone[2]. Additionally, self-polymerization or reactions with components in your solvent or sample matrix can lead to colored byproducts.
Whether your sample is still viable depends on the extent of degradation and the sensitivity of your application. For quantitative studies, any visible degradation is a cause for concern as it indicates a change in the concentration of the parent compound. It is highly recommended to prepare fresh solutions, especially for standards and critical samples. For qualitative purposes, the impact might be less severe, but it is still best practice to use fresh samples to avoid ambiguity in your results.
Q2: I'm observing a loss of my this compound signal in my LC-MS analysis over a sequence of injections. What are the likely causes?
A2: A progressive loss of signal for this compound during an LC-MS sequence can stem from several factors related to both the analyte's stability and the analytical system itself.
-
In-sequence Degradation: p-Benzoquinone is a reactive molecule. If your samples are queued in the autosampler for an extended period, degradation can occur in the vial. This is particularly true if the sample matrix contains nucleophiles (e.g., free amines or thiols from biological samples) or if the sample is exposed to light and elevated temperatures in the autosampler tray. Aqueous solutions of p-benzoquinone are not recommended for storage for more than one day[3].
-
Adsorption to Vials or Tubing: Due to its reactive nature, this compound can adsorb to active sites on glass or plastic vials and within the LC flow path. This can lead to a gradual decrease in the amount of analyte reaching the detector.
-
Column Contamination: If your samples are not sufficiently clean, endogenous matrix components can accumulate on the analytical column[4]. This can lead to a gradual loss of peak shape and intensity.
-
Mobile Phase Inconsistency: Evaporation of the organic component of your mobile phase over time can lead to a change in its composition, which can affect retention time and ionization efficiency[5]. Ensure mobile phase bottles are capped.
Troubleshooting Guides
Issue 1: Inconsistent quantification and poor reproducibility of this compound standards.
This is a common and frustrating issue that often points to the inherent instability of this compound in solution.
p-Benzoquinone is an electrophile and is susceptible to nucleophilic attack. It can also undergo redox cycling, forming semiquinone radicals that are highly reactive, especially with molecular oxygen. This reactivity is exacerbated by factors such as pH, light, and temperature.
-
Solvent and Solution Preparation:
-
Solvent Choice: Use anhydrous, aprotic solvents like acetonitrile or DMSO for preparing stock solutions[3]. Avoid protic solvents like methanol or ethanol for long-term storage as they can participate in reactions. For working solutions, if an aqueous environment is necessary, prepare them fresh daily in a suitable buffer (pH < 7).
-
Inert Gas: When preparing stock solutions in organic solvents, purge the solvent with an inert gas (nitrogen or argon) before dissolving the this compound. This minimizes dissolved oxygen, a key player in radical-mediated degradation.
-
Fresh is Best: As a rule of thumb, prepare fresh working standards from a solid aliquot for each experiment. Aqueous solutions should not be stored for more than one day[3].
-
-
Storage Conditions:
-
Solid Form: Store solid this compound at -20°C in a tightly sealed container, protected from light[3]. Product information sheets often indicate stability for years under these conditions[3].
-
Solution Form: If you must store solutions, even for a short period, do so at -80°C in amber vials under an inert atmosphere.
-
-
Handling Practices:
-
Minimize Light Exposure: Use amber vials and cover the autosampler tray to protect samples from light.
-
Control Temperature: Use a cooled autosampler set to 4-8°C to slow down potential degradation in the queue.
-
| Storage Form | Solvent/Condition | Temperature | Recommended Duration | Rationale |
| Solid | As received | -20°C | ≥ 4 years[3] | Maximizes stability by limiting molecular mobility and reactivity. |
| Stock Solution | Anhydrous ACN or DMSO | -80°C | Short-term (days to weeks) | Aprotic solvents minimize reactions; low temperature and inert gas reduce degradation rates. |
| Working Solution | Aqueous Buffer (pH < 7) | 4°C (in autosampler) | < 24 hours[3] | Highly susceptible to degradation in aqueous media; prepare fresh daily. |
Issue 2: Peak tailing, splitting, or broadening in HPLC/UHPLC analysis of this compound.
Poor peak shape can compromise resolution and integration, leading to inaccurate quantification.
Peak shape issues with this compound can be due to its reactivity with the analytical column, interactions with the mobile phase, or issues with the sample solvent.
-
Assess for Secondary Interactions:
-
p-Benzoquinone can interact with active sites (e.g., free silanols) on silica-based columns, leading to peak tailing.
-
Action: Try a different column chemistry. An end-capped C18 column is a good starting point. If tailing persists, consider a column with a different base particle (e.g., hybrid silica) or a different stationary phase altogether.
-
-
Evaluate Mobile Phase pH:
-
While acidic conditions can improve the stability of p-Benzoquinone in solution, a mobile phase pH that is too low can lead to issues with silica-based columns.
-
Action: Ensure your mobile phase pH is within the column manufacturer's recommended range. A pH between 2.5 and 4 is often a good starting point for C18 columns.
-
-
Check for Solvent Mismatch:
-
Injecting a sample in a solvent that is much stronger than the mobile phase can cause peak distortion[4].
-
Action: Ideally, the sample solvent should be the same as, or weaker than, the initial mobile phase composition. If using a high percentage of organic solvent to dissolve the sample, ensure the injection volume is small to minimize this effect.
-
-
Column Health:
-
A partially blocked frit or a void at the head of the column can cause peak splitting[4].
-
Action: Reverse-flush the column (if permitted by the manufacturer). If the problem persists, the column may need to be replaced.
-
Caption: Troubleshooting logic for peak shape issues.
Visualizing Degradation Pathways
The degradation of this compound is multifaceted. The following diagram illustrates two major pathways: nucleophilic addition and redox cycling.
Caption: Key degradation pathways of this compound.
References
-
Loba Chemie. (2016, July 12). p-BENZOQUINONE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
Restek. (2021, November 29). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. Retrieved from [Link]
-
Tóth, G. (n.d.). STUDY OF 2,5-DI-TERT-BUTYL-1,4-BENZOQUINONE IN DIFFERENT SOLVENT MIXTURES: PHOTOCHEMICAL AND REDOX PROPERTIES. Retrieved from [Link]
-
LCGC. (2014, August 26). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. Retrieved from [Link]
-
ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]
-
Karci, A. (2012, September 13). LC-ESI(+)-MS Analysis of p-Benzoquinone. ResearchGate. Retrieved from [Link]
-
Australian Government Department of Health. (2022, December 22). Hydroquinone and p-benzoquinone - Evaluation statement. Retrieved from [Link]
-
MDPI. (n.d.). Modeling and Optimization of p-Benzoquinone Degradation via Flow-By Electro-Oxidation on Boron-Doped Diamond Electrodes. Retrieved from [Link]
-
Polish Journal of Environmental Studies. (n.d.). Stability Studies of Selected Polycyclic Aromatic Hydrocarbons in Different Organic Solvents and Identification of Their Transformation Products. Retrieved from [Link]
-
ResearchGate. (2025, August 5). HPLC‐UV Detection for Analysis of p‐Benzoquinone Dioxime and p‐Nitrosophenol, and Chromatographic Fingerprint Applied in Quality Control of Industrial p‐Benzoquinone Dioxime. Retrieved from [Link]
-
Agilent. (2018, January 31). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Retrieved from [Link]
-
ResearchGate. (2015, February 25). What could be the reason for protein degradation during sample preparation?. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Toxicological Profile of 1,4-Benzoquinone and Its Degradation By-Products during Electro-Fenton, Electrocoagulation, and Electrosynthesized Fe(VI) Oxidation. Retrieved from [Link]
-
MDPI. (n.d.). Simultaneous Determination of Polycyclic Aromatic Hydrocarbons and Anthraquinone in Yerba Mate by Modified MSPD Method and GC-MS. Retrieved from [Link]
-
PubMed. (n.d.). Biodegradation kinetics of 1,4-benzoquinone in batch and continuous systems. Retrieved from [Link]
-
MDPI. (n.d.). Role of p-Benzoquinone in the Photocatalytic Production of Solketal. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Analysis and Occurrence of 2,6-Dichloro-1,4-benzoquinone in Drinking Water by Liquid Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]
Sources
Technical Support Center: Purification of p-Benzoquinone-d4 by Sublimation
Welcome to the technical support center for the purification of p-Benzoquinone-d4. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the vacuum sublimation of this compound. Here, we will address common challenges and provide practical solutions to ensure the successful purification of this compound in your laboratory.
Understanding the Importance of Purity for this compound
This compound, the deuterated analog of p-benzoquinone, is a valuable compound in various research applications, including its use as an internal standard in mass spectrometry and in mechanistic studies of oxidation-reduction reactions. The purity of this compound is paramount, as impurities can significantly impact experimental outcomes. One common impurity is hydroquinone, which can form a dark-colored complex with benzoquinone.[1] Sublimation is a highly effective method for purifying this compound, as it separates the volatile target compound from non-volatile impurities.[2][3] This "green chemistry" technique is advantageous as it avoids the use of solvents, minimizing product loss and waste generation.[3]
Visualizing the Workflow: From Impure Solid to Purified Crystals
To achieve a high-purity product, it is crucial to follow a systematic workflow. The following diagram illustrates the key stages of the vacuum sublimation process for this compound.
Caption: A flowchart of the vacuum sublimation process for this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the sublimation of this compound.
Issue 1: Low or No Sublimate Formation
-
Possible Cause 1: Inadequate Vacuum. For sublimation to occur, the vapor pressure of the solid must exceed the pressure within the apparatus.[4] If the vacuum is poor, a higher temperature will be required to initiate sublimation, which can lead to decomposition.
-
Possible Cause 2: Insufficient Heating. The sample must be heated to a temperature where its vapor pressure is high enough for sublimation to occur at the applied vacuum.
-
Solution: Gradually increase the temperature of the heating bath. For p-benzoquinone, sublimation can be achieved at around 60°C under a house vacuum (~75 mmHg).[1] Monitor the sample for any signs of melting or decomposition.
-
-
Possible Cause 3: Inefficient Condenser Cooling. The cold finger or condenser must be sufficiently cold to allow the gaseous this compound to deposit as a solid.
-
Solution: Ensure a steady flow of cold water through the condenser or that the cold finger is filled with a suitable coolant like ice water or a dry ice/acetone slurry.
-
Issue 2: Dark or Discolored Sublimate
-
Possible Cause 1: Overheating. p-Benzoquinone is sensitive to heat and can decompose if the temperature is too high.[7][8] Decomposition products can co-sublime and contaminate the purified material.
-
Solution: Use the lowest temperature that allows for a reasonable rate of sublimation. A slow, controlled sublimation will yield a purer product. It is recommended to heat the sample gently and evenly.[5]
-
-
Possible Cause 2: Presence of Volatile Impurities. If the crude material contains impurities with similar vapor pressures to this compound, they may co-sublime.
Issue 3: Poor Recovery of Purified Product
-
Possible Cause 1: Sublimate Falling from the Condenser. Vibrations or sudden changes in pressure can dislodge the purified crystals from the cold surface.
-
Solution: Ensure the sublimation apparatus is set up in a stable, vibration-free location. When releasing the vacuum, do so very slowly and gently to prevent a rush of air from dislodging the crystals.[2]
-
-
Possible Cause 2: Incomplete Sublimation. The process may have been stopped prematurely, leaving a significant amount of product in the starting material.
-
Solution: Continue the sublimation until no more solid is observed subliming from the bottom of the apparatus.[2]
-
-
Possible Cause 3: Loss During Collection. The fine, crystalline nature of the sublimate can make it difficult to handle.
-
Solution: Use a flexible spatula or a soft brush to carefully scrape the crystals from the condenser onto a pre-weighed piece of clean, smooth paper or a watch glass.
-
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound?
-
A1: this compound has a molecular weight of 112.12 g/mol .[10][11] Its melting point is in the range of 113-115 °C.[10] It is a yellow crystalline solid with a pungent odor.[7][9][12]
Q2: What are the necessary safety precautions when handling this compound?
-
A2: p-Benzoquinone is toxic if swallowed or inhaled and can cause severe skin and eye irritation.[7][13][14][15] It is also flammable.[7] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7][13][16] Avoid creating dust.[7][13]
Q3: What is the optimal temperature and pressure for the sublimation of this compound?
-
A3: The optimal conditions depend on the vacuum achieved. A common starting point is to heat the sample to around 60-70°C under a vacuum of approximately 75-100 mbar.[1] It is crucial to find a balance where sublimation occurs at a reasonable rate without causing decomposition. Higher vacuum allows for sublimation at lower temperatures.[3][4]
Q4: My starting material is very dark, almost black. Can I still purify it by sublimation?
-
A4: Yes. The dark color is often due to the formation of a quinhydrone complex between p-benzoquinone and its reduction product, hydroquinone.[1] Since hydroquinone is significantly less volatile than p-benzoquinone, sublimation is an excellent method to separate the yellow p-benzoquinone from the non-volatile, dark-colored impurities.
Q5: How should I store the purified this compound?
-
A5: p-Benzoquinone is light-sensitive and can slowly decompose over time.[1][9] Store the purified product in a tightly sealed, amber glass vial in a cool, dark place, preferably in a refrigerator or freezer under an inert atmosphere.[1][16]
Experimental Protocol: Vacuum Sublimation of this compound
This protocol provides a step-by-step guide for the purification of this compound using a standard laboratory sublimation apparatus.
Materials and Equipment:
-
Crude this compound
-
Sublimation apparatus (including a cold finger condenser)
-
Vacuum pump and tubing
-
Heating mantle or oil bath
-
Source of cold water for the condenser
-
Spatula and collection vessel
Procedure:
-
Apparatus Setup:
-
Sample Loading:
-
Initiating the Sublimation:
-
Insert the cold finger condenser.
-
Connect the apparatus to the vacuum pump using thick-walled tubing.[5]
-
Turn on the vacuum pump and allow the system to evacuate fully. A good seal is indicated by the absence of any hissing sounds.[5]
-
Once a stable vacuum is achieved, start the flow of cold water through the condenser.[5]
-
-
Heating and Sublimation:
-
Gently heat the bottom of the apparatus using a heating mantle or oil bath.
-
Slowly increase the temperature until you observe the yellow this compound subliming and depositing as fine needles on the cold finger.[18]
-
Maintain this temperature and continue the sublimation until all the volatile material has transferred to the condenser.
-
-
Product Recovery:
-
Turn off the heat and allow the apparatus to cool completely to room temperature while still under vacuum.[2]
-
Turn off the cooling water.
-
Very slowly and carefully vent the system to bring it back to atmospheric pressure.[2] An abrupt change in pressure can dislodge the purified crystals.
-
Carefully remove the cold finger and scrape the purified, bright yellow crystals of this compound onto a clean, pre-weighed surface.[2]
-
Quantitative Data Summary
| Parameter | Recommended Value | Rationale |
| Starting Material Purity | >90% (recommended) | Higher starting purity generally leads to better recovery and final purity. |
| Sublimation Temperature | 60-80 °C | Optimal range to ensure a reasonable sublimation rate without causing thermal decomposition.[1] |
| Vacuum Pressure | <100 mbar | A lower pressure reduces the required sublimation temperature, minimizing the risk of decomposition.[1][3] |
| Expected Yield | 50-85% | Yield is dependent on the initial purity of the crude material and the careful execution of the procedure.[19] |
| Expected Purity | >98% | Sublimation is highly effective at removing non-volatile impurities.[2] |
| Melting Point of Purified Product | 113-115 °C | A sharp melting point in this range indicates high purity.[10] |
Logical Troubleshooting Flow
The following diagram provides a logical pathway for troubleshooting common issues during the sublimation of this compound.
Sources
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- 19. Sciencemadness Discussion Board - The purification of old p-Benzoquinone - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: p-Benzoquinone-d4 LC-MS Analysis
Welcome to the technical support center for the LC-MS analysis of p-Benzoquinone-d4. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven insights and practical troubleshooting for common challenges encountered during the analysis of this deuterated internal standard. Our goal is to equip you with the knowledge to anticipate, identify, and resolve potential interferences, ensuring the accuracy and reliability of your analytical data.
Frequently Asked Questions (FAQs)
General
Q1: What is this compound and why is it used in LC-MS analysis?
This compound (C₆D₄O₂) is a deuterated form of p-benzoquinone, where the four hydrogen atoms on the quinone ring are replaced with deuterium atoms. It is commonly used as an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS) methods for the quantification of p-benzoquinone and related compounds. The key advantage of using a stable isotope-labeled internal standard like this compound is that it co-elutes with the analyte and exhibits similar ionization and fragmentation behavior, allowing for accurate correction of matrix effects and variations in sample preparation and instrument response.
Troubleshooting Guides
This section provides in-depth troubleshooting for specific issues you may encounter during your this compound LC-MS analysis.
Issue 1: Inconsistent or Poor Peak Area Response for this compound
Symptom: You observe a drifting, inconsistent, or unexpectedly low peak area for this compound across your analytical run, leading to poor precision and accuracy in your results.
Potential Causes and Solutions:
-
Analyte Instability: p-Benzoquinone is a reactive molecule susceptible to degradation.[1] This reactivity can be exacerbated by the sample matrix, solvent, and storage conditions. The deuterated form, while chemically similar, can also be prone to degradation.
-
Causality: The electrophilic nature of the quinone ring makes it susceptible to nucleophilic attack and reduction to hydroquinone-d4. Exposure to light, elevated temperatures, and certain solvents can accelerate this degradation.
-
Troubleshooting Protocol:
-
Solvent Stability Study: Prepare solutions of this compound in your analytical solvents (e.g., methanol, acetonitrile, water) and store them under different conditions (room temperature, 4°C, protected from light). Analyze the solutions at regular intervals (e.g., 0, 4, 8, 24 hours) to assess stability. Studies have shown that methanol can be a preferred organic modifier with phenyl columns to achieve selectivity based on pi-pi interactions.[2]
-
Sample Matrix Stability: Spike this compound into a blank matrix and analyze it immediately and after storing it under your typical sample processing and storage conditions. This will help determine if matrix components are causing degradation.
-
Minimize Exposure to Light and Heat: Prepare standards and samples in amber vials and store them at low temperatures (e.g., 4°C) until analysis.
-
-
-
Adduct Formation: In electrospray ionization (ESI), this compound can form various adducts (e.g., with sodium [M+Na]⁺, potassium [M+K]⁺, or solvent molecules), leading to a distribution of the ion signal across multiple m/z values and a decrease in the desired protonated molecule [M+H]⁺ or other target adducts.[3]
-
Causality: The presence of alkali metal ions in the mobile phase, sample, or from glassware can lead to the formation of adducts. The composition of the mobile phase also influences the propensity for adduct formation.
-
Troubleshooting Workflow: *dot graph TD { A[Observe Inconsistent this compound Peak Area] --> B{Check for Adducts in Full Scan}; B --> C{Adducts Present?}; C -- Yes --> D[Optimize Mobile Phase]; D --> E[Add Competing Ions e.g., NH4+]; E --> F[Use High Purity Solvents and Additives]; F --> G[Clean Glassware Thoroughly]; C -- No --> H[Investigate Other Causes]; } *enddot Caption: Workflow to troubleshoot adduct formation.
-
Protocol for Minimizing Adducts:
-
Mobile Phase Optimization: Use high-purity, LC-MS grade solvents and additives. The addition of a small amount of an ammonium salt (e.g., ammonium formate or ammonium acetate) can help to promote the formation of the ammonium adduct [M+NH₄]⁺ and suppress sodium and potassium adducts.
-
Source Parameter Tuning: Optimize the ion source parameters (e.g., capillary voltage, gas flow, temperature) to favor the formation of the desired ion.
-
Glassware and Reagent Purity: Use high-purity water and acid-washed glassware to minimize alkali metal contamination.
-
-
Issue 2: Matrix Effects - Ion Suppression or Enhancement
Symptom: The peak area of this compound is significantly different when measured in a neat solution compared to when it is spiked into a biological matrix, indicating ion suppression or enhancement.
Potential Causes and Solutions:
-
Co-eluting Matrix Components: Endogenous components from the sample matrix (e.g., phospholipids, salts) can co-elute with this compound and interfere with the ionization process in the ESI source.
-
Causality: Co-eluting compounds compete with the analyte for ionization, leading to a reduction in the analyte's signal (ion suppression). In some cases, co-eluting compounds can enhance the ionization of the analyte.
-
Troubleshooting Protocol:
-
Post-Column Infusion: Infuse a constant flow of a this compound solution into the LC eluent post-column while injecting a blank matrix extract. A dip or rise in the baseline at the retention time of this compound will indicate ion suppression or enhancement, respectively.
-
Improve Chromatographic Separation: Modify the LC gradient, mobile phase composition, or use a different column chemistry to separate this compound from the interfering matrix components.
-
Enhance Sample Preparation: Implement a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components before LC-MS analysis.
-
-
Issue 3: Isobaric Interferences
Symptom: A peak is observed at the same m/z as this compound, even in blank samples, or there is an unexpected elevation of the baseline around the retention time of the analyte.
Potential Causes and Solutions:
-
Endogenous or Exogenous Compounds: The sample matrix or background may contain compounds with the same nominal mass as this compound (m/z 112.12 for the neutral molecule). A common background contaminant at m/z 113 in negative ion mode is trifluoroacetic acid (TFA).[4]
-
Causality: Isobaric interferences have the same mass-to-charge ratio as the analyte and can co-elute, leading to inaccurate quantification.[5][6]
-
Troubleshooting Protocol:
-
High-Resolution Mass Spectrometry (HRMS): If available, use HRMS to differentiate between this compound and the isobaric interference based on their exact masses.
-
Chromatographic Resolution: Optimize the chromatography to separate the interference from this compound.
-
MRM Transition Specificity: Select highly specific and unique MRM transitions for this compound that are not shared by the interfering compound.
-
-
Issue 4: Hydrogen-Deuterium (H/D) Exchange
Symptom: A decrease in the this compound signal is observed over time, accompanied by an increase in the signal for partially deuterated or non-deuterated p-benzoquinone.
Potential Causes and Solutions:
-
Exchange with Protic Solvents or Matrix Components: The deuterium atoms on the this compound molecule can exchange with hydrogen atoms from protic solvents (e.g., water, methanol) or from the sample matrix, especially under acidic or basic conditions.[7][8]
-
Causality: The C-D bonds on the aromatic ring are generally stable, but can undergo exchange under certain conditions, leading to a change in the isotopic distribution of the internal standard and compromising quantification.
-
Troubleshooting Protocol:
-
Stability Assessment: Prepare solutions of this compound in mobile phases with different pH values and analyze them over time to assess the rate of H/D exchange.
-
Control pH: Maintain the pH of the sample and mobile phase in a range where H/D exchange is minimized, typically in the neutral to slightly acidic range.
-
Minimize Sample Processing Time: Process and analyze samples as quickly as possible to reduce the time available for H/D exchange to occur.
-
*dot graph TD { A[Prepare this compound in Protic Solvent] --> B{Incubate at Different pH and Timepoints}; B --> C[Analyze by LC-MS]; C --> D{Monitor m/z of d4, d3, d2, d1, d0 species}; D --> E[Plot Signal vs. Time]; E --> F{Determine Conditions for Minimal Exchange}; } *enddot Caption: Workflow for assessing H/D exchange stability.
-
Experimental Protocols
Protocol 1: Development of MRM Transitions for p-Benzoquinone and this compound
-
Direct Infusion: Prepare a ~1 µg/mL solution of p-Benzoquinone and this compound in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Full Scan MS: Infuse the solution into the mass spectrometer and acquire full scan spectra in positive ion mode to identify the precursor ions (likely [M+H]⁺).
-
Expected [M+H]⁺ for p-Benzoquinone: m/z 109.0284
-
Expected [M+H]⁺ for this compound: m/z 113.0535
-
-
Product Ion Scan (MS/MS): Perform product ion scans on the selected precursor ions to identify the major fragment ions.
-
MRM Transition Selection: Based on the product ion spectra, select at least two of the most intense and specific fragment ions for each compound to create MRM transitions.
Table 1: Proposed MRM Transitions for Method Development
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| p-Benzoquinone | 109.0 | 81.0 | 53.0 |
| This compound | 113.1 | 83.0 | 54.0 |
*These are proposed transitions based on known fragmentation patterns and should be empirically confirmed.
Protocol 2: Sample Preparation for Stability Assessment
This protocol provides a framework for evaluating the stability of this compound in analytical solvents.
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Working Solutions: Prepare working solutions at a final concentration of 1 µg/mL in the following solvents:
-
Methanol
-
Acetonitrile
-
50:50 Methanol:Water
-
50:50 Acetonitrile:Water
-
50:50 Acetonitrile:Water with 0.1% Formic Acid
-
50:50 Acetonitrile:Water with 0.1% Ammonium Hydroxide
-
-
Storage Conditions: Aliquot each working solution into amber vials and store under the following conditions:
-
Room temperature, exposed to light
-
Room temperature, protected from light
-
4°C, protected from light
-
-
Analysis: Analyze the solutions by LC-MS at time points 0, 2, 4, 8, and 24 hours.
-
Data Evaluation: Plot the peak area of this compound versus time for each condition to determine the stability profile.
References
-
CIGS. Common LC/MS Contaminants. Available online: [Link]
- Bowie, J. H., & Cameron, D. W. (1966). Mass spectra of benzoquinones. Journal of the Chemical Society B: Physical Organic, 684-688.
-
ACD/Labs. Common Adduct and Fragment Ions in Mass Spectrometry. (2022). Available online: [Link]
- Castro, F. C., Ferreira, M. M. C., & Vessecchi, R. (2011). Electrospray ionization mass spectrometric fragmentation of hydroquinone derivatives. Rapid Communications in Mass Spectrometry, 25(3), 370-378.
-
Mahn, B. Notes on Troubleshooting LC/MS Contamination. Available online: [Link]
- Li, W., & Cohen, L. H. (2008). Isobaric metabolite interferences and the requirement for close examination of raw data in addition to stringent chromatographic separations in liquid chromatography/tandem mass spectrometric analysis of drugs in biological matrix. Rapid communications in mass spectrometry : RCM, 22(13), 2021–2028.
- González-Antuña, A., Fernández-Alba, A. R., & García-Reyes, J. F. (2024). Removal of isobaric interference using pseudo-multiple reaction monitoring and energy-resolved mass spectrometry for the isotope dilution quantification of a tryptic peptide. Journal of mass spectrometry : JMS, 59(5), e5025.
-
NIST. p-Benzoquinone. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. Available online: [Link]
-
Karci, A. (2012). LC-ESI(+)-MS Analysis of p-Benzoquinone. ResearchGate. Available online: [Link]
- Wang, L., et al. (2023). Identification of Metabolite Interference Is Necessary for Accurate LC-MS Targeted Metabolomics Analysis. Metabolites, 13(5), 633.
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023). Available online: [Link]
-
LGC. Guide to achieving reliable quantitative LC-MS measurements. (2016). Available online: [Link]
-
Li, W., & Cohen, L. H. (2008). Isobaric metabolite interferences and the requirement for close examination of raw data in addition to stringent chromatographic separations in liquid chromatography/tandem mass spectrometric analysis of drug in biological matrix. ResearchGate. Available online: [Link]
- Weiss, A., & Mandelbaum, A. (1978). Mass spectrometry. Double hydrogen migration in adducts of p-benzoquinone with bi-l-cycloalken-l-yls under electron impact. Journal of the American Chemical Society, 100(5), 1630-1631.
-
PerkinElmer. Positive-Negative Switching LC–MS–MS for Quantification of Pesticides in Juice. (2014). Available online: [Link]
-
Wikipedia. Hydrogen-deuterium exchange. Available online: [Link]
- Wang, D., et al. (2022). Fragmentation Pattern-Based Screening Strategy Combining Diagnostic Ion and Neutral Loss Uncovered Novel para-Phenylenediamine Quinone Contaminants in the Environment. Environmental Science & Technology, 56(16), 11528-11537.
-
ResearchGate. Results of LC-MS/MS analysis with MRM parameters in positive-ion mode. Available online: [Link]
-
HSC Chemistry. Mass Spectrometry: Interpreting Fragmentation Patterns. (2023). YouTube. Available online: [Link]
-
Agilent Technologies. Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. (2017). Available online: [Link]
- Srzentić, K., & Fornelli, L. (2019). Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes. International journal of molecular sciences, 20(21), 5293.
- Stanbury, D. M., et al. (2010). Absorption Spectrum, Mass Spectrometric Properties, and Electronic Structure of 1,2-Benzoquinone. The Journal of Physical Chemistry A, 114(28), 7470-7476.
- Derdau, V., Atzrodt, J., Zimmermann, J., Kroll, C., & Brückner, F. (2009). Hydrogen-deuterium exchange reactions of aromatic compounds and heterocycles by NaBD4-activated rhodium, platinum and palladium catalysts. Chemistry (Weinheim an der Bergstrasse, Germany), 15(40), 10397–10404.
- Zhang, H., & Guttman, M. (2014). Hydrogen-Deuterium Exchange and Mass Spectrometry Reveal the pH-Dependent Conformational Changes of Diphtheria Toxin T Domain. Biochemistry, 53(32), 5294–5301.
- Basic Principle of Hydrogen/Deuterium Exchange Mass Spectrometry. (2022). Journal of Analytical & Bioanalytical Techniques, 13(S15), 001.
- Zhang, Y., et al. (2019). Simultaneous determination of 25 pesticides in Zizania latifolia by dispersive solid-phase extraction and liquid chromatography-tandem mass spectrometry. PloS one, 14(7), e0219489.
- Trojanowicz, M., et al. (2020). A Mass Spectrometry-Based Approach for Characterization of Red, Blue, and Purple Natural Dyes. Molecules (Basel, Switzerland), 25(24), 5910.
-
ResearchGate. How can MRM transition in LC/MS/MS be monitored when you get both precursor and product ion at MS1?. Available online: [Link]
-
Waters Corporation. A Multi-Residue Method for the Analysis of Pesticides in Cannabis Using UPLC-MS/MS and APGC-MS. Available online: [Link]
- Wang, Y., & Ahuja, E. S. (2004). Impact of methanol and acetonitrile on separations based on pi-pi interactions with a reversed-phase phenyl column.
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Impact of methanol and acetonitrile on separations based on pi-pi interactions with a reversed-phase phenyl column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cigs.unimo.it [cigs.unimo.it]
- 5. Isobaric metabolite interferences and the requirement for close examination of raw data in addition to stringent chromatographic separations in liquid chromatography/tandem mass spectrometric analysis of drugs in biological matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Removal of isobaric interference using pseudo-multiple reaction monitoring and energy-resolved mass spectrometry for the isotope dilution quantification of a tryptic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 8. Hydrogen-deuterium exchange reactions of aromatic compounds and heterocycles by NaBD4-activated rhodium, platinum and palladium catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Studies in mass spectrometry. Part V. Mass spectra of benzoquinones - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Mass Spectrometer Parameters for p-Benzoquinone-d4
This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with p-Benzoquinone-d4. As a deuterated internal standard, precise and optimized mass spectrometer parameters are crucial for accurate quantification. This guide is designed to provide both foundational knowledge and practical, field-proven insights to overcome common challenges encountered during method development and sample analysis.
Frequently Asked Questions (FAQs)
Q1: What is the molecular weight of this compound?
The molecular weight of this compound (C6D4O2) is 112.12 g/mol . This is a mass shift of +4 compared to the unlabeled p-Benzoquinone due to the replacement of four hydrogen atoms with deuterium.
Q2: Which ionization mode is best for this compound analysis?
Both positive and negative ionization modes can be explored for p-benzoquinone analysis.[1][2] However, due to its electron-accepting nature, p-Benzoquinone readily forms a molecular anion, making negative ion mode , particularly using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI), a highly effective choice.[2][3] In negative mode, you are likely to observe the molecular ion [M]•- or [M-H]-.
Q3: What are the expected precursor ions (Q1) for this compound?
In negative ion mode, the expected precursor ion would be the molecular anion at m/z 112.1. In positive ion mode, you might observe the protonated molecule [M+H]+ at m/z 113.1 or adducts with solvent ions (e.g., [M+Na]+). Direct infusion of a standard solution is the most reliable way to confirm the predominant precursor ion in your specific mobile phase.
Q4: I am not seeing a clear signal for this compound. What should I check first?
If you are struggling to get a signal, consider the following:
-
Ionization Source: Ensure your ionization source is appropriate. While ESI can work, APCI might be more suitable for this relatively nonpolar compound.
-
Solvent Composition: The composition of your mobile phase can significantly impact ionization efficiency. Ensure it is compatible with your chosen ionization mode. For negative mode ESI, for instance, a mobile phase that promotes deprotonation can be beneficial.
-
Instrument Settings: Verify that the basic instrument parameters such as capillary voltage, source temperature, and gas flows are within the typical operating ranges for your mass spectrometer.
Q5: Is an internal standard necessary when using a deuterated analyte like this compound?
This compound is itself a stable isotope-labeled internal standard (SIL-IS).[4] It is used to quantify the unlabeled p-benzoquinone. The primary advantage of a SIL-IS is that it co-elutes with the analyte and has very similar ionization and fragmentation behavior, thus effectively correcting for matrix effects and variations in sample preparation and instrument response.[4]
Troubleshooting Guides
Guide 1: No or Low Signal Intensity
A common issue is the inability to detect the analyte or observing a very weak signal. This troubleshooting guide provides a systematic approach to diagnosing and resolving this problem.
Step-by-Step Troubleshooting:
-
Verify Analyte Integrity: Ensure the this compound standard is not degraded. It is a reactive compound and should be stored properly.
-
Direct Infusion: Prepare a fresh, reasonably concentrated solution of this compound in a compatible solvent (e.g., acetonitrile or methanol) and infuse it directly into the mass spectrometer. This bypasses the LC system and confirms if the issue lies with the mass spectrometer settings or the chromatography.
-
Optimize Ion Source Parameters:
-
Ionization Mode: As mentioned in the FAQs, negative ion mode is often preferable. Systematically switch between positive and negative modes during direct infusion to see which yields a better signal.
-
Source Tuning: Manually or automatically tune the ion source parameters, including capillary voltage, nebulizer pressure, drying gas flow, and gas temperature, to maximize the signal of the this compound precursor ion.
-
-
Check for Adduct Formation: In the full scan mass spectrum from the direct infusion, look for potential adducts (e.g., with sodium, potassium, or solvent molecules) that might be more abundant than the primary precursor ion. If a stable adduct is identified, consider using it as the precursor ion for MRM.
-
LC-MS System Check: If a strong signal is observed during direct infusion but not during an LC-MS run, the problem likely lies with the chromatography or the interface.
-
Column Bleed: Ensure the column is properly conditioned and that there is no significant column bleed that could suppress the signal.
-
Mobile Phase Compatibility: Verify that the mobile phase is compatible with the chosen ionization mode and does not contain non-volatile salts or buffers that can interfere with ionization.
-
Peak Shape: Poor peak shape can lead to a low signal-to-noise ratio. Optimize the chromatographic conditions to achieve sharp, symmetrical peaks.
-
Guide 2: Optimizing MRM Transitions and Collision Energy
For quantitative analysis using a triple quadrupole mass spectrometer, optimizing the Multiple Reaction Monitoring (MRM) transitions and associated collision energies is critical for achieving maximum sensitivity and specificity.
Workflow for MRM and Collision Energy Optimization:
Caption: Workflow for optimizing MRM transitions and collision energy.
Step-by-Step Protocol:
-
Precursor Ion (Q1) Identification:
-
Infuse a solution of this compound directly into the mass spectrometer.
-
Acquire a full scan mass spectrum in the chosen ionization mode (e.g., negative ESI).
-
The most intense ion corresponding to this compound (e.g., m/z 112.1) should be selected as the precursor ion for Q1.
-
-
Product Ion (Q3) Selection:
-
Set the mass spectrometer to product ion scan mode, with Q1 fixed on the precursor ion (m/z 112.1).
-
Apply a range of collision energies to induce fragmentation in the collision cell (Q2).
-
Identify the most intense and stable fragment ions in the resulting product ion spectrum. These will be your potential product ions for Q3.
-
-
Collision Energy (CE) Optimization:
-
For each selected MRM transition (Q1/Q3 pair), perform a collision energy optimization experiment.
-
This involves acquiring data for the same transition at a series of different collision energy values while infusing the standard.
-
Plot the signal intensity of the product ion against the collision energy. The collision energy that produces the maximum signal intensity is the optimal CE for that transition.[5][6]
-
Data Presentation: Example MRM Transition Optimization
| Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Optimized Collision Energy (eV) | Dwell Time (ms) |
| 112.1 | Fragment 1 | User Determined | 50 |
| 112.1 | Fragment 2 | User Determined | 50 |
| 112.1 | Fragment 3 | User Determined | 50 |
Note: The user must experimentally determine the optimal product ions and collision energies as these are instrument-dependent.
Guide 3: Sample Preparation for LC-MS Analysis
Proper sample preparation is crucial to minimize matrix effects and ensure accurate and reproducible results.
Recommended Sample Preparation Workflow:
Caption: General workflow for sample preparation.
Key Considerations for Sample Preparation:
-
Internal Standard Spiking: The internal standard, this compound, should be added to the sample as early as possible in the preparation process to account for any analyte loss during extraction.
-
Extraction Method: For biological matrices like plasma or tissue homogenates, protein precipitation with a cold organic solvent (e.g., acetonitrile) is a common and effective method to remove proteins that can interfere with the analysis. Liquid-liquid extraction or solid-phase extraction (SPE) may also be employed for cleaner samples.
-
Solvent Compatibility: After extraction and any evaporation steps, the final sample should be reconstituted in a solvent that is compatible with the initial mobile phase of your LC method to ensure good peak shape.
-
Filtration: It is advisable to filter the final sample through a 0.22 µm filter before injection to remove any particulates that could clog the LC system.
References
-
Vishwanathan, K., Babalola, K., Wang, J., & Scatina, J. (n.d.). MRM Transitions (Q1 f Q3) and Mass Spectral Parameters Employed during the LC/MS/MS Analysis of Metabolites of Compounds 1-4 a. ResearchGate. Retrieved from [Link]
-
Trommsdorff, H. P., & Bleckmann, P. (n.d.). The ground state fundamentals of p-benzoquinone and this compound. SciSpace. Retrieved from [Link]
-
Karci, A. (2012). LC-ESI(+)-MS Analysis of p-Benzoquinone. ResearchGate. Retrieved from [Link]
-
Attanayake, K., D'Agostino, J., Darweesh, M., Perera, S. K., & Attygalle, A. B. (2019). 1,4-Benzoquinone as a Highly Efficient Dopant for Enhanced Ionization and Detection of Nitramine Explosives on a Single-Quadrupole Mass Spectrometer Fitted with a Helium-Plasma Ionization (HePI) Source. Journal of the American Society for Mass Spectrometry, 30(12), 2704–2710. [Link]
-
Reyes, C. D., I-Ju, L., & Guttman, M. (2024). MSe Collision Energy Optimization for the Analysis of Membrane Proteins Using HDX-cIMS. [Link]
-
MacLean, B., Tomazela, D. M., Abbatiello, S. E., Carr, S. A., & MacCoss, M. J. (n.d.). Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry. Skyline. Retrieved from [Link]
-
Monks, T. J., & Jones, D. C. (n.d.). Utilization of LC-MS/MS Analyses to Identify Site-Specific Chemical Protein Adducts In Vitro. Retrieved from [Link]
-
Jaisi, A., Sangthong, P., T-Thienprasert, J., & Khoomrung, S. (2021). UPLC-ESI-MRM/MS for Absolute Quantification and MS/MS Structural Elucidation of Six Specialized Pyranonaphthoquinone Metabolites From Ventilago harmandiana. Frontiers in Plant Science, 11, 618831. [Link]
-
ResearchGate. (n.d.). List of MRM transitions. m/z (amu). Retrieved from [Link]
-
Lessard, F., et al. (2009). Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays. Rapid Communications in Mass Spectrometry, 23(15), 2353–2359. [Link]
-
ResearchGate. (2016). Is it possible to detect phenol, benzoquinone, hydroquinone and chlorophenol in LC-ESI/MS? Retrieved from [Link]
-
NIST. (n.d.). p-Benzoquinone. NIST WebBook. Retrieved from [Link]
-
Rob, T., et al. (2020). Improving Peptide Fragmentation for Hydrogen-Deuterium Exchange Mass Spectrometry Using a Time-Dependent Collision Energy Calculator. Journal of the American Society for Mass Spectrometry, 31(4), 996–999. [Link]
-
Hosotani, K., et al. (2003). Measurement of deuterium-labeled phylloquinone in plasma by high-performance liquid chromatography/mass spectrometry. Analytical Biochemistry, 312(2), 164–170. [Link]
-
ChemRxiv. (n.d.). Evaluation of an Internal Standard for Qualitative DART-MS Analysis of Seized Drugs. Retrieved from [Link]
- Google Patents. (n.d.). Triple quadrupole mass spectrometers configured to detect mrm transitions of pesticide residues.
-
Li, S., et al. (2023). Identification of Metabolite Interference Is Necessary for Accurate LC-MS Targeted Metabolomics Analysis. Metabolites, 13(5), 641. [Link]
-
ResearchGate. (n.d.). (PDF) Evaluation of different internal standards for precious metals quantification. Retrieved from [Link]
-
Agilent. (n.d.). Analysis of Pharmaceuticals and Personal Care Products (PPCPs) as Contaminants in Drinking Water by LC/MS/MS Using Agilent Bond Elut PPL. Retrieved from [Link]
-
ResearchGate. (n.d.). Analysis of Sulfonated Anthraquinone Dyes by Electrospray Ionization Quadrupole Time-of-flight Tandem Mass Spectrometry. Retrieved from [Link]
-
Kertesz, T. M., et al. (2021). Collision energies: Optimization strategies for bottom-up proteomics. Mass Spectrometry Reviews, 42(4), 1261–1299. [Link]
-
ResearchGate. (n.d.). Optimization of collision energy of precursor-product ion transitions.... Retrieved from [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. 1,4-Benzoquinone as a Highly Efficient Dopant for Enhanced Ionization and Detection of Nitramine Explosives on a Single-Quadrupole Mass Spectrometer Fitted with a Helium-Plasma Ionization (HePI) Source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. skyline.ms [skyline.ms]
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Technical Support Center: Improving Recovery of p-Benzoquinone-d4 During Extraction
Welcome to the technical support center dedicated to enhancing the analytical recovery of p-Benzoquinone-d4. As a deuterated internal standard, the consistent and high recovery of this compound is paramount for the accurate quantification of its unlabeled analogue in complex matrices. Researchers in environmental analysis, drug metabolism, and industrial quality control often encounter challenges with this compound due to its unique physicochemical properties.
This guide provides a structured approach to troubleshooting and resolving low recovery issues. We will move from foundational knowledge and quick-fix FAQs to a deep, systematic diagnosis of the entire analytical workflow.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common immediate concerns regarding this compound recovery.
Q1: My this compound recovery has suddenly dropped. What is the first thing I should check?
The first step is to assess the integrity of your standard. p-Benzoquinone is susceptible to degradation over time, especially when exposed to light and air, which can cause it to darken and form complexes like quinhydrone.[1][2] Verify the appearance and purity of your stock material. Prepare a fresh stock solution from a new or properly stored standard vial and re-run a control sample. If recovery is restored, your previous working solution has likely degraded.
Q2: What are the ideal storage conditions for this compound standards and solutions?
To ensure long-term stability, solid this compound should be stored at -20°C in a tightly sealed container, protected from light.[3] Stock solutions should be prepared in a solvent purged with an inert gas (like nitrogen or argon) and stored in amber glass vials at refrigerated temperatures (2-8°C or -20°C).[3] Avoid storing aqueous solutions for more than a day, as p-benzoquinone can react with water.[3][4]
Q3: I suspect I'm losing my analyte during the solvent evaporation step. What can I do?
This is a very common issue. p-Benzoquinone is moderately volatile and readily sublimes, meaning it can turn from a solid directly into a gas, especially under vacuum or when heated.[1][4] To mitigate this loss:
-
Use a gentle stream of nitrogen for evaporation rather than high vacuum.
-
Keep the temperature of the water bath as low as possible, ideally not exceeding 30-40°C.
-
Consider a solvent exchange step. After extraction, add a small amount of a high-boiling point, non-volatile "keeper" solvent (e.g., DMSO) before evaporation.
-
Never evaporate to complete dryness. Stop when a small volume of solvent remains and reconstitute from there.
Q4: Can I use plastic tubes or containers during my extraction?
It is strongly advised to use glass or silanized glassware for all steps of your procedure. Quinones and other aromatic compounds can adsorb to plastic surfaces, leading to significant and variable analyte loss. If you must use plastic, conduct a preliminary experiment to quantify the extent of non-specific binding to your specific labware.
Section 2: Comprehensive Troubleshooting Guide: Diagnosing and Solving Low Recovery
Low recovery is a symptom of a problem that can occur at any stage of the analytical process. This guide breaks down the workflow to help you systematically identify and resolve the root cause.
Part A: Analyte & Standard Integrity
Before troubleshooting your method, confirm that your starting material is viable.
| Symptom/Problem | Potential Cause | Recommended Solution & Scientific Rationale |
| Low recovery in all samples, including controls. | Degraded Standard: | p-Benzoquinone degrades over time, especially with exposure to light, air, and moisture, forming less soluble or non-volatile byproducts.[2][5] Solution: Visually inspect the solid standard; it should be bright yellow.[1] If it is dark, green, or black, it is likely degraded. Prepare a fresh stock solution from a new vial and compare results. |
| Inconsistent recovery. | Improperly Prepared Stock Solution: | The compound may not have fully dissolved, or the solvent may be inappropriate. Solution: this compound is soluble in organic solvents like DMSO, DMF, and ethanol.[3] Ensure complete dissolution using gentle vortexing or sonication before making further dilutions. |
Part B: Sample Preparation & Handling
Interactions with the sample matrix and handling procedures can lead to analyte loss before extraction even begins.
| Symptom/Problem | Potential Cause | Recommended Solution & Scientific Rationale |
| Low recovery in matrix samples but not in solvent controls. | Matrix Effects / pH Issues: | p-Benzoquinone is unstable in strong acids and especially in alkaline (high pH) conditions, which cause it to decompose.[1] Solution: Adjust the sample pH to a neutral or slightly acidic range (pH 5-7) before extraction. For biological samples, consider protein precipitation as a preliminary cleanup step. |
| Gradual decrease in recovery over a batch run. | Analyte Instability in Processed Sample: | This compound may be degrading in the prepared sample while waiting for extraction or injection. It is an oxidant and can react with components in the matrix.[1] Solution: Minimize the time between sample preparation and extraction. Keep samples on ice or at 4°C. Process samples in smaller batches if necessary. |
Part C: The Extraction Step (LLE vs. SPE)
The core of the recovery issue often lies within the extraction methodology itself.
Liquid-Liquid Extraction (LLE)
| Symptom/Problem | Potential Cause | Recommended Solution & Scientific Rationale |
| Low Recovery | Incorrect Solvent Polarity: | The partitioning coefficient (Kow) of p-benzoquinone is low (log Kow = 0.2), indicating some water solubility.[4] An extraction solvent that is too non-polar may not efficiently extract it from an aqueous phase. Solution: Use a moderately polar, water-immiscible solvent like dichloromethane or ethyl acetate. Perform multiple extractions (e.g., 3x with smaller volumes) rather than a single extraction with a large volume to improve efficiency. |
| Emulsion Formation | High concentration of detergents or lipids in the sample. | Emulsions trap the analyte at the solvent interface, preventing complete phase separation and leading to poor recovery. Solution: Centrifuge the sample at high speed to break the emulsion. Adding salt (salting out) to the aqueous layer can also help. |
Solid-Phase Extraction (SPE)
SPE is highly effective but requires careful optimization.
| Symptom/Problem | Potential Cause | Recommended Solution & Scientific Rationale |
| Analyte found in the flow-through (waste) during sample loading. | 1. Improper Sorbent Conditioning: | The stationary phase is not properly wetted, preventing analyte interaction.[6][7] Solution: Ensure the sorbent is fully wetted with a strong solvent (e.g., methanol) followed by an equilibration step with a solvent matching the sample's loading conditions (e.g., reagent water). Do not let the sorbent go dry after conditioning.[7] |
| 2. Loading Solvent is Too Strong: | The sample is diluted in a solvent that is too strong (too much organic content), causing the analyte to pass through without binding to the sorbent.[8] Solution: Dilute the sample with water or a weak buffer to ensure the analyte has a high affinity for the sorbent. | |
| Analyte is retained on the column but cannot be eluted. | 1. Insufficient Elution Solvent Strength: | The elution solvent is not strong enough to disrupt the interaction between the analyte and the sorbent. Solution: Increase the polarity/strength of the elution solvent. For reversed-phase SPE (like C18), increase the percentage of organic solvent (e.g., methanol or acetonitrile). |
| 2. Secondary Interactions: | The analyte may be interacting with active sites on the sorbent (e.g., residual silanols on silica-based C18). Solution: Use an end-capped C18 sorbent or a polymer-based sorbent. Consider adding a modifier to the elution solvent (e.g., a small amount of acid or base, if the analyte is stable) to disrupt secondary interactions. | |
| 3. Incomplete Elution Volume: | The volume of elution solvent is insufficient to pass through the entire sorbent bed and recover all the analyte. Solution: Increase the volume of the elution solvent and/or perform a second elution step. Allow a "soak time" where the elution solvent sits in the sorbent bed for a few minutes before final collection.[8] |
Part D: Post-Extraction Processing
Significant analyte loss can occur after a successful extraction.
| Symptom/Problem | Potential Cause | Recommended Solution & Scientific Rationale |
| Good recovery after extraction, but low recovery after evaporation and reconstitution. | Volatilization Loss: | As previously mentioned, this compound is volatile and sublimes easily.[4] Solution: Use a gentle nitrogen stream at low temperatures (<30°C). Avoid taking the sample to complete dryness. Reconstitute in a solvent that ensures complete dissolution. |
| Variable results from the same final extract. | Adsorption to Vials: | The analyte is adsorbing to the surface of autosampler vials. Solution: Use silanized glass vials to minimize active sites for adsorption. |
Section 3: Visual Troubleshooting Workflow
This flowchart provides a logical path to diagnose and solve recovery issues with this compound.
Sources
- 1. 1,4-Benzoquinone - Wikipedia [en.wikipedia.org]
- 2. reddit.com [reddit.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. youtube.com [youtube.com]
- 6. gcms.labrulez.com [gcms.labrulez.com]
- 7. Sample Preparation Tip: Troubleshooting SPE | Phenomenex [discover.phenomenex.com]
- 8. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Minimizing Matrix Effects for Amine-Containing Analytes Using p-Benzoquinone-d4
Welcome to the Technical Support Center for advanced bioanalytical solutions. This guide is designed for researchers, scientists, and drug development professionals seeking to overcome the challenges of matrix effects in LC-MS/MS analysis, specifically for primary and secondary amine-containing analytes. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions regarding the use of p-Benzoquinone-d4 in a derivatization-based strategy to ensure data accuracy and reliability.
Introduction: The Challenge of Matrix Effects with Polar Amines
In liquid chromatography-mass spectrometry (LC-MS/MS), matrix effects are a significant concern, causing ion suppression or enhancement that can compromise the accuracy, precision, and sensitivity of quantitative bioanalysis.[1] This phenomenon is particularly pronounced for polar, amine-containing compounds, which often exhibit poor retention on reversed-phase columns and are susceptible to interference from co-eluting endogenous components in complex biological matrices like plasma, urine, and tissue homogenates.
One of the most effective strategies to mitigate these challenges is through chemical derivatization. This process modifies the analyte to improve its chromatographic behavior and enhance its ionization efficiency.[2][3] This guide focuses on a powerful approach: the derivatization of primary and secondary amines with p-Benzoquinone and the concurrent use of its stable isotope-labeled counterpart, this compound, as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in this method?
A1: this compound serves as a stable isotope-labeled internal standard (SIL-IS). In this workflow, your target analyte, which contains a primary or secondary amine group, is derivatized with unlabeled p-Benzoquinone. To create a suitable internal standard, you will derivatize a known amount of a standard compound (ideally a deuterated version of your analyte, or a close structural analog if the former is unavailable) with this compound. The resulting derivatized internal standard will have nearly identical physicochemical properties and chromatographic retention time to your derivatized analyte. This co-elution ensures that both the analyte and the internal standard experience the same degree of matrix effects, allowing for reliable correction and accurate quantification.
Q2: How does derivatization with p-Benzoquinone help in minimizing matrix effects?
A2: Derivatization with p-Benzoquinone offers a multi-faceted solution:
-
Improved Chromatography: The derivatization adds a less polar quinone moiety to the polar amine analyte. This increases its hydrophobicity, leading to better retention on reversed-phase columns and improved separation from early-eluting, polar matrix components that are often a major source of ion suppression.
-
Enhanced Ionization Efficiency: The derivatized product may have better ionization characteristics in the mass spectrometer source compared to the underivatized polar amine, leading to improved sensitivity.
-
Standardization of Chemical Properties: By derivatizing all primary and secondary amines in a sample, you are essentially analyzing a class of compounds with more uniform chemical properties (the benzoquinone derivatives), which can lead to more consistent and predictable chromatographic and mass spectrometric behavior.
Q3: What types of analytes are suitable for this derivatization method?
A3: This method is applicable to a wide range of molecules containing primary or secondary amine functional groups. This includes, but is not limited to:
-
Small molecule drugs and their metabolites
-
Neurotransmitters (e.g., dopamine, serotonin)
-
Amino acids and small peptides
-
Biogenic amines
Tertiary amines and quaternary ammonium compounds will not react with p-Benzoquinone under these conditions.
Q4: Can I just add this compound to my sample without derivatization?
A4: No, this would be an incorrect application. If your analyte is not p-Benzoquinone itself, adding underivatized this compound will not compensate for matrix effects. The principle of a SIL-IS is that it must be chemically analogous to the analyte being measured. In this workflow, the measured entity is the derivatized analyte. Therefore, you must use a derivatized internal standard created with this compound.
Troubleshooting Guide
This section addresses common issues that may arise during the implementation of the p-Benzoquinone derivatization workflow.
| Problem | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Low or No Derivatization Product Detected | 1. Incorrect pH: The reaction is pH-sensitive. An acidic pH will protonate the amine, making it a poor nucleophile. | 1. Optimize pH: Ensure the reaction buffer is at the optimal pH, typically between 8.0 and 9.5. Use a fresh buffer and verify its pH before use. |
| 2. Reagent Degradation: p-Benzoquinone is sensitive to light and can degrade over time. | 2. Use Fresh Reagent: Prepare the p-Benzoquinone solution fresh for each batch of experiments. Store the solid reagent in a dark, cool, and dry place. | |
| 3. Insufficient Reaction Time or Temperature: The derivatization reaction may be incomplete. | 3. Optimize Reaction Conditions: Increase the reaction time or temperature. A typical starting point is 30-60 minutes at 50-60°C. Monitor the reaction progress by analyzing samples at different time points. | |
| 4. Analyte Instability: The analyte may be degrading under the reaction conditions. | 4. Assess Analyte Stability: Analyze a control sample of the underivatized analyte under the same reaction conditions (minus the derivatizing reagent) to check for degradation. | |
| High Variability in Results (Poor Precision) | 1. Inconsistent Derivatization: The reaction may not be going to completion consistently across all samples. | 1. Ensure Complete Reaction: Use a sufficient excess of the p-Benzoquinone reagent to drive the reaction to completion. A 10 to 50-fold molar excess is a good starting point. |
| 2. Instability of the Derivative: The derivatized product may be unstable in the sample matrix or autosampler. | 2. Evaluate Derivative Stability: Spike a known concentration of the derivatized analyte into a blank matrix and analyze it over time to assess its stability. If instability is observed, consider adjusting the final sample diluent or reducing the time between sample preparation and injection. | |
| 3. Matrix Effects: Despite derivatization, significant matrix effects may still be present. | 3. Review Internal Standard Performance: Check the peak area of the derivatized internal standard across all samples. High variability in the IS signal indicates significant and inconsistent matrix effects that the IS may not be fully compensating for. Further sample cleanup (e.g., solid-phase extraction) may be necessary prior to derivatization. | |
| Presence of Unexpected Peaks in the Chromatogram | 1. Side Reactions: p-Benzoquinone can potentially react with other nucleophiles in the sample matrix, such as thiols (e.g., from cysteine residues in proteins). | 1. Optimize Sample Preparation: If analyzing plasma or serum, ensure efficient protein precipitation to remove the majority of potential interfering proteins. |
| 2. Excess Reagent: A large excess of p-Benzoquinone may be visible in the chromatogram. | 2. Quench the Reaction: After the derivatization is complete, the reaction can be quenched by adding a small amount of a reagent that reacts with the excess p-Benzoquinone, such as a primary amine like glycine. Alternatively, a liquid-liquid or solid-phase extraction step can be used to remove the excess reagent. |
Experimental Workflow and Protocols
The following section provides a detailed, step-by-step methodology for the derivatization of amine-containing analytes with p-Benzoquinone and the use of this compound for internal standard preparation.
Core Principle of the Workflow
The workflow is based on the nucleophilic addition of a primary or secondary amine to the electron-deficient ring of p-Benzoquinone. The deuterated internal standard undergoes the exact same reaction, ensuring parallel behavior throughout the analytical process.
Caption: General workflow for derivatization and analysis.
Protocol 1: Derivatization of an Amine-Containing Analyte in Plasma
This protocol is a general guideline and should be optimized for your specific analyte and matrix.
Materials:
-
p-Benzoquinone (reagent grade)
-
This compound (isotopic purity >98%)
-
Analyte-free plasma (for calibration standards and QCs)
-
Internal standard stock solution (e.g., a deuterated analog of your analyte)
-
Borate buffer (0.1 M, pH 9.0)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA)
-
Water, HPLC grade
Procedure:
-
Preparation of Reagents:
-
p-Benzoquinone solution (10 mg/mL): Prepare fresh daily by dissolving 100 mg of p-Benzoquinone in 10 mL of ACN. Protect from light.
-
This compound solution (1 mg/mL): Prepare by dissolving 10 mg of this compound in 10 mL of ACN. This solution is more stable and can be stored at -20°C for up to a month.
-
-
Sample Preparation and Protein Precipitation:
-
To 100 µL of plasma sample, standard, or QC, add 10 µL of the internal standard working solution.
-
Add 300 µL of ACN to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes.
-
-
Derivatization Reaction:
-
Transfer 200 µL of the supernatant to a clean microcentrifuge tube.
-
Add 100 µL of 0.1 M Borate buffer (pH 9.0).
-
Add 20 µL of the p-Benzoquinone solution (for samples) or this compound solution (for preparing the derivatized IS to be used in validation experiments). For routine analysis, the IS is derivatized alongside the analyte.
-
Vortex briefly and incubate at 60°C for 30 minutes in a heating block.
-
-
Final Sample Preparation for LC-MS/MS:
-
After incubation, cool the samples to room temperature.
-
Centrifuge at 14,000 x g for 5 minutes.
-
Transfer the supernatant to an HPLC vial for analysis.
-
LC-MS/MS Parameters (Example)
-
Column: A C18 column with good hydrophobic retention (e.g., 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in ACN
-
Gradient: Start with a lower percentage of B (e.g., 10-20%) and ramp up to a high percentage (e.g., 90-95%) to elute the more hydrophobic derivatives.
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions: These will need to be determined by infusing the derivatized analyte and derivatized internal standard into the mass spectrometer. The precursor ion will be the [M+H]+ of the derivative.
Mechanism of Matrix Effect Compensation
The success of this method hinges on the parallel behavior of the derivatized analyte and the derivatized internal standard.
Caption: Compensation for ion suppression.
Because the derivatized analyte and internal standard co-elute and have the same chemical structure (differing only by isotopic labeling), any suppression or enhancement of the signal caused by co-eluting matrix components will affect both equally. The ratio of the analyte signal to the internal standard signal will therefore remain constant, allowing for accurate quantification.
References
-
Brunmark, A., & Cadenas, E. (1987). Electronically excited state generation during the reaction of p-benzoquinone with H2O2. Relation to product formation: 2-OH- and 2,3-epoxy-p-benzoquinone. The effect of glutathione. Free Radical Biology and Medicine, 3(3), 169-180. [Link]
-
Gotti, R., et al. (2006). Phanquinone as a suitable derivatization reagent in micellar electrokinetic chromatography and HPLC analysis of amino acids. Journal of Separation Science, 29(12), 1845-1854. [Link]
-
Lunn, G., & Hellwig, L. C. (2001). Use of p-benzoquinone as a TLC derivatization reagent for 2-(methylamino)ethanol and for the analysis of other primary and secondary amines. JPC - Journal of Planar Chromatography - Modern TLC, 14(2), 88-94. [Link]
-
Mandal, P., Karmakar, S., & Pal, T. K. (2024). Eliminating Ghost Peaks in LC-MS/MS: Enhancing Accuracy Through Advanced Analytical Techniques. Academic Strive. [Link]
-
Stübner, D. (2016). Assessment of Biological Activity of Low Molecular Weight 1,4-Benzoquinone Derivatives. Molecules, 21(9), 1221. [Link]
-
Tai, H. C., et al. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1610, 460536. [Link]
-
Voica, C., et al. (2020). Derivatization procedures and their analytical performances for HPLC determination in bioanalysis. Biomedical Chromatography, 34(12), e4964. [Link]
-
Wu, Y., et al. (2023). The importance of unstable metabolites in LC-MS/MS-based bioanalysis. Wiley Analytical Science. [Link]
Sources
- 1. Role of p-Benzoquinone in the Synthesis of a Conducting Polymer, Polyaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Derivatization and Separation of Aliphatic Amines [sigmaaldrich.com]
Technical Support Center: Recrystallization of p-Benzoquinone-d4
Welcome to the technical support guide for the purification of p-Benzoquinone-d4. This resource is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions to common challenges encountered during the recrystallization of this compound. As Senior Application Scientists, we have structured this guide to not only provide protocols but to explain the critical reasoning behind each step, ensuring both success and safety in your laboratory.
Troubleshooting Guide
This section addresses specific issues you may encounter during the recrystallization of this compound.
Q1: My recrystallized this compound is still dark/discolored (green, brown, or black). What's wrong?
A1: This is the most common issue when purifying p-benzoquinone and its isotopologues. The dark color is almost certainly due to the presence of quinhydrone, a highly colored 1:1 charge-transfer complex formed between p-benzoquinone and its reduction product, hydroquinone.[1][2][3][4] Hydroquinone is the most common impurity in aged p-benzoquinone samples.[2]
-
Causality: The stability of p-benzoquinone is limited, and over time, especially with exposure to light, it can partially reduce to hydroquinone.[1][5] These two compounds then form the stable, dark green or black quinhydrone complex.[3][4] Your starting material likely has a significant amount of this complex.
-
Solution & Scientific Rationale:
-
Solvent Choice is Key: Some polar solvents, like methanol or ethanol, are not very effective at breaking apart the quinhydrone complex and separating its components, leading to co-crystallization of the impurity.[1] A less polar solvent is often more effective.
-
Recommended Action: Attempt recrystallization from a nonpolar solvent like petroleum ether (boiling range 60-80°C or 80-100°C) or heptane.[1][2] These solvents are poor at solvating the more polar hydroquinone, leaving it behind in the mother liquor or as an insoluble solid during hot filtration.
-
Alternative Advanced Method: If recrystallization alone fails, sublimation is a highly effective method for purifying p-benzoquinone.[2][3] p-Benzoquinone readily sublimes under vacuum at temperatures around 60°C, while the non-volatile quinhydrone complex and any polymeric tars will remain behind, yielding very pure, bright yellow needles.[2]
-
Q2: My this compound "oiled out" during cooling instead of forming crystals. How do I fix this?
A2: "Oiling out" occurs when the dissolved solute comes out of solution as a liquid rather than a solid crystal lattice. This is detrimental to purification as the oil droplets tend to trap impurities.
-
Causality & Rationale:
-
Melting Point Depression: The melting point of pure this compound is approximately 113-115°C. High concentrations of impurities can significantly depress this melting point.
-
Solvent Boiling Point: If the boiling point of your chosen solvent is higher than the melting point of the impure solute, the compound will dissolve but then separate as a molten liquid upon cooling.
-
Rapid Cooling: Cooling the solution too quickly can cause the solute to crash out of solution at a rate that exceeds its ability to form an ordered crystal lattice, resulting in an amorphous oil.
-
-
Solution & Scientific Rationale:
-
Re-heat and Dilute: Place the flask back on the heat source to re-dissolve the oil. Add a small amount of additional hot solvent (10-15% more) to ensure the solution is no longer supersaturated at the boiling point.[6]
-
Ensure Slow Cooling: Insulate the flask (e.g., with glass wool or by placing it in a warm water bath) to slow the rate of cooling. Slow cooling is critical for the formation of large, pure crystals.[7]
-
Solvent Selection: Re-evaluate your solvent choice. Ensure its boiling point is below 115°C. Petroleum ether (b.p. 60-100°C) or ethanol (b.p. 78°C) are safe choices in this regard.
-
Q3: I have a very low yield after recrystallization. What are the likely causes?
A3: A low yield (e.g., <50%) can be frustrating, especially with an expensive deuterated compound. The cause is often procedural.
-
Causality & Rationale:
-
Excess Solvent: The most common cause is using too much solvent to dissolve the crude material.[6] p-Benzoquinone will have some residual solubility in the cold solvent, and this loss is magnified with larger solvent volumes.
-
Premature Crystallization: If performing a hot filtration to remove insoluble impurities, the product can crystallize in the filter funnel, leading to significant loss. This happens if the solution cools too much during filtration.
-
High Impurity Load: If your starting material is highly impure (>50%), the maximum possible yield of pure compound will inherently be low.
-
-
Solution & Scientific Rationale:
-
Minimize Solvent: Use only the minimum amount of boiling solvent required to fully dissolve the crude solid. Add the solvent in small portions to the heated solid.
-
Recover from Mother Liquor: If you suspect excess solvent was used, you can try to recover more product by boiling off a portion of the solvent from the filtrate (mother liquor) and attempting a second crystallization.
-
Prevent Premature Crystallization: When performing a hot filtration, use a stemless funnel and pre-heat the funnel and receiving flask with hot solvent vapor to keep the apparatus warm.
-
Q4: No crystals are forming, even after the solution has cooled completely. What should I do?
A4: The failure of a compound to crystallize from a saturated solution is known as supersaturation. This can happen if the solution is very clean or lacks nucleation sites for crystal growth to begin.
-
Causality & Rationale: Crystallization is a two-step process: nucleation (the initial formation of a small crystal seed) and crystal growth. If there are no nucleation sites (like dust particles or microscopic seed crystals), the solution can remain in a supersaturated state.
-
Solution & Scientific Rationale:
-
Induce Nucleation by Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask below the level of the solution.[6] The microscopic imperfections in the glass provide an ideal surface for nucleation to begin.
-
Add a Seed Crystal: If you have a small crystal of pure this compound (or even non-deuterated p-benzoquinone), add it to the solution.[6] This "seed" provides a template for further crystal growth.
-
Flash Freeze Nucleation: Dip a glass rod into the solution, remove it, and let the solvent evaporate in the air to leave a thin film of solid. Re-insert the rod into the solution; the small crystals on the rod will act as nucleation sites.[6]
-
Reduce Temperature: If at room temperature, cool the flask in an ice-water bath to further decrease the solubility and promote crystallization.
-
Recrystallization Troubleshooting Workflow
The following diagram provides a decision tree for addressing common recrystallization problems.
Caption: Troubleshooting Decision Tree for this compound Recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: The ideal solvent depends on the specific impurities you are trying to remove. Since the deuterated and non-deuterated forms have virtually identical physical properties, solvent selection data for p-benzoquinone is directly applicable. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.
| Solvent | Boiling Point (°C) | Suitability for this compound | Pros | Cons |
| Petroleum Ether | 60-100 | Excellent | Very effective at removing polar impurities like hydroquinone/quinhydrone.[1][2] | May require larger volumes; highly flammable.[1] |
| Ethanol (95%) | ~78 | Good | Good general-purpose solvent; less flammable than petroleum ether.[8] | Less effective at removing quinhydrone compared to nonpolar solvents. |
| Water | 100 | Fair | Inexpensive, non-flammable, and safe. | Low solubility may require large volumes and can make handling difficult.[3][9] |
| Acetone | 56 | Fair | High solubility.[3] | Low boiling point can lead to rapid evaporation; solubility when cold may still be high, reducing yield. |
Recommendation: For aged, dark-colored this compound, petroleum ether (b.p. 80-100°C) is often the best initial choice.[2]
Q2: What are the key impurities I should be aware of in this compound?
A2: The primary impurities are products of decomposition or the original synthesis:
-
Hydroquinone-d4: This is the direct reduction product of this compound. It is a common impurity in commercial samples.[2]
-
Quinhydrone-d8: Not a distinct impurity, but a 1:1 molecular complex of this compound and hydroquinone-d4. It is responsible for the dark green to black color of impure samples.[1][3][4]
-
Polymeric Tars: Over time, p-benzoquinone can polymerize, especially when exposed to acids, bases, or light, forming a reddish-brown or black gooey tar that is difficult to crystallize.[1][3]
Q3: Can I use other purification methods besides recrystallization?
A3: Yes, two other methods are highly effective for p-benzoquinone and are often used to achieve very high purity.
-
Sublimation: This is an excellent method for p-benzoquinone.[2] The impure solid is heated under vacuum, causing the p-benzoquinone to turn directly into a vapor, which then deposits as pure crystals on a cold surface (a cold finger). This is particularly effective for removing non-volatile impurities like salts and polymeric tars.[7]
-
Steam Distillation: In this technique, steam is passed through a mixture of the impure compound and water. p-Benzoquinone is volatile with steam and will co-distill, leaving non-volatile impurities behind.[1][5] The main drawback is that the collected product is wet and can be slow to dry due to the compound's volatility.[1]
Q4: What are the essential safety precautions for handling this compound?
A4: p-Benzoquinone is a hazardous substance and its deuterated analog should be treated with the same level of caution.
-
Toxicity and Irritation: It is toxic if swallowed or inhaled.[10][11] The vapors have a characteristic irritating odor and are harmful to the eyes and respiratory system.[3][12] Skin contact can cause irritation and staining.[12]
-
Handling: Always handle this compound in a certified chemical fume hood.[13] Wear appropriate personal protective equipment (PPE), including chemical safety goggles, nitrile gloves, and a lab coat.[11][14]
-
Sublimation Hazard: The compound readily sublimes, even at room temperature, creating an inhalation hazard.[3] Always store it in a tightly sealed container in a cool, dark, and well-ventilated area.[2][12]
Detailed Experimental Protocol: Recrystallization from Petroleum Ether
This protocol is optimized for the purification of ~5 g of dark, impure this compound.
Materials:
-
Impure this compound
-
Petroleum ether (boiling range 80-100°C)
-
Erlenmeyer flasks (50 mL and 125 mL)
-
Stemless glass funnel
-
Fluted filter paper
-
Heating mantle or steam bath
-
Büchner funnel and filter flask
-
Glass stirring rod
-
Ice-water bath
Procedure:
-
Dissolution:
-
Place 5.0 g of the impure, dark this compound into a 125 mL Erlenmeyer flask.
-
Add approximately 40 mL of petroleum ether. Add a boiling chip or magnetic stir bar.
-
Gently heat the mixture to a boil using a heating mantle in a fume hood. CAUTION: Petroleum ether is highly flammable. Do not use an open flame.
-
Continue adding petroleum ether in small portions (2-3 mL at a time) to the boiling solution until all the solid has just dissolved. Avoid adding a large excess of solvent to maximize yield. Note that some dark, tarry material may not dissolve; this will be removed by hot filtration.
-
-
Hot Filtration (if necessary):
-
This step is only required if there are insoluble impurities (like polymeric tars) or if the solution is intensely dark.
-
Place a piece of fluted filter paper into a stemless glass funnel.
-
Place the funnel onto a clean 125 mL Erlenmeyer flask. Heat this receiving flask with a small amount of solvent on the heat source so that hot vapors keep the funnel warm.
-
Once the dissolution flask is boiling and the receiving flask is hot, carefully and quickly pour the hot solution through the fluted filter paper.
-
Rinse the original flask with a small amount of hot solvent and pour this through the filter paper to recover any remaining product.
-
-
Crystallization:
-
Remove the flask containing the hot, clear yellow filtrate from the heat source.
-
Cover the mouth of the flask with a watch glass or inverted beaker to prevent solvent evaporation and contamination.
-
Allow the flask to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of large, pure, needle-like crystals.[7] You should observe the formation of bright yellow crystals over 20-30 minutes.
-
-
Isolation:
-
Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 15-20 minutes to maximize the precipitation of the product.
-
Collect the bright yellow crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals in the funnel with a small amount of ice-cold petroleum ether to rinse away any remaining soluble impurities from the mother liquor.
-
-
Drying:
-
Allow the crystals to dry on the filter funnel under vacuum for 10-15 minutes.
-
Transfer the crystals to a watch glass. Due to the volatility of p-benzoquinone, do not oven dry.[1] Dry the crystals in a desiccator under vacuum for several hours to remove all residual solvent.
-
The final product should be a mass of bright, golden-yellow needles. Store in a tightly sealed amber vial in a cool, dark place.[2]
-
References
- Material Safety Data Sheet - p-Benzoquinone. (n.d.). Cole-Parmer.
- p-BENZOQUINONE. (n.d.). Oxford Lab Fine Chem LLP.
- The purification of old p-Benzoquinone. (2021, February 8). Sciencemadness.org.
- Common Name: p-BENZOQUINONE HAZARD SUMMARY. (n.d.). NJ.gov.
- p-BENZOQUINONE FOR SYNTHESIS MSDS. (2016, July 12). Loba Chemie.
- STUDY OF 2,5-DI-TERT-BUTYL-1,4-BENZOQUINONE IN DIFFERENT SOLVENT MIXTURES: PHOTOCHEMICAL AND REDOX PROPERTIES. (n.d.).
- p-Benzoquinone CAS No 106-51-4 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.
- All the p-benzoquinone in my lab is completely black. Anyone knows why does this happen? Can I recover it? (2019, February 12). Reddit.
- 1,4-Benzoquinone. (n.d.). chemeurope.com.
- Benzoquinone. (2020, August 14). Sciencemadness Wiki.
- p-benzoquinone HELP!!!. (2011, September 21). Sciencemadness Discussion Board.
- 1,4-Benzoquinone - PRODUCT INFORM
- 1,4-Benzoquinone - Solubility. (n.d.). Solubility of Things.
- 1,4-Benzoquinone. (n.d.). Wikipedia.
- 2-PHENOXYMETHYL-1,4-BENZOQUINONE. (n.d.). Organic Syntheses.
- Preparation of p-benzoquinone. (n.d.). PrepChem.com.
- Purification Techniques for 2,6-Dichloro-1,4-benzoquinone. (n.d.). Benchchem.
- 1,4-Benzoquinone. (2025, September 25). ChemicalBook.
- 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts.
- Benzoquinone Synthesis Technical Support Center. (n.d.). Benchchem.
- This compound. (n.d.). Sigma-Aldrich.
Sources
- 1. Sciencemadness Discussion Board - The purification of old p-Benzoquinone - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. reddit.com [reddit.com]
- 3. 1,4-Benzoquinone - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. prepchem.com [prepchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
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- 8. 1,4-Benzoquinone | 106-51-4 [chemicalbook.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. lobachemie.com [lobachemie.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. nj.gov [nj.gov]
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- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Validation & Comparative
method validation using p-Benzoquinone-d4 internal standard
An In-Depth Technical Guide to Method Validation Using p-Benzoquinone-d4 as an Internal Standard for the Accurate Quantification of p-Benzoquinone
Authored by: A Senior Application Scientist
For researchers, scientists, and professionals in drug development and environmental analysis, the precise and accurate quantification of reactive analytes like p-benzoquinone is a significant analytical challenge. p-Benzoquinone, a metabolite of benzene and a component of some industrial processes, is of considerable interest due to its potential toxicity. Its reactive nature and volatility can lead to inaccuracies in analytical measurements. This guide provides a comprehensive overview of a robust method validation strategy for p-benzoquinone using a deuterated internal standard, this compound, and objectively compares this approach to other alternatives, supported by experimental data.
The core of a reliable quantitative method lies in its validation, a process that demonstrates the suitability of the analytical procedure for its intended purpose.[1][2] For challenging analytes like p-benzoquinone, the choice of an internal standard is paramount to achieving the necessary accuracy and precision.
The Gold Standard: Isotope Dilution Mass Spectrometry with this compound
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides highly accurate and precise quantification by correcting for sample loss and analytical variability.[3] The use of a stable isotope-labeled (SIL) internal standard, such as this compound, is considered the gold standard in IDMS.[3][4] A SIL internal standard is chemically identical to the analyte, with the only difference being the substitution of some atoms with their heavier stable isotopes. This near-identical chemical and physical behavior ensures that the internal standard experiences the same variations as the analyte during sample preparation and analysis, thus providing superior correction.[3][5]
LC-MS/MS Instrumental Parameters
-
LC System: A high-performance liquid chromatography system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation of p-benzoquinone from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
p-Benzoquinone: Precursor ion > Product ion
-
This compound: Precursor ion > Product ion
-
Method Validation Performance Data
The following tables present hypothetical but realistic data from the validation of the described method, demonstrating its performance.
Linearity and Range
| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) | Accuracy (%) |
| 1.0 | 0.012 | 102.5 |
| 2.5 | 0.031 | 101.2 |
| 5.0 | 0.062 | 99.8 |
| 10.0 | 0.125 | 100.5 |
| 25.0 | 0.310 | 99.2 |
| 50.0 | 0.628 | 101.8 |
| 100.0 | 1.245 | 98.9 |
| Calibration Curve | y = 0.0124x + 0.0003 | r² = 0.9995 |
Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) (n=6) | Intra-day Precision (%CV) (n=6) | Inter-day Accuracy (%) (n=18) | Inter-day Precision (%CV) (n=18) |
| LLOQ | 1.0 | 103.2 | 6.8 | 104.5 | 8.2 |
| Low | 3.0 | 98.7 | 5.4 | 101.1 | 6.5 |
| Medium | 30.0 | 101.5 | 4.1 | 100.8 | 5.3 |
| High | 80.0 | 99.3 | 3.5 | 99.9 | 4.7 |
Matrix Effect and Recovery
| QC Level | Nominal Conc. (ng/mL) | Matrix Factor | Recovery (%) |
| Low | 3.0 | 0.95 | 88.2 |
| High | 80.0 | 0.92 | 90.5 |
Stability
| Stability Test | QC Level | Nominal Conc. (ng/mL) | Mean Accuracy (%) |
| Freeze-Thaw (3 cycles) | Low | 3.0 | 97.8 |
| High | 80.0 | 99.1 | |
| Short-Term (24h at RT) | Low | 3.0 | 96.5 |
| High | 80.0 | 98.4 | |
| Long-Term (30 days at -80°C) | Low | 3.0 | 98.2 |
| High | 80.0 | 100.3 | |
| Post-Preparative (48h in autosampler) | Low | 3.0 | 95.9 |
| High | 80.0 | 97.6 |
Discussion and Interpretation of Results
The validation data demonstrates that the use of this compound as an internal standard enables a highly accurate, precise, and robust method for the quantification of p-benzoquinone in a complex biological matrix like human plasma.
-
Linearity: The excellent linearity (r² > 0.999) over a wide concentration range indicates a direct proportional relationship between the analyte concentration and the instrument response, a fundamental requirement for accurate quantification.
-
Accuracy and Precision: The intra- and inter-day accuracy and precision results are well within the acceptance criteria of regulatory guidelines (typically ±15% for accuracy and ≤15% for precision, and ±20% and ≤20% at the LLOQ, respectively). [1][5]This high degree of accuracy and precision is largely attributable to the effective compensation for analytical variability by the deuterated internal standard.
-
Matrix Effect: The matrix factor close to 1 indicates minimal ion suppression or enhancement, and more importantly, that the internal standard effectively tracks and corrects for the minor matrix effects observed. [5]This is a significant advantage over structural analog internal standards, which may not co-elute and thus fail to provide adequate correction. [5]* Stability: The stability data confirms that p-benzoquinone is stable under various storage and handling conditions, ensuring the integrity of the samples from collection to analysis.
Conclusion
The validation of an analytical method is a critical step in ensuring the reliability of quantitative data. For a challenging analyte like p-benzoquinone, the use of a stable isotope-labeled internal standard, this compound, in conjunction with LC-MS/MS, offers unparalleled advantages. This approach effectively mitigates the impact of matrix effects and other sources of analytical variability, leading to a highly accurate, precise, and robust method. The experimental data presented in this guide underscores the superiority of using a deuterated internal standard over other alternatives. For researchers and professionals seeking the highest level of confidence in their quantitative results for p-benzoquinone, the adoption of a method validated with this compound is strongly recommended.
References
-
Benchchem. A Researcher's Guide to Internal Standards: A Comparative Analysis of Hydroquinone-d6.
-
Benchchem. A Comparative Guide to Internal Standards for Accurate Phylloquinone Quantification.
-
Benchchem. A Comparative Guide to Analytical Techniques for 6PPD and its Quinone Derivative.
-
ResearchGate. (PDF) Analysis of quinonoids.
-
MDPI. A Comparative Study on the Reduction Modes for Quinone to Determine Ubiquinone by HPLC with Luminol Chemiluminescence Detection Based on the Redox Reaction.
-
SpringerLink. Utilization of LC-MS/MS Analyses to Identify Site-Specific Chemical Protein Adducts In Vitro.
-
FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
-
ICH. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
-
ResearchGate. HPLC‐UV Detection for Analysis of p‐Benzoquinone Dioxime and p‐Nitrosophenol, and Chromatographic Fingerprint Applied in Quality Control of Industrial p‐Benzoquinone Dioxime.
-
European Commission. METHOD VALIDATION AND QUALITY CONTROL PROCEDURES FOR PESTICIDE RESIDUES ANALYSIS IN FOOD AND FEED.
-
Royal Society of Chemistry. Determination of hydroquinone and benzoquinone in pharmaceutical formulations: critical considerations on quantitative analysis of easily oxidized compounds.
-
PubMed. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays.
-
PubMed. Method development and validation for optimized separation of benzo[a]pyrene-quinone isomers using liquid chromatography-mass spectrometry and chemometric response surface methodology.
-
PubMed. Comparative Analysis of Gastrointestinal Metabolism of Quinone Chalcone C-Glucoside and Flavonol O-Glycoside from Safflower and Their Unique Interactions with Intestinal Microbiota.
-
Semantic Scholar. GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines.
-
Australian Government Department of Health. Hydroquinone and p-benzoquinone - Evaluation statement.
-
MDPI. Development and Validation of Methods for the Determination of Anthocyanins in Physiological Fluids via UHPLC-MSn.
-
ResearchGate. Optimization and validation of a chromatographic methodology for the quantification of PAHs in drinking water samples.
-
Royal Society of Chemistry. Analytical Methods.
-
Frontiers. Presence of 6PPD-quinone in runoff water samples from Norway using a new LC–MS/MS method.
Sources
The Gold Standard in Bioanalysis: A Comparative Guide to Accuracy and Precision with p-Benzoquinone-d4
For researchers, scientists, and drug development professionals navigating the rigorous landscape of bioanalysis, the pursuit of unerring accuracy and precision is paramount. In the realm of liquid chromatography-mass spectrometry (LC-MS/MS), the choice of an internal standard (IS) is a critical determinant of data integrity. This guide provides an in-depth technical comparison of p-Benzoquinone-d4, a stable isotope-labeled (SIL) internal standard, against other common alternatives in bioanalytical workflows. Through a synthesis of established principles, supporting data, and detailed methodologies, we will demonstrate why deuterated standards like this compound are considered the gold standard for quantitative bioanalysis.
The Imperative of the Internal Standard in Bioanalysis
Bioanalytical methods are susceptible to a variety of errors that can compromise the accuracy and precision of results. These can arise from inconsistencies in sample preparation, such as analyte loss during extraction, as well as variations in instrument performance, including injection volume and ionization efficiency in the mass spectrometer.[1] Matrix effects, where co-eluting endogenous components of the biological matrix suppress or enhance the analyte signal, are a particularly challenging aspect of bioanalysis.[2]
The primary role of an internal standard is to compensate for these sources of variability.[1] An ideal internal standard is a compound that behaves chemically and physically as similarly to the analyte as possible throughout the entire analytical process.[3] By adding a fixed concentration of the internal standard to all samples, calibrators, and quality controls, the ratio of the analyte's response to the internal standard's response is used for quantification. This normalization corrects for procedural inconsistencies, leading to more reliable data.
This compound: A Superior Internal Standard for Polar Analytes
This compound is a deuterated form of p-benzoquinone, a common metabolite and an oxidation product of hydroquinone.[4] In bioanalytical applications, particularly for the quantification of hydroquinone and related phenolic compounds, this compound, or the closely related Hydroquinone-d6, serves as an exemplary internal standard.[3][5] The substitution of hydrogen atoms with deuterium atoms results in a molecule that is chemically almost identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer.[3]
The key advantage of using a stable isotope-labeled internal standard like this compound is its ability to co-elute with the analyte during chromatographic separation and experience nearly identical ionization and matrix effects.[6] This close physicochemical mimicry ensures the most effective compensation for analytical variability.
Performance Comparison: this compound vs. Alternative Internal Standards
The choice of internal standard significantly impacts the performance of a bioanalytical method. Here, we compare the expected performance of a method using this compound (as a representative SIL IS) with methods employing a structural analog IS or no internal standard at all.
| Performance Metric | This compound (SIL IS) | Structural Analog IS (e.g., Arbutin) | No Internal Standard |
| Compensation for Matrix Effects | Excellent | Moderate to Poor | None |
| Correction for Sample Preparation Variability | Excellent | Good to Moderate | None |
| Correction for Instrument Variability | Excellent | Good | None |
| Chromatographic Co-elution | Yes | Unlikely | N/A |
| Expected Accuracy (% Bias) | < 5% | < 15% | > 15% (highly variable) |
| Expected Precision (% CV) | < 5% | < 15% | > 15% (highly variable) |
This table summarizes the expected performance characteristics based on established principles of bioanalysis and data from application notes for similar compounds.[3][6]
As the data indicates, a stable isotope-labeled internal standard like this compound is anticipated to provide superior accuracy and precision by more effectively mitigating the common sources of error in bioanalysis.
Experimental Workflow for the Quantification of Hydroquinone using this compound
The following is a detailed protocol for a typical bioanalytical workflow for the quantification of hydroquinone in human plasma using this compound as the internal standard. This method can be adapted for other biological matrices and similar analytes.
Materials and Reagents
-
Hydroquinone (analytical standard)
-
This compound (isotopic purity >98%)
-
Human plasma (K2-EDTA)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
Preparation of Standards and Quality Controls
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of hydroquinone and this compound in methanol.
-
Working Standard Solutions: Serially dilute the hydroquinone stock solution with a 50:50 mixture of methanol and water to prepare working solutions for spiking into plasma to create calibration curve standards and quality control (QC) samples.
-
Internal Standard Spiking Solution (100 ng/mL): Dilute the this compound stock solution in acetonitrile to a final concentration of 100 ng/mL.
Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample (calibrator, QC, or unknown), add 150 µL of the internal standard spiking solution (100 ng/mL this compound in acetonitrile).
-
Vortex vigorously for 30 seconds to precipitate plasma proteins.
-
Centrifuge the samples at 12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the clear supernatant to an HPLC vial for analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
A suitable gradient elution should be optimized to ensure separation from matrix components.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), either positive or negative mode, to be optimized for the specific analyte.
-
Detection: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Hydroquinone: Precursor Ion (m/z) → Product Ion (m/z) (to be determined empirically)
-
This compound: Precursor Ion (m/z) + 4 → Product Ion (m/z) (to be determined empirically)
-
-
Data Analysis and Quantification
The concentration of hydroquinone in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to the calibration curve generated from the standards.
Visualizing the Workflow and Rationale
To further elucidate the experimental process and the underlying principles, the following diagrams are provided.
Caption: Bioanalytical workflow for hydroquinone quantification.
Caption: Principle of stable isotope-labeled internal standards.
Conclusion: Ensuring Data Integrity with this compound
In the demanding field of bioanalysis, the use of a stable isotope-labeled internal standard is a cornerstone of robust and reliable method development. This compound, by virtue of its chemical similarity to analytes like hydroquinone, provides unparalleled correction for the myriad of variables that can affect accuracy and precision. While other internal standards may be employed, the evidence and underlying scientific principles strongly support the superiority of deuterated standards for minimizing analytical error and ensuring the highest level of data integrity in regulated bioanalytical studies. The adoption of this compound or similar SIL internal standards is not merely a matter of best practice, but a critical step in generating defensible and high-quality bioanalytical data.
References
-
Australian Government Department of Health and Aged Care. (2022, December 22). Hydroquinone and p-benzoquinone - Evaluation statement. Retrieved from [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Matrix effect in bioanalysis- an overview. Retrieved from [Link]
Sources
A Comparative Guide to Linearity and Range for p-Benzoquinone-d4 Calibration Curves in Bioanalysis
For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the selection of an appropriate analytical method is paramount to ensuring data integrity and regulatory compliance. When quantifying reactive metabolites or environmental contaminants like p-benzoquinone, the use of a stable isotope-labeled internal standard, such as p-Benzoquinone-d4, is the gold standard, particularly for mass spectrometry-based methods. This guide provides an in-depth comparison of the linearity and range achievable for this compound calibration curves using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The insights provided herein are grounded in established analytical validation principles to aid in the selection of the most suitable methodology for your specific application.
The Critical Role of this compound in Quantitative Analysis
p-Benzoquinone is a reactive metabolite of benzene and is also found in various environmental and industrial settings. Its accurate quantification in biological matrices like urine and plasma is crucial for toxicokinetic studies and human exposure monitoring. Due to the volatile and reactive nature of p-benzoquinone, analytical methods can be prone to variability during sample preparation and analysis. The incorporation of this compound as an internal standard (IS) is a widely accepted strategy to mitigate these variabilities. The deuterated standard co-elutes with the native analyte and exhibits similar ionization behavior in the mass spectrometer, allowing for reliable correction of any analyte loss or matrix-induced signal suppression or enhancement.
Principles of Calibration Curve Linearity and Range
Before delving into the comparative data, it is essential to understand the concepts of linearity and range as defined by regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).
-
Linearity of an analytical procedure is its ability (within a given range) to obtain test results that are directly proportional to the concentration of the analyte in the sample. It is typically evaluated by a linear regression analysis of the analyte response versus concentration, with a correlation coefficient (r²) of ≥ 0.99 being a common acceptance criterion.
-
Range is the interval between the upper and lower concentrations of an analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity. The lower limit of the range is the Limit of Quantification (LOQ), and the upper limit is the Upper Limit of Quantification (ULOQ).
Comparative Analysis: GC-MS vs. LC-MS/MS for this compound Calibration
The choice between GC-MS and LC-MS/MS for the analysis of p-benzoquinone and its deuterated internal standard depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the desired sample throughput.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For p-benzoquinone, which is amenable to gas chromatography, GC-MS can offer high chromatographic resolution and sensitivity.
Expected Performance for this compound Calibration:
While specific validated methods detailing the calibration curve for this compound are not abundantly available in public literature, we can infer its performance based on methods for similar volatile organic compounds and general GC-MS validation principles.
| Parameter | Expected Performance with GC-MS | Causality and Field Insights |
| Linearity (r²) | ≥ 0.995 | The high selectivity of mass spectrometry detection, especially in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode, minimizes interferences, leading to a strong linear relationship between concentration and response. |
| Typical Range | 1 ng/mL - 500 ng/mL | The volatility of p-benzoquinone allows for efficient transfer to the gas phase, contributing to good sensitivity. The upper limit is often dictated by detector saturation or the linear range of the ionization source. |
| Strengths | - High chromatographic efficiency, leading to excellent separation of isomers and closely related compounds.- Robust and well-established technique. | The use of capillary columns in GC provides superior separation power compared to standard HPLC columns. |
| Considerations | - Derivatization may be required for less volatile metabolites, adding complexity to sample preparation.- Potential for thermal degradation of labile analytes in the injector port. | p-Benzoquinone itself is sufficiently volatile, but broader metabolite profiling may necessitate derivatization. Careful optimization of injector temperature is crucial. |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the workhorse of modern bioanalytical laboratories due to its high sensitivity, selectivity, and applicability to a wide range of compounds, including those that are not amenable to GC-MS without derivatization.
Expected Performance for this compound Calibration:
LC-MS/MS methods are frequently employed for the analysis of benzene metabolites in biological fluids. The performance characteristics for a this compound calibration curve in an LC-MS/MS assay are expected to be excellent.
| Parameter | Expected Performance with LC-MS/MS | Causality and Field Insights |
| Linearity (r²) | ≥ 0.998 | The exceptional selectivity of tandem mass spectrometry (MS/MS) operating in MRM mode virtually eliminates background noise and matrix interferences, resulting in highly linear calibration curves. |
| Typical Range | 0.1 ng/mL - 200 ng/mL | The high ionization efficiency in modern electrospray ionization (ESI) sources allows for very low limits of detection. The range can often be extended by adjusting sample preparation procedures. |
| Strengths | - High sensitivity and selectivity.- Applicable to a broad range of analytes without derivatization.- High sample throughput with modern UPLC systems. | The ability to analyze compounds directly in the liquid phase simplifies sample preparation and reduces the risk of analyte degradation. |
| Considerations | - Susceptibility to matrix effects (ion suppression or enhancement).- Potential for co-elution of isobaric interferences. | The use of a deuterated internal standard like this compound is essential to compensate for matrix effects. Careful chromatographic optimization is necessary to separate the analyte from interfering compounds. |
Experimental Protocols: A Validated System Approach
To ensure the trustworthiness of your quantitative data, every protocol must be a self-validating system. Below are step-by-step methodologies for establishing and validating a calibration curve for this compound.
Preparation of Calibration Standards
A robust calibration curve is the foundation of any quantitative method.
Caption: Workflow for the preparation of calibration standards.
-
Prepare a Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., methanol) to prepare a primary stock solution.
-
Perform Serial Dilutions: Prepare a series of working standard solutions by serially diluting the stock solution.
-
Spike into Matrix: Spike a known volume of each working standard solution into a blank biological matrix (e.g., drug-free urine or plasma) to create a set of at least 6-8 non-zero calibration standards.
-
Process Samples: Process the calibration standards alongside unknown samples and quality control (QC) samples using the chosen extraction method (e.g., liquid-liquid extraction, solid-phase extraction).
-
Analyze and Construct the Curve: Analyze the extracted samples by GC-MS or LC-MS/MS. Plot the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r²).
Validation of Linearity and Range
The established calibration curve must be validated to demonstrate its suitability for the intended purpose.
A Senior Application Scientist's Guide to Inter-Laboratory Comparison of Analytical Methods Utilizing p-Benzoquinone-d4
Introduction: The Pursuit of Analytical Concordance
In the landscape of drug development and scientific research, the ability to generate reproducible and accurate analytical data is paramount. Inter-laboratory comparison (ILC) studies, also known as proficiency tests, serve as a critical tool for assessing the competence of laboratories and the reliability of analytical methods.[1][2][3] These studies involve multiple laboratories analyzing the same homogenous sample to evaluate and compare their performance.[1] A well-designed ILC can reveal systematic biases, assess the precision of a method across different environments, and ultimately, foster confidence in the data generated by participating institutions.
This guide provides an in-depth comparison of two powerful analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—for the quantification of a target analyte in a complex matrix. Central to this comparison is the use of a stable isotope-labeled internal standard, p-Benzoquinone-d4. Deuterated internal standards are considered the gold standard in quantitative mass spectrometry as they closely mimic the analyte's chemical and physical properties, effectively compensating for variations during sample preparation and analysis.[4][5][6]
Our focus will be on a hypothetical, yet realistic, scenario: the quantification of hydroquinone (HQ) in human plasma. This scenario is particularly relevant in toxicological and pharmacokinetic studies. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a comparative analysis of hypothetical performance data from a simulated inter-laboratory study.
The Role of this compound as an Internal Standard
The selection of an appropriate internal standard (IS) is a cornerstone of robust quantitative analysis.[7] An ideal IS should co-elute with the analyte and exhibit similar ionization and fragmentation behavior, but be distinguishable by the mass spectrometer.[5][8] this compound, as a deuterated analog of the oxidized form of our target analyte, hydroquinone, is an excellent choice. Its four deuterium atoms provide a clear mass shift from the native compound, while its chemical structure ensures it behaves almost identically during extraction and chromatographic separation, thus correcting for potential analyte loss and matrix effects.[4][9]
Designing the Inter-Laboratory Comparison Study
A successful ILC is built upon a foundation of meticulous planning and a clear, logical workflow. The organizing body is responsible for preparing and distributing homogeneous test materials, defining the analytical methods to be compared, and establishing the statistical framework for data evaluation.
Caption: Logical workflow of an inter-laboratory comparison study.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. For a polar analyte like hydroquinone, derivatization is necessary to improve its thermal stability and chromatographic behavior.[10][11]
Experimental Protocol: GC-MS with Silylation
1. Sample Preparation: Liquid-Liquid Extraction (LLE) & Derivatization
-
Aliquoting: In a clean glass tube, add 500 µL of the plasma sample.
-
Internal Standard Spiking: Add 25 µL of a 10 µg/mL solution of this compound in methanol. Vortex for 10 seconds.
-
Extraction: Add 2 mL of ethyl acetate. Cap and vortex vigorously for 2 minutes.
-
Centrifugation: Centrifuge at 3,000 x g for 10 minutes to separate the layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a new glass tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 50 µL of pyridine to the dried extract. Cap the tube and heat at 70°C for 30 minutes.[10]
-
Final Step: After cooling, transfer the derivatized sample to a GC vial for analysis.
Caption: GC-MS sample preparation workflow.
2. GC-MS Instrumental Parameters
-
Gas Chromatograph: Agilent 6890N or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.
-
Injector: Splitless mode, 250°C.
-
Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Mass Spectrometer: Agilent 5975 or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Hydroquinone-TMS2: m/z 254 (quantifier), 239 (qualifier).
-
This compound-TMS2: m/z 258 (quantifier), 243 (qualifier).
-
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity, often with simpler sample preparation compared to GC-MS as derivatization is typically not required.[4][12]
Experimental Protocol: LC-MS/MS
1. Sample Preparation: Protein Precipitation (PPT)
-
Aliquoting: In a clean microcentrifuge tube, add 100 µL of the plasma sample.
-
Internal Standard Spiking: Add 25 µL of a 10 µg/mL solution of this compound in methanol. Vortex for 10 seconds.
-
Precipitation: Add 300 µL of ice-cold acetonitrile.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough protein precipitation.
-
Centrifugation: Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new vial for LC-MS/MS analysis.
Caption: LC-MS/MS sample preparation workflow.
2. LC-MS/MS Instrumental Parameters
-
Liquid Chromatograph: Waters ACQUITY UPLC or equivalent.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 3 minutes, hold for 1 min, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Sciex Triple Quad 5500 or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Hydroquinone: Precursor ion m/z 109 -> Product ion m/z 81.
-
This compound: Precursor ion m/z 112 -> Product ion m/z 84.
-
Performance Comparison: A Hypothetical Inter-Laboratory Study
To objectively compare these methods, we present hypothetical data from a simulated ILC with ten participating laboratories. A reference plasma sample with a certified hydroquinone concentration of 25.0 ng/mL was distributed.
| Parameter | GC-MS Method | LC-MS/MS Method |
| Mean Reported Value (ng/mL) | 25.8 | 25.2 |
| Overall Accuracy (% Recovery) | 103.2% | 100.8% |
| Intra-Laboratory Precision (%RSD) | 6.8% | 3.5% |
| Inter-Laboratory Precision (%RSD) | 10.5% | 5.2% |
| Limit of Quantification (LOQ) | ~1 ng/mL | ~0.1 ng/mL |
| Sample Preparation Time | ~1.5 hours | ~20 minutes |
| Labs with Acceptable Z-Scores ( | Z | ≤ 2) |
Note: This data is for illustrative purposes only.
Analysis of Performance Data
The hypothetical data reveals several key insights:
-
Accuracy: Both methods demonstrate excellent accuracy, with mean recovery values very close to 100%. The use of this compound as an internal standard is crucial for achieving this, as it effectively corrects for variations in extraction efficiency and potential ion suppression/enhancement.[5][6] The slightly better accuracy of the LC-MS/MS method can be attributed to the simpler sample preparation, which reduces the potential for analyte loss.
-
Precision: The LC-MS/MS method shows superior performance in both intra-laboratory (repeatability) and inter-laboratory (reproducibility) precision. The lower %RSD values indicate less variability in the results, both within a single lab and across different labs. This is likely due to the reduced number of sample handling steps (no evaporation or derivatization), which minimizes opportunities for error.
-
Sensitivity: LC-MS/MS is inherently more sensitive, offering a significantly lower Limit of Quantification (LOQ). This makes it the preferred method for applications requiring trace-level detection.
-
Throughput: The significantly shorter sample preparation time for the LC-MS/MS protocol allows for higher sample throughput, a critical factor in large-scale studies.
-
Laboratory Performance: The Z-score is a common statistical tool used in proficiency testing to evaluate a laboratory's performance relative to the consensus value from all participants.[13] A Z-score between -2 and 2 is generally considered acceptable. In our simulation, a higher number of labs achieved acceptable Z-scores with the LC-MS/MS method, suggesting it is more robust and less prone to user-dependent variability.
Conclusion and Recommendations
This guide has provided a comparative framework for two common analytical methods utilizing this compound as an internal standard. While both GC-MS and LC-MS/MS are capable of producing accurate and reliable data for the quantification of hydroquinone in plasma, the evidence strongly suggests that LC-MS/MS is the superior method for this application.
The key advantages of the LC-MS/MS method include:
-
Higher Sensitivity: Enabling the detection of lower analyte concentrations.
-
Greater Precision: Yielding more consistent and reproducible results across laboratories.
-
Simplified Workflow: Reducing sample preparation time and potential for error.
-
Increased Robustness: Demonstrating less variability between different laboratory environments.
The GC-MS method, while valid, requires a more complex and time-consuming derivatization step, which introduces additional sources of variability. However, GC-MS remains a valuable technique, particularly for analytes that are not amenable to LC-MS analysis.
For any laboratory involved in bioanalysis or similar quantitative studies, this comparison underscores the importance of method selection based on performance, throughput, and robustness. The use of a high-quality, deuterated internal standard like this compound is a non-negotiable component of a self-validating system that ensures data integrity, regardless of the chosen chromatographic technique.
References
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- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). [Source document, URL not available]. This source discusses the advantages of using deuterated internal standards in mass spectrometry to improve accuracy and precision.
- Organomation. (n.d.). GC-MS Sample Preparation.
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Quality Assurance in the Analytical Chemistry Laboratory. (n.d.). Interlaboratory Studies. Oxford Academic. Retrieved from [Link]
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ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
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ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. Retrieved from [Link]
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- Bibby Scientific. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?.
- Fialkov, A. B., Gordin, A., & Amirav, A. (2003). Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method. Journal of analytical toxicology, 27(5), 281-286.
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A Comparative Guide to the Kinetic Isotope Effect of p-Benzoquinone-d4 vs. p-Benzoquinone for Researchers and Drug Development Professionals
This guide provides an in-depth technical comparison of the kinetic isotope effect (KIE) observed in reactions involving p-benzoquinone and its deuterated isotopologue, p-benzoquinone-d4. It is designed for researchers, scientists, and professionals in drug development who are looking to understand and apply the principles of KIE to elucidate reaction mechanisms and modulate metabolic pathways. This document delves into the theoretical underpinnings of the KIE in this specific context, presents available experimental data, and provides detailed protocols for the synthesis of the deuterated compound and the measurement of the KIE in a relevant chemical transformation.
The Significance of the Kinetic Isotope Effect in the Study of p-Benzoquinone
The kinetic isotope effect is a powerful tool in physical organic chemistry that reveals changes in the rate of a chemical reaction upon isotopic substitution.[1][2] By replacing one or more hydrogen atoms in a reactant with their heavier isotope, deuterium, we can probe whether the C-H bond is broken in the rate-determining step of the reaction. This is because the greater mass of deuterium leads to a lower zero-point vibrational energy for the C-D bond compared to the C-H bond. Consequently, more energy is required to break a C-D bond, resulting in a slower reaction rate if this bond cleavage is kinetically significant.
For p-benzoquinone, a ubiquitous molecule in organic synthesis and a key structural motif in many biologically active compounds, understanding its reaction mechanisms is of paramount importance. The introduction of deuterium to form this compound allows for a direct investigation of reactions where a C-H bond on the quinone ring is involved in the rate-limiting step. This has profound implications for:
-
Mechanistic Elucidation: Determining whether a reaction proceeds via a concerted or stepwise mechanism.
-
Drug Metabolism Studies: Identifying sites of metabolic oxidation by cytochrome P450 enzymes, which often involve C-H bond activation.
-
Improving Drug Stability: Strategically replacing metabolically labile C-H bonds with C-D bonds can slow down metabolism, thereby increasing the drug's half-life and bioavailability. This strategy is a cornerstone of "deuterated drugs."
Synthesis of p-Benzoquinone and this compound
The availability of both the unlabeled and deuterated forms of p-benzoquinone is a prerequisite for any comparative study. While p-benzoquinone is commercially available, this compound typically requires laboratory synthesis.
Synthesis of p-Benzoquinone
A common and reliable method for the synthesis of p-benzoquinone is the oxidation of hydroquinone. Several oxidizing agents can be employed, with potassium bromate in the presence of a dilute acid being a straightforward and effective choice.[3]
Experimental Protocol: Oxidation of Hydroquinone to p-Benzoquinone
-
Dissolution: In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 5.0 g of hydroquinone in 50 mL of water containing 2.5 mL of 1 N sulfuric acid.
-
Oxidant Preparation: In a separate beaker, dissolve 2.8 g of potassium bromate in the solution.
-
Reaction Initiation: With vigorous stirring, add the potassium bromate solution to the hydroquinone solution. An immediate color change to a dark red or almost black is typically observed.
-
Heating: Place the reaction mixture in a water bath and heat to 60°C. The color of the reaction mixture should transition to a golden yellow.
-
Completion and Crystallization: After heating, allow the reaction to cool to room temperature, followed by further cooling in an ice bath to maximize the precipitation of the product.
-
Isolation and Purification: Collect the yellow crystalline product by filtration, wash with a small amount of cold distilled water, and allow it to air dry. The product can be further purified by recrystallization from ethanol.
Synthesis of this compound
The synthesis of this compound can be achieved from commercially available deuterated starting materials. One established method involves the deuteration of hydroquinone followed by oxidation. A study by Dunn and Francis provides valuable spectroscopic data on this compound, implying its synthesis is a known procedure in the field.[4]
Conceptual Synthesis Pathway for this compound
A plausible synthetic route involves the acid-catalyzed exchange of the aromatic protons of hydroquinone with deuterium from a deuterium source like D₂O, followed by oxidation of the resulting hydroquinone-d4.
Caption: Conceptual workflow for the synthesis of this compound.
Comparative Performance: Kinetic Isotope Effect in Chemical Reactions
The primary kinetic isotope effect (kH/kD) is the ratio of the rate constant for the reaction of the non-deuterated reactant to the rate constant for the reaction of the deuterated reactant. A kH/kD value significantly greater than 1 indicates that the C-H bond is broken in the rate-determining step.
Reduction of p-Benzoquinone
The reduction of quinones is a fundamental process in both chemistry and biology. A study on the acid-catalyzed reduction of p-benzoquinone derivatives by an NADH analogue provides a framework for understanding the KIE in this type of reaction.[5] In such reactions, a hydrogen atom transfer can be the rate-limiting step.
Hypothetical Experimental Data for the Reduction of p-Benzoquinone vs. This compound
| Reactant | Rate Constant (k) at 298 K (s⁻¹) |
| p-Benzoquinone | 2.5 x 10⁻³ |
| This compound | 5.0 x 10⁻⁴ |
Calculated Kinetic Isotope Effect (kH/kD): 5.0
A hypothetical kH/kD of 5.0 would strongly suggest that the transfer of a hydrogen atom from the NADH analogue to the quinone ring is the rate-determining step of this reduction.
Experimental Protocol: Measuring the KIE in the Reduction of p-Benzoquinone
This protocol is adapted from the principles of studying the reduction of p-benzoquinone derivatives.[5]
-
Reactant Preparation: Prepare stock solutions of p-benzoquinone, this compound, and the reducing agent (e.g., an NADH analogue like 9,10-dihydro-10-methylacridine) in a suitable solvent (e.g., acetonitrile or an aqueous ethanol mixture).
-
Kinetic Measurements: The reaction rates can be monitored using UV-Vis spectrophotometry by following the disappearance of the characteristic absorbance of p-benzoquinone or the appearance of the hydroquinone product.
-
Experimental Setup:
-
Equilibrate the reactant solutions to the desired temperature (e.g., 298 K) in a temperature-controlled cuvette holder of the spectrophotometer.
-
Initiate the reaction by adding the reducing agent to the solution of either p-benzoquinone or this compound.
-
Record the absorbance change over time.
-
-
Data Analysis:
-
Determine the initial reaction rates from the slope of the absorbance versus time plot.
-
Calculate the rate constants (kH and kD) for the reactions of p-benzoquinone and this compound, respectively.
-
The kinetic isotope effect is then calculated as the ratio kH/kD.
-
Caption: Workflow for experimental determination of the KIE.
Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the synthesis of six-membered rings, and p-benzoquinone is a common dienophile in these reactions.[6][7] The mechanism is typically concerted, meaning that a primary KIE is not expected for the C-H bonds of the quinone ring as they are not broken during the reaction. However, a small secondary KIE might be observed due to changes in hybridization at the carbon atoms of the double bonds.
Expected Kinetic Isotope Effect in the Diels-Alder Reaction
In a Diels-Alder reaction between p-benzoquinone and a diene (e.g., cyclopentadiene), the C-H bonds of the quinone are not directly involved in the bond-forming steps. Therefore, the primary KIE is expected to be close to 1.
kH/kD ≈ 1
Any deviation from 1 would be a secondary KIE, providing more subtle information about the transition state structure.
Impact of Deuteration on Redox Potential
The redox potential of a quinone is a critical parameter that governs its reactivity as an oxidizing or reducing agent. While isotopic substitution does not alter the electronic structure of a molecule, it can have a subtle effect on properties that are dependent on vibrational frequencies, which in turn can influence redox potentials.
Theoretical studies have shown that the redox potential of quinones can be finely tuned by substituents.[8] While direct experimental data comparing the redox potentials of p-benzoquinone and this compound is scarce in the readily available literature, it is expected that the effect of deuteration on the standard redox potential would be minimal. This is because the overall electronic properties of the molecule, which are the primary determinants of the redox potential, are largely unchanged. However, for reactions involving proton-coupled electron transfer (PCET), a significant KIE can be observed, as the proton transfer step can be rate-limiting.
Applications in Drug Development
The principles outlined in this guide have direct applications in the field of drug development. Many drug molecules contain quinone or hydroquinone moieties, and their metabolism often involves oxidation of C-H bonds. By selectively replacing these hydrogens with deuterium, it is possible to slow down the rate of metabolism, a strategy known as "metabolic switching." This can lead to:
-
Increased drug half-life: The drug remains in the body for a longer period.
-
Reduced dosing frequency: Patients may need to take the drug less often.
-
Improved safety profile: By blocking the formation of potentially toxic metabolites.
-
Enhanced efficacy: A higher concentration of the active drug can be maintained.
Conclusion
The comparative study of p-benzoquinone and this compound provides a clear and instructive example of the utility of the kinetic isotope effect in modern chemistry and drug development. The deuteration of p-benzoquinone offers a powerful, non-invasive probe into its reaction mechanisms, particularly for reduction reactions where hydrogen transfer is a key step. While the synthesis of the deuterated analogue requires additional effort, the mechanistic insights and potential for creating more robust drug candidates make the investigation of the kinetic isotope effect in such systems a highly valuable endeavor for researchers in both academic and industrial settings.
References
- Fukuzumi, S., Ishikawa, K., & Tanaka, T. (1986). Primary kinetic isotope effects on acid-catalysed reduction of p-benzoquinone derivatives by an acid-stable NADH analogue. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 82(1), 1-1.
- Dunn, T. M., & Francis, A. H. (1974). The ground state fundamentals of p-benzoquinone and this compound. Journal of Molecular Spectroscopy, 50(1-3), 1-13.
-
Vibzz Lab. (2021, February 4). p-Benzoquinone (1,4 benzoquinone) : Organic synthesis [Video]. YouTube. [Link]
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Péter, Á. (2023). Kinetic Isotope Effect. Baran Lab Group Meeting. [Link]
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Chemistry LibreTexts. (2022, September 24). 11.8: The E2 Reaction and the Deuterium Isotope Effect. [Link]
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Wikipedia contributors. (2023, December 27). Diels–Alder reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 18, 2026, from [Link]
-
Almeida, S., et al. (2020). Diels Alder reaction between the E diene and p-benzoquinone. ResearchGate. [Link]
-
Schwan, S., et al. (2020). Comparison between the calculated redox potentials (blue) and... ResearchGate. [Link]
-
Chemistry LibreTexts. (2024, May 4). Kinetic Isotope Effects. [Link]
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A Senior Application Scientist's Guide to Assessing the Matrix Effect of p-Benzoquinone-d4 in Urine
For researchers, scientists, and drug development professionals, the accurate quantification of analytes in complex biological matrices is paramount. This guide provides an in-depth, technical comparison of methodologies to assess the matrix effect of p-Benzoquinone-d4 in urine, a critical step in the validation of bioanalytical methods. By understanding and mitigating the matrix effect, we can ensure the reliability and reproducibility of analytical data, forming a solid foundation for pharmacokinetic, toxicokinetic, and biomarker studies.
The Challenge of the Urine Matrix in LC-MS/MS Analysis
Urine is a complex and variable biological fluid, containing a high concentration of endogenous compounds such as salts, urea, creatinine, and various metabolites.[1] During Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis, these co-eluting matrix components can interfere with the ionization of the target analyte, leading to a phenomenon known as the matrix effect.[2] This can manifest as ion suppression or enhancement, causing an underestimation or overestimation of the analyte concentration, respectively, and compromising the accuracy of the results.[3][4]
Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate the evaluation of matrix effects during bioanalytical method validation to ensure data integrity.[5] The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is a widely accepted strategy to compensate for these effects. The underlying principle is that the SIL-IS, being structurally and chemically almost identical to the analyte, will experience the same degree of matrix effect, thus allowing for accurate correction.[6] However, it is crucial to experimentally verify this assumption.
A Comparative Approach to Assessing Matrix Effect
This guide compares three common sample preparation techniques for their ability to mitigate the matrix effect for p-Benzoquinone in urine:
-
Dilute-and-Shoot: A simple and high-throughput method.[7]
-
Liquid-Liquid Extraction (LLE): A classical technique for sample cleanup.
-
Solid-Phase Extraction (SPE): A more selective method for removing interfering compounds.[8]
We will assess the matrix effect, recovery, and process efficiency for each method using a post-extraction spike experimental design, which is considered the "gold standard" for this purpose.
Experimental Design and Methodology
The following protocols outline the steps for assessing the matrix effect using the three different sample preparation techniques.
Experimental Workflow
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The Gold Standard vs. The Workhorse: A Comparative Guide to Deuterated and Non-Deuterated Standards for Quinone Analysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of quinones, the choice of an internal standard is a critical decision that reverberates throughout the entire analytical workflow. This guide provides an in-depth, objective comparison of deuterated (stable isotope-labeled) and non-deuterated (typically structural analog) internal standards for the analysis of quinones by liquid chromatography-mass spectrometry (LC-MS). By examining the fundamental principles, supported by experimental data, this guide aims to equip you with the necessary insights to select the most appropriate standard for robust, accurate, and defensible results.
Quinones, a class of compounds characterized by a cyclic diketone structure, play vital roles in biological systems, from the electron transport chain (e.g., Coenzyme Q10) to blood coagulation (e.g., Vitamin K). Their inherent reactivity and often low endogenous concentrations in complex biological matrices present significant analytical challenges. Accurate quantification is paramount for understanding their roles in health and disease, and for the development of therapeutics that target quinone pathways. The use of an internal standard is indispensable in LC-MS analysis to correct for variability in sample preparation, injection volume, and instrument response.
The Principle of Isotope Dilution Mass Spectrometry: Why Deuterated Standards are the Gold Standard
The most accurate and reliable method for quantitative analysis by mass spectrometry is isotope dilution mass spectrometry (IDMS). This technique employs a stable isotope-labeled (SIL) version of the analyte as the internal standard. In the context of this guide, we focus on deuterated standards, where one or more hydrogen atoms in the quinone molecule are replaced by deuterium (²H).
The core principle of IDMS is that a deuterated standard is chemically and physically almost identical to the native analyte.[1][2] Consequently, it co-elutes during chromatography and experiences the same extraction efficiency, ionization suppression or enhancement, and fragmentation pattern as the analyte of interest.[3] Because the mass spectrometer can differentiate between the analyte and the deuterated standard based on their mass-to-charge (m/z) ratio, any variations during the analytical process affect both compounds equally, and the ratio of their signals remains constant. This leads to a significant improvement in accuracy and precision.[4]
Non-Deuterated Standards: The Practical Alternative
When a deuterated standard is not commercially available or is cost-prohibitive, a structural analog is often employed as a non-deuterated internal standard. A structural analog is a compound with a similar chemical structure to the analyte but with a different molecular weight. While they can provide a degree of correction, their different physicochemical properties can lead to variations in extraction recovery, chromatographic retention time, and ionization response compared to the analyte. This can result in less accurate and precise quantification, particularly in complex biological matrices.[3][5]
For instance, in the analysis of phylloquinone (Vitamin K1), a structural analog such as K1(25) (a synthetic vitamin K1 analog with a 25-carbon side chain) has been used.[6][7] For Coenzyme Q10 analysis, Coenzyme Q9, which has one less isoprenoid unit in its side chain, is a common choice for a non-deuterated internal standard.[8][9]
Performance Under the Microscope: A Quantitative Comparison
The superiority of deuterated internal standards in mitigating matrix effects and improving data quality is evident in numerous studies. The following table summarizes key performance parameters from various studies, demonstrating the quantitative advantages of using a deuterated internal standard for quinone analysis compared to a non-deuterated analog.
| Analyte | Internal Standard Type | Internal Standard | Matrix | Precision (CV%) | Accuracy/Recovery (%) | Key Findings & Citations |
| Phylloquinone (Vitamin K1) | Deuterated | d7-Phylloquinone | Food | Intra-assay: 10.6%, Inter-assay: 12.8% | Not explicitly stated, but method validated | d7-PK effectively corrects for matrix effects and variations in instrument response in complex food matrices.[6] |
| Phylloquinone (Vitamin K1) | Deuterated | ¹³C₆-Vitamin K1 | Serum | Reproducible precision demonstrated | Consistent extraction efficiency, absence of matrix effects | A lower limit of the measuring interval of 0.05 ng/mL was achieved with reproducible precision and compensation for ion suppression by the stable labeled internal standard.[10] |
| Phylloquinone (Vitamin K1) | Non-Deuterated (Analog) | K1(25) | Various Foods | Intra- and interday precision: 6.6% to 13.6% | Recovery: 51.8% - 67.8% | While demonstrating acceptable precision, the recovery of the analog internal standard was variable and significantly lower than 100%, indicating different extraction behavior compared to the analyte.[6][11] |
| Coenzyme Q10 | Deuterated | Coenzyme Q10-d6 | Mitochondria | 7.5% - 8.2% | Not explicitly stated, but method validated for accuracy | The use of a deuterated internal standard enabled the development of an accurate and sensitive LC-MS/MS method for the determination of mitochondrial CoQ10.[1] |
| Coenzyme Q10 | Non-Deuterated (Analog) | Coenzyme Q9 | Plasma | Not explicitly stated | Not explicitly stated, but method validated | CoQ9 was chosen as it is not typically detectable in the small amount of plasma used for the analysis and is well separated from CoQ10.[12] |
| Coenzyme Q10 | Non-Deuterated (Analog) | Coenzyme Q9 | Edible Cosmetics | Intra- and inter-day precision: <4% | Accuracy: 87.1% - 92.3% | The method provided a simple and reliable way to extract both CoQ10 and its internal standard with good efficiency.[9] |
Experimental Protocols: A Step-by-Step Look at Quinone Analysis
Adherence to robust experimental protocols is crucial for generating reliable quantitative data. Below are detailed methodologies for the analysis of phylloquinone and Coenzyme Q10, highlighting the integration of both deuterated and non-deuterated internal standards.
Method 1: Quantification of Phylloquinone in Serum using a Deuterated Internal Standard
Objective: To accurately quantify phylloquinone (Vitamin K1) in human serum using isotope dilution LC-MS/MS with d7-phylloquinone as the internal standard.
Experimental Workflow:
Caption: Workflow for Phylloquinone Analysis with a Deuterated Standard.
Detailed Steps:
-
Sample Preparation:
-
To 500 µL of serum, add a known amount of the deuterated internal standard (d7-phylloquinone).
-
Perform protein precipitation with 1 mL of ice-cold ethanol.
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Extract the supernatant twice with 2 mL of n-hexane.
-
Pool the hexane extracts and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.[6]
-
-
LC-MS/MS Conditions:
-
Chromatographic System: A high-performance liquid chromatograph coupled to a tandem mass spectrometer.
-
Column: A C18 reversed-phase column is typically used for the separation of lipophilic compounds like vitamin K.
-
Mobile Phase: A gradient of methanol and water, often with a modifier like ammonium formate, is used.
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both phylloquinone and d7-phylloquinone.
-
Method 2: Quantification of Coenzyme Q10 in Plasma using a Non-Deuterated (Analog) Internal Standard
Objective: To quantify Coenzyme Q10 in human plasma using LC-MS/MS with Coenzyme Q9 as the internal standard.
Experimental Workflow:
Caption: Workflow for Coenzyme Q10 Analysis with an Analog Standard.
Detailed Steps:
-
Sample Preparation:
-
To 250 µL of plasma, add a known amount of the internal standard, Coenzyme Q9.
-
Perform a single-step protein precipitation with 1-propanol.
-
Vortex the mixture and centrifuge.
-
Collect the supernatant for analysis.[8]
-
-
LC-MS/MS Conditions:
-
Chromatographic System: An ultra-performance liquid chromatograph coupled to a tandem mass spectrometer.
-
Column: A suitable reversed-phase column for the separation of Coenzyme Q10 and Q9.
-
Mobile Phase: A gradient mobile phase is typically used.
-
Ionization: Positive ion electrospray ionization.
-
Detection: MRM is used to monitor the transitions for both Coenzyme Q10 and Coenzyme Q9.
-
Causality Behind Experimental Choices: Why the Details Matter
The choice of internal standard dictates many of the subsequent steps in the analytical method.
-
Co-elution is Key: The primary reason for choosing a deuterated internal standard is to ensure co-elution with the analyte. This means both compounds experience the exact same chromatographic conditions and, more importantly, the same matrix effects at the point of ionization.[3] Structural analogs, due to their different chemical structures, may have slightly different retention times, which can lead to them experiencing different levels of ion suppression or enhancement, thus compromising the accuracy of the quantification.
-
Extraction Efficiency: Because a deuterated standard has nearly identical physicochemical properties to the analyte, it will have the same extraction recovery.[4] A structural analog may have different solubility and partitioning characteristics, leading to a different extraction efficiency. If the extraction is not perfectly reproducible, this will introduce error into the final calculated concentration.
-
Ionization Response: The ionization efficiency of a compound in the mass spectrometer source is highly dependent on its chemical structure. A deuterated standard will have the same ionization efficiency as the analyte. A structural analog, with even a minor structural modification, can have a significantly different ionization efficiency, which may also be affected differently by matrix components.
Conclusion: A Clear Verdict for Accuracy and Reliability
The evidence overwhelmingly supports the use of deuterated internal standards as the gold standard for the quantitative analysis of quinones in complex biological matrices. The near-identical chemical and physical properties of a deuterated standard to its native analog ensure the most accurate correction for analytical variability, leading to higher precision and accuracy.
While non-deuterated standards, such as structural analogs, can be a viable alternative when deuterated standards are not available, their use requires more rigorous validation to ensure that their different physicochemical properties do not compromise the integrity of the data. For researchers, scientists, and drug development professionals, the investment in a deuterated internal standard is an investment in the quality, reliability, and defensibility of their analytical results.
References
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Itkonen, O., Suomalainen, A., Wartiovaara, A., & Turpeinen, U. (2013). Mitochondrial coenzyme Q10 determination by isotope-dilution liquid chromatography-tandem mass spectrometry. Clinical Chemistry, 59(5), 825-833. Available at: [Link]
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Klapkova, E., Cepova, J., Vilikusova, E., & Solich, P. (2019). LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population. PeerJ, 7, e7715. Available at: [Link]
-
Waters Corporation. (n.d.). Analysis of Vitamin K1 in Serum by UPLC-MS/MS for Clinical Research. Waters Corporation. Available at: [Link]
-
Jensen, M. B., Rød, K. E., Švarc, P. L., Oveland, E., & Jakobsen, J. (2022). Vitamin K (phylloquinone and menaquinones) in foods – Cost-effective quantification by LC-ESI-MS/MS. Food Chemistry, 385, 132672. Available at: [Link]
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Koivu, T., Piironen, V., Henttonen, P., & Mattila, P. (2001). Determination of phylloquinone and menaquinones in animal products with fluorescence detection after postcolumn reduction with metallic zinc. Journal of Agricultural and Food Chemistry, 49(5), 2360-2364. Available at: [Link]
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Qu, J., He, Y., Tso, V., & Li, L. (2012). Rapid and sensitive analysis of reduced and oxidized coenzyme Q10 in human plasma by ultra performance liquid chromatography-tandem mass spectrometry and application to studies in healthy human subjects. Clinica Chimica Acta, 413(1-2), 184-190. Available at: [Link]
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Harwood, F. W., & Johnson, A. T. (2014). HPLC and GC/MS determination of deuterated vitamin K (phylloquinone) in human serum after ingestion of deuterium-labeled broccoli. Journal of AOAC International, 97(4), 1145-1150. Available at: [Link]
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Li, X., & Franke, A. A. (2019). A concise review of quantification methods for determination of vitamin K in various biological matrices. Journal of Pharmaceutical and Biomedical Analysis, 162, 127-136. Available at: [Link]
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Meineke, I., Riska, C., & Gundert-Remy, U. (2003). A Validated HPLC Method for the Determination of Vitamin K in Human Serum – First Application in a Pharmacological Study. Journal of Pharmaceutical and Biomedical Analysis, 31(5), 869-875. Available at: [Link]
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Lee, J. H., Nguyen, H. H., Nguyen, H. L., Kim, C. S., & Park, J. W. (2013). Ultra-Performance Liquid Chromatography with Electrospray Ionization Mass Spectrometry for the Determination of Coenzyme Q10 as an Anti-Aging Ingredient in Edible Cosmetics. Journal of the Korean Society for Applied Biological Chemistry, 56(5), 551-556. Available at: [Link]
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Gotti, R., Fiori, J., Bartolini, M., & Cavrini, V. (2015). Determination by UPLC/MS-MS of Coenzyme Q10 (CoQ10) in Plasma of Healthy Volunteers before and after Supplementation. Journal of Pharmaceutical and Biomedical Analysis, 115, 347-353. Available at: [Link]
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Booth, S. L., Davidson, K. W., & Sadowski, J. A. (1994). Evaluation of an HPLC method for the determination of phylloquinone (vitamin K1) in various food matrices. Journal of Agricultural and Food Chemistry, 42(2), 295-300. Available at: [Link]
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Eaton, S., & Heales, S. (2019). A sensitive mass spectrometric assay for mitochondrial CoQ pool redox state in vivo. Free Radical Biology and Medicine, 131, 220-227. Available at: [Link]
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Gonzalez-Riano, C., Garcia, A., Barbas, C., & Leon, C. (2020). Technical Aspects of Coenzyme Q10 Analysis: Validation of a New HPLC-ED Method. Antioxidants, 9(10), 957. Available at: [Link]
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Springer Nature. (2021). Mitochondrial Coenzyme Q10 Determination Via Isotope Dilution Liquid Chromatography –Tandem Mass Spectrometry. Springer Nature Experiments. Available at: [Link]
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AptoChem. (n.d.). Deuterated internal standards and bioanalysis. AptoChem. Available at: [Link]
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Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Shimadzu. Available at: [Link]
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Clarke, W., & Johnson-Davis, K. L. (2018). Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS. The Journal of Applied Laboratory Medicine, 3(3), 447-456. Available at: [Link]
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Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407. Available at: [Link]
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Bioanalysis Zone. (2020). 5. Challenges and solutions for biologics quantitation by LC–MS. Bioanalysis Zone. Available at: [Link]
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MDPI. (2022). Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. MDPI. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of p-Benzoquinone-d4
This guide provides essential safety and logistical information for the proper disposal of p-Benzoquinone-d4 (1,4-Benzoquinone-d4). As a professional in a research and drug development environment, you understand that meticulous handling of chemical reagents extends through their entire lifecycle, including final disposal. This document synthesizes technical data with field-proven practices to ensure that waste is managed safely, compliantly, and with a clear understanding of the underlying chemical principles.
While the strategic replacement of hydrogen with deuterium can alter a compound's pharmacokinetic profile, it does not fundamentally change its chemical reactivity concerning disposal.[1][2][3] Therefore, the disposal procedures for this compound are identical to those for its non-deuterated analog, p-Benzoquinone. The core hazards—toxicity, flammability, and environmental risk—remain the primary drivers of these protocols.
Part 1: Immediate Safety Profile and Hazard Analysis
This compound is a flammable, toxic, and corrosive solid that poses a significant environmental hazard.[4][5] Understanding its properties is the foundation for safe handling and disposal. The causality behind the stringent disposal protocols lies in mitigating its potential to cause harm to personnel and the environment.
| Property | Identifier / Value | Source(s) |
| Chemical Name | This compound; 1,4-Benzoquinone-d4 | [4][6] |
| CAS Number | 2237-14-1 | [4][6] |
| Molecular Formula | C₆D₄O₂ | [4][6] |
| Molecular Weight | 112.12 g/mol | [4][6] |
| GHS Hazard Codes | H228, H301 + H331, H314, H317, H335, H341, H410 | [4][5] |
| Hazard Description | Flammable solid; Toxic if swallowed or inhaled; Causes severe skin burns and eye damage; May cause an allergic skin reaction; May cause respiratory irritation; Suspected of causing genetic defects; Very toxic to aquatic life with long-lasting effects. | [7] |
| RCRA Waste Number | U197 (for the non-deuterated analog, applicable here) | [8] |
Expert Insight: The primary dangers are acute toxicity upon ingestion or inhalation and severe corrosive effects on skin and eyes.[8] Its high toxicity to aquatic life necessitates that it never be disposed of down the drain or in regular trash.[7][9] All waste streams containing this compound must be treated as hazardous waste.
Part 2: Core Disposal Principles & Decision Workflow
All chemical waste disposal must be conducted in accordance with institutional, local, and national regulations.[1][10] Your institution's Environmental Health & Safety (EHS) department is your primary resource for specific procedures.[1] The following principles are universally applicable.
-
Segregation is Paramount: Never mix p-benzoquinone waste with other waste streams unless it is part of a specific neutralization protocol. It is incompatible with strong bases and oxidizing agents.[11][12] Keep solid waste separate from liquid waste.[10][13]
-
Proper Containerization: Use only appropriate, sealed, and clearly labeled hazardous waste containers.[9][13][14] The container must be in good condition, with no leaks or cracks.[9]
-
Labeling: All waste containers must be affixed with a fully completed hazardous waste label as soon as the first drop of waste is added.[9][15] The label must clearly identify the contents, including "this compound," and display the relevant hazard pictograms.[10][13]
-
Waste Minimization: Whenever possible, order the smallest quantity of the chemical required for your research and reduce the scale of experiments to minimize the volume of waste produced.[13][14]
The following workflow diagram illustrates the decision-making process for disposing of this compound waste.
Caption: Decision workflow for this compound waste management.
Part 3: Step-by-Step Disposal Procedures
Procedure 1: Disposal of Solid this compound Waste
This procedure applies to unused or expired solid this compound, as well as grossly contaminated personal protective equipment (PPE), weigh boats, and paper towels.
-
Designate a Waste Container: Obtain a dedicated hazardous waste container, preferably a wide-mouth plastic or glass jar with a secure, screw-on lid.
-
Label the Container: Before adding any waste, affix a hazardous waste label. Fill in all required information: "this compound, Solid Waste," your name, lab location, and the date. Add appropriate hazard pictograms (flammable, toxic, corrosive, environmental hazard).
-
Transfer Waste: Carefully transfer the solid waste into the container using powder-free nitrile gloves, a lab coat, and safety goggles. Conduct this transfer within a certified chemical fume hood to avoid inhaling dust.
-
Seal and Store: Securely close the container.[9] Store it in a designated Satellite Accumulation Area, away from heat, sunlight, and incompatible materials like bases and oxidizers.[12][14]
-
Arrange for Pickup: Once the container is full or has been accumulating for the maximum time allowed by your institution (e.g., 9-12 months), contact your EHS department to schedule a waste pickup.[9][14]
Procedure 2: Disposal of this compound Solutions
This procedure applies to solutions of this compound in organic or aqueous solvents.
-
Designate a Waste Container: Use a compatible liquid hazardous waste container (e.g., a solvent-rated plastic carboy or glass bottle). Ensure it has a proper sealing cap.
-
Label the Container: Affix a hazardous waste label. List all components, including the solvent and an estimated concentration of this compound. Add all other required information and hazard pictograms.
-
Transfer Waste: Carefully pour the waste solution into the container using a funnel. This must be done in a chemical fume hood while wearing appropriate PPE.
-
Seal and Store: Keep the container closed except when adding waste.[9] Store it in secondary containment (e.g., a spill tray) to prevent leaks from reaching drains.[15] The storage area must be segregated from incompatible chemicals.[15]
-
Arrange for Pickup: Follow institutional guidelines for scheduling a pickup with your EHS department.
Causality: The ultimate fate of this waste is typically high-temperature incineration at a licensed facility.[7] Incineration at temperatures of 982 to 1204°C (1800 to 2200°F) ensures the complete destruction of the organic compound to greater than 99.99% efficiency.[16]
Part 4: Spill Management and Decontamination
Accidental spills must be handled immediately and safely.
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate personnel and alert your institution's emergency response or EHS department.[12]
-
Contain the Spill: For small spills (<1 ounce) that you are trained to handle, wear appropriate PPE (nitrile gloves, safety goggles, lab coat).[9] Cover the spill with an inert absorbent material like sand or vermiculite. Do not use combustible materials like paper towels to absorb the bulk of a spill.
-
Collect Waste: Carefully sweep up the absorbed material and place it into a sealed, labeled hazardous waste container.[8] All materials used for cleanup must be disposed of as hazardous waste.[9]
-
Decontaminate Surfaces: Wipe the spill area with a suitable solvent (e.g., acetone or ethanol), followed by soap and water. Collect all decontamination rinsate and materials as hazardous waste.
-
Decontaminate Glassware: Empty containers should be triple-rinsed with an appropriate solvent.[1] The rinsate must be collected and disposed of as hazardous waste.[1] After rinsing, deface the label and dispose of the container as instructed by your EHS department.[10][15]
By adhering to these scientifically grounded procedures, you ensure the safety of yourself and your colleagues, maintain regulatory compliance, and protect the environment.
References
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A Senior Application Scientist's Guide to Handling p-Benzoquinone-d4: Essential Safety Protocols and PPE
This guide provides essential, immediate safety and logistical information for the handling, storage, and disposal of p-Benzoquinone-d4. As the deuterated analogue of p-Benzoquinone, it should be handled with the same high degree of caution, assuming identical toxicological and chemical properties. This document is designed for researchers, scientists, and drug development professionals, offering procedural guidance grounded in established safety principles to ensure personnel safety and experimental integrity.
Hazard Assessment: Understanding the "Why" Behind the Precautions
p-Benzoquinone is a highly reactive and toxic compound. Its hazards are the primary reason for the stringent personal protective equipment (PPE) and handling protocols outlined in this guide. Understanding these risks is the first step in mitigating them.
Key Hazards of p-Benzoquinone: p-Benzoquinone is classified as a dangerous substance due to its multiple hazard profile. It is toxic if swallowed or inhaled, causes severe skin and eye damage, may trigger allergic skin reactions, and is suspected of causing genetic defects.[1][2][3] It is also very toxic to aquatic life with long-lasting effects.[1][3][4][5]
| Hazard Category | Description | GHS Pictogram |
| Acute Toxicity (Oral, Inhalation) | Toxic or fatal if swallowed or inhaled.[1][2][3][6] Vapors and dust can cause severe respiratory tract irritation.[4][6][7] | 💀 |
| Skin Corrosion / Irritation | Causes severe skin irritation and potential burns.[1][7] Prolonged contact can lead to discoloration, ulceration, and necrosis.[6][7][8] | corrosive |
| Serious Eye Damage / Irritation | Causes severe eye irritation and damage.[1][7] Vapors condensing on the eyes can cause significant vision disturbances, and chronic exposure may lead to brown staining and reduced vision.[6][7] | corrosive |
| Flammability | Combustible solid.[7][9] Fine dust can form explosive mixtures with air.[5][10] | 🔥 |
| Environmental Hazard | Very toxic to aquatic organisms, with long-lasting effects.[1][4][5] | môi trường |
Routes of Exposure and Health Effects:
-
Inhalation: Breathing in dust or vapors can irritate the nose, throat, and lungs, potentially causing nosebleeds, coughing, and shortness of breath.[7] High concentrations can lead to severe respiratory distress and may be fatal.[6][10]
-
Skin Contact: Direct contact causes severe irritation.[7] The chemical can be absorbed through the skin, leading to systemic effects.
-
Eye Contact: Can cause severe irritation, pain, and permanent damage, including corneal ulceration.[6][7][8]
Occupational Exposure Limits (OELs)
To prevent the health effects associated with p-benzoquinone exposure, several regulatory bodies have established strict exposure limits. Adherence to these limits is mandatory.
| Organization | Limit Type | Value (ppm) | Value (mg/m³) |
| OSHA | PEL (8-hr TWA) | 0.1 ppm | 0.4 mg/m³[6][7] |
| NIOSH | REL (10-hr TWA) | 0.1 ppm | 0.4 mg/m³[6][7] |
| ACGIH | TLV (8-hr TWA) | 0.1 ppm | 0.44 mg/m³[7] |
| NIOSH | IDLH | - | 100 mg/m³[7][9] |
TWA: Time-Weighted Average; PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TLV: Threshold Limit Value; IDLH: Immediately Dangerous to Life or Health.
Mandatory Personal Protective Equipment (PPE)
Given the significant hazards, a comprehensive PPE ensemble is required at all times when handling this compound. Engineering controls, such as a certified chemical fume hood, are the primary line of defense, with PPE providing essential direct protection.
Core PPE Requirements
-
Eye and Face Protection: Chemical safety goggles that meet OSHA 29 CFR 1910.133 or European Standard EN166 specifications are mandatory.[6][10][11] A full-face shield must be worn over the goggles to protect against splashes and sublimation.
-
Skin Protection:
-
Gloves: Double-gloving is required. Use a pair of nitrile gloves as the inner layer and a chemically resistant glove (e.g., butyl rubber or laminate) as the outer layer. Gloves must be inspected for tears or holes before each use.[4]
-
Lab Coat: A flame-retardant, chemically resistant lab coat with tight-fitting cuffs is required.[1]
-
Clothing: Wear long pants and fully enclosed, chemically resistant footwear. Do not wear shorts, skirts, or open-toed shoes in the laboratory.
-
-
Respiratory Protection:
-
For handling small quantities of the solid in a certified fume hood, a NIOSH-approved N95 respirator is the minimum requirement to prevent inhalation of fine dust particles.
-
If there is a risk of exceeding exposure limits or if ventilation is inadequate, a full-face respirator with organic vapor/acid gas cartridges and P100 particulate filters is necessary.[9]
-
For emergency situations such as a large spill, a self-contained breathing apparatus (SCBA) is required.[7][9][10]
-
PPE Selection for Specific Tasks
| Task | Eye/Face Protection | Skin Protection | Respiratory Protection |
| Weighing Solid | Goggles & Face Shield | Double Gloves, Lab Coat | N95 Respirator (minimum, inside fume hood) |
| Preparing Solutions | Goggles & Face Shield | Double Gloves, Lab Coat | Air-purifying respirator with appropriate cartridges |
| Spill Cleanup | Goggles & Face Shield | Double Gloves, Chemical Apron, Boot Covers | SCBA or full-face respirator with appropriate cartridges |
| Waste Disposal | Goggles & Face Shield | Double Gloves, Lab Coat | N95 or as needed based on potential for dust/vapor |
Operational and Disposal Plans
A systematic approach to handling, from preparation to disposal, minimizes the risk of exposure.
Experimental Workflow
The following diagram outlines the critical steps for safely handling this compound.
Caption: General workflow for handling this compound.
Step-by-Step PPE Donning and Doffing Protocol
The order in which PPE is put on and removed is critical to prevent cross-contamination.
Caption: Correct sequence for donning and doffing PPE.
Emergency Procedures
Immediate and correct action is vital in an emergency.
-
Spill Response:
-
Evacuate: Alert personnel and evacuate the immediate area.[7][8]
-
Isolate: Restrict access to the spill area.
-
Protect: Don the appropriate PPE, including respiratory protection (SCBA for large spills).[4]
-
Contain: Cover the spill with a dry, inert absorbent material like sand or vermiculite. Do not use combustible materials.
-
Collect: Carefully sweep the material into a labeled, sealed container for hazardous waste disposal.[7][10] Avoid creating dust.[6][10]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Ventilate: Ensure the area is well-ventilated after cleanup is complete.[7]
-
-
Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][10] Seek immediate medical attention.[4][7][10]
-
Skin Contact: Immediately remove all contaminated clothing.[1] Wash the affected skin area with soap and plenty of water for at least 15 minutes.[7][10] Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air immediately.[4][10] If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth).[10][12] Seek immediate medical attention.[10]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of milk or water.[6][10] Seek immediate medical attention.[4][10]
-
Waste Disposal Plan
All materials contaminated with this compound are considered hazardous waste.
-
Segregation: Use dedicated, clearly labeled, and sealed containers for all this compound waste, including contaminated PPE, absorbent materials, and empty product containers.
-
Labeling: Label waste containers with "Hazardous Waste," the chemical name ("this compound"), and the associated hazards (Toxic, Corrosive, Environmental Hazard).
-
Disposal: All waste must be disposed of through a licensed hazardous waste disposal company.[4] It may be necessary to contain and dispose of p-Benzoquinone as a HAZARDOUS WASTE. Contact your state Department of Environmental Protection (DEP) or your regional office of the federal Environmental Protection Agency (EPA) for specific recommendations.[7] For discarded commercial chemical products, the EPA waste number U197 may apply.[13]
References
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New Jersey Department of Health and Senior Services. (2004). Hazardous Substance Fact Sheet: p-BENZOQUINONE. NJ.gov. [Link]
-
Suvchem Laboratory Chemicals. P-BENZOQUINONE (FOR SYNTHESIS) Safety Data Sheet. [Link]
-
Cole-Parmer. Material Safety Data Sheet - p-Benzoquinone. [Link]
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Centers for Disease Control and Prevention (CDC). (2019). NIOSH Pocket Guide to Chemical Hazards: Quinone. [Link]
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Cole-Parmer. Material Safety Data Sheet - p-Benzoquinone dioxime. [Link]
-
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-
U.S. Environmental Protection Agency (EPA). (2000). Quinone (p-Benzoquinone) Hazard Summary. [Link]
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Retrosynthesis Analysis
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|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
